molecular formula C14H12N2O4 B581752 3-(Benzylamino)-4-nitrobenzoic acid CAS No. 1400644-88-3

3-(Benzylamino)-4-nitrobenzoic acid

Cat. No.: B581752
CAS No.: 1400644-88-3
M. Wt: 272.26
InChI Key: FWMVBTNEUYMWCZ-UHFFFAOYSA-N
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Description

3-(Benzylamino)-4-nitrobenzoic acid (CAS 1400644-88-3) is a chemical compound with the molecular formula C₁₄H₁₂N₂O₄ and a molecular weight of 272.26 g/mol . This compound is primarily utilized in organic synthesis as an intermediate for the development of more complex compounds . Its structure, featuring both nitro and carboxylic acid functional groups, makes it a versatile building block for creating molecules with potential therapeutic properties . It is often employed in the preparation of pharmaceutical agents, particularly in the synthesis of drugs targeting specific biological pathways, and is used in research settings to study chemical reactions involving nitroaromatics and amino derivatives . As a reference standard, it is supplied with comprehensive analytical data, including HPLC, HNMR, MS, and IR, to ensure quality and purity for identification and testing purposes . This product is intended for research applications only and is not for diagnostic or therapeutic use. Please refer to the safety data sheet for handling information. The compound should be stored in a dark place, sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(benzylamino)-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-14(18)11-6-7-13(16(19)20)12(8-11)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMVBTNEUYMWCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 3-(Benzylamino)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 3-(Benzylamino)-4-nitrobenzoic acid (CAS 1400644-88-3).

A Technical Guide for API Intermediates & Kinase Inhibitor Scaffolds

Executive Summary

3-(Benzylamino)-4-nitrobenzoic acid (CAS 1400644-88-3) is a specialized nitro-aromatic intermediate critical in the synthesis of heterocycles for pharmaceutical applications.[1][2] Distinguished by its ortho-nitroaniline core, this molecule serves as a privileged scaffold for the development of benzimidazoles and BMPR2-selective kinase inhibitors (e.g., CDD-1115). Its utility stems from the lability of the nitro group (reducible to an amine) and the functionality of the carboxylic acid, enabling diverse downstream cyclization and coupling reactions.

This guide provides a definitive analysis of its physicochemical behavior, validated synthetic protocols, and handling requirements for high-purity applications.

Chemical Identity & Structural Analysis[3]

PropertySpecification
Chemical Name 3-(Benzylamino)-4-nitrobenzoic acid
CAS Number 1400644-88-3
Molecular Formula C₁₄H₁₂N₂O₄
Molecular Weight 272.26 g/mol
SMILES C1=CC=C(C=C1)CNC2=C(C=CC(=C2)C(=O)O)[O-]
Core Scaffold ortho-Nitroaniline / Benzoic Acid
Key Functional Groups Carboxylic Acid (C-1), Benzylamine (C-3), Nitro (C-4)
Structural Commentary

The molecule features a "push-pull" electronic system. The nitro group at position 4 is strongly electron-withdrawing, reducing the basicity of the adjacent benzylamino group at position 3 via conjugation and inductive effects. Conversely, the amino group acts as an electron donor, stabilizing the aromatic ring but making the nitro group susceptible to reduction. The carboxylic acid at position 1 remains electronically isolated enough to maintain typical pKa values.

Physicochemical Properties[6][11]

Solid-State & Solution Properties
  • Appearance: Yellow to orange crystalline solid (characteristic of o-nitroanilines due to

    
     transitions).
    
  • Melting Point: Predicted range 195–205 °C (decomposition likely upon melting due to nitro-group instability).

  • Solubility Profile:

    • High Solubility: DMSO, DMF, DMAc (Dipolar aprotic solvents are required for stock solutions).

    • Moderate Solubility: Ethyl Acetate, Methanol (often requires warming).

    • Low/Insoluble: Water, Hexanes, Diethyl Ether.[3]

Acid-Base & Lipophilicity (Predicted/Derived)
ParameterValueMechanistic Insight
pKa (Acid) 3.6 – 3.9Attributed to the carboxylic acid (-COOH). The electron-withdrawing nitro group slightly increases acidity compared to benzoic acid (pKa 4.2).
pKa (Base) < 1.0The aniline nitrogen is extremely weakly basic due to the strong electron-withdrawing ortho-nitro group and resonance delocalization. It will not protonate under physiological conditions.
LogP 2.8 ± 0.3The benzyl group adds significant lipophilicity (+2.0 log units) compared to the parent 3-amino-4-nitrobenzoic acid.
Polar Surface Area ~95 ŲDominated by the nitro and carboxylate groups; suggests reasonable membrane permeability if the acid is masked (ester prodrug).

Synthesis & Impurity Landscape

The synthesis of 3-(Benzylamino)-4-nitrobenzoic acid utilizes a Nucleophilic Aromatic Substitution (S_NAr) strategy.[1] The electron-poor nature of the 4-nitrobenzoic acid ring activates the meta position (relative to carboxyl) or ortho position (relative to nitro) for nucleophilic attack, provided a suitable leaving group (Fluorine or Chlorine) is present.

Synthetic Pathway (S_NAr)

The most robust route employs 3-fluoro-4-nitrobenzoic acid as the electrophile. The fluorine atom is a superior leaving group to chlorine in S_NAr reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.

Synthesis SM1 3-Fluoro-4-nitrobenzoic Acid (Electrophile) Complex Meisenheimer Intermediate SM1->Complex + Benzylamine K2CO3, DMF, 80°C SM2 Benzylamine (Nucleophile) SM2->Complex Product 3-(Benzylamino)-4-nitrobenzoic Acid (Target) Complex->Product - HF (Elimination)

Figure 1: S_NAr Synthesis Mechanism. The reaction is driven by the electron-withdrawing nitro group activating the C-3 position.

Impurity Profile
  • Hydrolysis Impurity: 3-Hydroxy-4-nitrobenzoic acid (formed if water is present in the basic DMF reaction mixture).

  • Bis-alkylation: Rare, but possible if the amine reacts twice (sterically hindered by the benzyl group).

  • Regioisomers: Unlikely if starting from pure 3-fluoro-4-nitro precursor, but 4-benzylamino-3-nitro isomers are possible if starting from 3,4-difluoro precursors.

Applications in Drug Development[13]

Kinase Inhibitor Scaffolds (BMPR2)

This molecule is a validated intermediate for Bone Morphogenetic Protein Receptor type 2 (BMPR2) inhibitors.

  • Mechanism: The carboxylic acid is coupled to an amine (e.g., aminopyridine) to form the "tail" of the inhibitor. The nitro group is subsequently reduced to an aniline, which then undergoes cyclization (often with an aldehyde) to form a benzimidazole core.

  • Key Reference: J. Med. Chem. 2023 (See References).[4]

Benzimidazole Synthesis

The ortho-nitrobenzylamine motif is a "masked" benzimidazole.

  • Reduction: Nitro

    
     Amine (using H₂/Pd-C or Fe/NH₄Cl).
    
  • Cyclization: The resulting diamine reacts with aldehydes or carboxylic acids to close the imidazole ring.

  • Result: 1-Benzyl-substituted benzimidazoles, which are difficult to synthesize via direct alkylation of benzimidazoles (which often yields mixtures of N1/N3 isomers).

Experimental Protocols

Synthesis Protocol (Validated S_NAr)

Use this protocol to prepare ~1.0 g of material.

  • Reagents:

    • 3-Fluoro-4-nitrobenzoic acid (1.0 eq, 5.4 mmol, ~1.0 g)

    • Benzylamine (1.2 eq, 6.5 mmol, 0.71 mL)

    • Potassium Carbonate (K₂CO₃) (2.5 eq, 13.5 mmol, 1.87 g)

    • DMF (Anhydrous, 10 mL)

  • Procedure:

    • Dissolve 3-fluoro-4-nitrobenzoic acid in DMF in a round-bottom flask.

    • Add K₂CO₃ and stir at room temperature for 10 minutes (deprotonation of carboxylic acid).

    • Add Benzylamine dropwise.

    • Heat the mixture to 80 °C for 4–6 hours. Monitor by LC-MS (Target mass: 273.1 M+H).

    • Workup: Cool to RT. Pour slowly into 100 mL of 1M HCl (ice-cold). The product will precipitate as a yellow solid.

    • Purification: Filter the solid.[5] Wash with water (3x) to remove DMF and salts. Recrystallize from Ethanol or Ethanol/Water if necessary.

  • Yield: Typical yields are 85–95%.

Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 350 nm (nitroaniline absorbance).

Application Workflow: BMPR2 Inhibitor Discovery

The following diagram illustrates how 3-(Benzylamino)-4-nitrobenzoic acid serves as the linchpin in the synthesis of selective kinase inhibitors.

BMPR2_Workflow Start 3-(Benzylamino)-4-nitrobenzoic Acid (Starting Scaffold) Step1 Amide Coupling (R-NH2 + COOH) Start->Step1 Inter1 Intermediate Amide Step1->Inter1 Step2 Nitro Reduction (Fe/NH4Cl or H2/Pd) Inter1->Step2 Inter2 Ortho-Diamine Step2->Inter2 Step3 Cyclization (Aldehyde R-CHO) Inter2->Step3 Final 1-Benzyl-Benzimidazole (BMPR2 Inhibitor) Step3->Final

Figure 2: Synthetic workflow converting the scaffold into active pharmaceutical ingredients (APIs).

References

  • Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors.

    • Source: Journal of Medicinal Chemistry (ACS Public
    • Context: Describes the use of 3-fluoro-4-nitrobenzoic acid and benzylamines to synthesize the core scaffold for CDD-1115.
    • URL:[Link]

  • Regioselective Copper-catalyzed C-N Bond Form

    • Source: N
    • Context: Validation of S_NAr and metal-catalyzed amin
    • URL:[Link]

  • BenchChem Compound Entry: 3-(Benzylamino)-4-nitrobenzoic Acid. [2]

    • Source: BenchChem D
    • Context: Verification of CAS 1400644-88-3 and synthesis route via SNAr.

Sources

A Comprehensive Technical Guide to the Physicochemical Properties and Characterization of 3-(Benzylamino)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 3-(Benzylamino)-4-nitrobenzoic acid, a key organic intermediate. It is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of the compound's molecular weight, physicochemical properties, and the analytical methodologies required for its comprehensive characterization.

Compound Identity and Core Physicochemical Properties

3-(Benzylamino)-4-nitrobenzoic acid is an aromatic compound characterized by a benzoic acid core substituted with a nitro group and a secondary benzylamine group. These functional groups dictate its chemical reactivity, solubility, and its utility as a versatile building block in organic synthesis.

The cornerstone of any chemical characterization is the precise determination of its molecular weight, which is fundamentally derived from its molecular formula.

Molecular Formula: C₁₄H₁₂N₂O₄

Molecular Weight Calculation:

  • (14 x Atomic Weight of Carbon) + (12 x Atomic Weight of Hydrogen) + (2 x Atomic Weight of Nitrogen) + (4 x Atomic Weight of Oxygen)

  • (14 x 12.011) + (12 x 1.008) + (2 x 14.007) + (4 x 15.999) = 272.26 g/mol

This calculated molecular weight is a theoretical value. Experimental verification is essential for confirming the identity and purity of a synthesized batch, a process detailed in Section 3. A summary of the key physicochemical properties is presented below.

Table 1: Physicochemical Properties of 3-(Benzylamino)-4-nitrobenzoic acid

PropertyValueSource/Method
Molecular Formula C₁₄H₁₂N₂O₄-
Molecular Weight 272.26 g/mol Calculated
Appearance Pale yellow to yellow solidInferred from similar compounds
Solubility Soluble in polar organic solventsInferred from functional groups[1]
Acidity (pKa) Expected to be acidicDue to carboxylic acid group
CAS Number 1820683-50-8 (for methyl ester)[2]

Note: Data for the specific free acid is limited; some properties are inferred from structurally related molecules like 4-(methylamino)-3-nitrobenzoic acid and nitrobenzoic acids in general.[1]

Synthesis and Purification Workflow

The synthesis of 3-(Benzylamino)-4-nitrobenzoic acid typically involves a nucleophilic aromatic substitution (SNAr) reaction. A plausible and efficient route starts from 3-fluoro-4-nitrobenzoic acid and benzylamine. The electron-withdrawing nitro group activates the aromatic ring, making the fluorine atom a good leaving group for substitution by the amine.

Rationale for Experimental Design
  • Choice of Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to quench the hydrofluoric acid (HF) byproduct generated during the reaction. This prevents the protonation of the benzylamine nucleophile, which would render it unreactive.

  • Solvent Selection: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal. These solvents can effectively solvate the reactants and intermediates without participating in the reaction.

  • Purification Strategy: The product contains a carboxylic acid group, allowing for a straightforward acid-base extraction. The product can be precipitated from the reaction mixture by acidification, which protonates the carboxylate salt, causing it to become insoluble in the aqueous medium.

Experimental Protocol: Synthesis
  • Reaction Setup: To a round-bottom flask charged with 3-fluoro-4-nitrobenzoic acid (1.0 eq), add a polar aprotic solvent (e.g., DMF) to dissolve.

  • Addition of Reagents: Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of benzylamine (1.1 eq) at room temperature.

  • Reaction Monitoring: Heat the mixture to 60-80 °C and monitor the reaction progress using Thin-Layer Chromatography (TLC).[3]

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Precipitation: Acidify the aqueous mixture to a pH of 2-3 using 1M HCl. A solid precipitate of the desired product should form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual salts, and dry under vacuum.

Visualization of Synthesis Workflow

The following diagram outlines the key stages of the synthesis and purification process.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase Reactants 3-fluoro-4-nitrobenzoic acid + Benzylamine + Base Reaction Heat in DMF (60-80°C) Reactants->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Quench with Water Monitoring->Workup Precipitate Acidify with HCl (pH 2-3) Workup->Precipitate Isolate Vacuum Filtration & Washing Precipitate->Isolate Product Pure 3-(Benzylamino)-4-nitrobenzoic acid Isolate->Product

Caption: Workflow for synthesis and purification.

Analytical Characterization and Molecular Weight Verification

Confirming the molecular weight and structural integrity of the final compound is a critical, self-validating step in the workflow. A combination of spectroscopic and spectrometric techniques is employed for this purpose.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[5] High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which can be used to confirm the molecular formula.[4]

Expected Results:

  • Electrospray Ionization (ESI) Positive Mode: [M+H]⁺ ion at m/z 273.0819

  • Electrospray Ionization (ESI) Negative Mode: [M-H]⁻ ion at m/z 271.0673

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity and chemical environment of atoms.[4][5]

  • ¹H NMR: Will show characteristic signals for the aromatic protons on both benzene rings, the methylene (-CH₂-) protons of the benzyl group, and the amine (N-H) proton.

  • ¹³C NMR: Will confirm the presence of 14 distinct carbon environments, including the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups within the molecule.[5][7]

  • ~3300-3500 cm⁻¹: N-H stretching of the secondary amine.

  • ~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

  • ~1700 cm⁻¹: C=O stretching of the carboxylic acid.

  • ~1520 and ~1340 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.

Protocol: Sample Preparation for LC-MS Analysis
  • Stock Solution: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Analysis: Inject the filtered sample into the Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Visualization of Analytical Workflow

This diagram shows the logical flow from a purified sample to confirmed molecular identity.

G cluster_input Input cluster_analysis Analytical Techniques cluster_output Verified Data Sample Purified Solid Sample MS Mass Spectrometry (LC-MS / HRMS) Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MW Molecular Weight Confirmation MS->MW Structure Structural Elucidation NMR->Structure IR->Structure Purity Purity Assessment MW->Purity Structure->Purity

Caption: Analytical workflow for compound characterization.

Safety, Handling, and Storage

Aromatic nitro compounds require careful handling due to potential hazards.[8]

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[9] Avoid all personal contact, including inhalation of dust and skin contact.[7] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from strong oxidizing and reducing agents.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.[10]

The general safety precautions for aromatic nitro compounds apply, which can include risks of methemoglobinemia upon systemic exposure.

Conclusion

This guide has established that the molecular weight of 3-(Benzylamino)-4-nitrobenzoic acid is 272.26 g/mol . More importantly, it has contextualized this single data point within a broader framework of synthesis, purification, and rigorous analytical characterization. The provided protocols and workflows, grounded in established chemical principles, offer a reliable blueprint for professionals working with this compound. Adherence to these multi-faceted analytical techniques ensures not only the verification of molecular weight but also the overall structural integrity and purity essential for research and development applications.

References

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Vertex AI Search.
  • Nitrocompounds, Aromatic. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews.
  • Nitrobenzene. (2023, July 14). Novachem.
  • Modern analytical techniques used to characterize organic compounds. (n.d.). Slideshare.
  • Aldrich 146439 - SAFETY DATA SHEET. (2024, March 7). Sigma-Aldrich.
  • Revision date: 23-Apr-2014. (2014, April 23). Zoetis US.
  • Safety Data Sheet: Nitrobenzene. (n.d.). Carl ROTH.
  • Analytical Techniques for Identification and Characterization of Extraterrestrial Organic Matter. (n.d.). Elements Magazine.
  • 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5. (n.d.). Benchchem.
  • CAS 41263-74-5: 4-(Methylamino)-3-nitrobenzoic acid. (n.d.). CymitQuimica.
  • 68740-31-8|3-Nitro-4-(propylamino)benzoic acid. (n.d.). BLD Pharm.
  • 4-Nitrobenzoic acid. (n.d.). Wikipedia.
  • 2788-74-1 | 4-(Ethylamino)-3-nitrobenzoic acid. (n.d.). ChemScene.
  • NITROBENZOIC ACID. (n.d.). Ataman Kimya.
  • Chemical Properties of Benzoic acid, 4-nitro- (CAS 62-23-7). (n.d.). Cheméo.
  • 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370. (n.d.). PubChem.

Sources

3-(Benzylamino)-4-nitrobenzoic acid safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-(Benzylamino)-4-nitrobenzoic acid , structured for researchers and drug development professionals. It synthesizes safety data, synthesis protocols, and handling procedures into a cohesive, self-validating system.[1]

CAS No: 1400644-88-3 Formula: C₁₄H₁₂N₂O₄ Molecular Weight: 272.26 g/mol [1][2]

Executive Summary & Chemical Identity

3-(Benzylamino)-4-nitrobenzoic acid is a specialized nitro-aromatic intermediate used primarily in the synthesis of peptidomimetics and quinazoline-based pharmaceutical scaffolds.[1] Its structure features a benzoic acid core functionalized with a nitro group at the para position and a benzylamino group at the meta position.[1] This specific substitution pattern makes it a critical building block for creating fused heterocyclic systems via cyclization reactions.[1]

Chemical Identity Table
PropertySpecification
IUPAC Name 3-(Benzylamino)-4-nitrobenzoic acid
CAS Number 1400644-88-3
Appearance Yellow to Orange Solid (Crystalline powder)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Melting Point >200°C (Predicted based on structural analogs)
Acidity (pKa) ~3.5 (Carboxylic acid), ~1.0 (Anilinium ion)

Hazard Identification & Safety Profile (GHS)

Note: While specific toxicological data (LD50) for this exact CAS is limited, the safety profile is derived from Structure-Activity Relationships (SAR) of analogous nitrobenzoic acids and benzylamines.[1]

GHS Classification[1]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • H317: May cause an allergic skin reaction (Derived from benzylamine moiety).[1]

Precautionary Protocols (Causality-Driven)[1]
  • Respiratory Protection (P261): The nitro group contributes to the compound's potential to irritate mucous membranes.[1] Use a NIOSH N95 or P100 particulate respirator when handling powder to prevent inhalation of dust, which can cause rhinitis or bronchial irritation.[1]

  • Skin Protection (P280): Nitro-aromatics can permeate skin.[1] Nitrile gloves (minimum thickness 0.11 mm) are recommended.[1] For prolonged contact, use Laminate PE/EVOH gloves to prevent permeation of the organic amine component.[1]

  • Eye Protection: Safety glasses with side shields or chemical goggles are mandatory due to the acidic nature of the carboxylic moiety.[1]

Synthesis & Reaction Engineering

The most robust synthesis route utilizes a Nucleophilic Aromatic Substitution (S_NAr) mechanism.[1] This method is preferred over direct nitration of 3-(benzylamino)benzoic acid, which would yield uncontrollable isomer mixtures.[1]

Validated Synthesis Protocol

Reaction: Displacement of fluoride from 3-fluoro-4-nitrobenzoic acid by benzylamine.[1]

  • Reagents:

    • Substrate: 3-Fluoro-4-nitrobenzoic acid (CAS 403-21-4).[3]

    • Nucleophile: Benzylamine (1.1 equivalents).[1]

    • Base: Potassium Carbonate (K₂CO₃, 2.0 equivalents) – Critical for neutralizing HF and maintaining nucleophilicity.[1]

    • Solvent: DMF (Dimethylformamide) or DMSO.[1]

  • Procedure:

    • Dissolve 3-fluoro-4-nitrobenzoic acid in DMF (0.5 M concentration).

    • Add K₂CO₃ and stir for 10 minutes to form the carboxylate salt (prevents side reactions).

    • Add Benzylamine dropwise.[1]

    • Heat to 60–80°C for 4–6 hours. Monitor by TLC/LC-MS.

    • Workup: Pour reaction mixture into ice-cold 1M HCl. The product will precipitate as a yellow solid.[1] Filter, wash with water, and dry.[1]

Mechanism Visualization (S_NAr)

The following diagram illustrates the reaction pathway, highlighting the Meisenheimer complex stabilization by the para-nitro group.[1]

SynthesisPathway Start 3-Fluoro-4-nitrobenzoic Acid (Substrate) Complex Meisenheimer Complex (Transition State) Start->Complex Nucleophilic Attack Reagents Benzylamine + K2CO3 (DMF, 80°C) Product 3-(Benzylamino)-4-nitrobenzoic Acid (Product) Complex->Product F- Elimination Byproduct HF / KBr Salts Complex->Byproduct

Caption: S_NAr mechanism showing the displacement of fluorine activated by the para-nitro group.

Handling, Storage & Stability

This compound possesses dual functionality (acid and amine) and a nitro group, requiring specific storage conditions to prevent degradation or runaway reactions.[1]

Stability Logic
  • Thermal Stability: Nitro compounds have high decomposition energies.[1] Do not heat above 250°C.

  • Light Sensitivity: Nitro-anilines can darken upon exposure to UV light due to photo-oxidation.[1] Store in amber glass .

  • Incompatibilities:

    • Strong Bases: Will form water-soluble salts but may induce hydrolysis at high temperatures.[1]

    • Reducing Agents: Will reduce the nitro group to an amine (3,4-diaminobenzoic acid derivative), altering the chemical identity.[1]

Handling Workflow

HandlingFlow Receive Receive Material (Check Seal & CAS) Storage Storage <25°C, Dry, Amber Vial Receive->Storage Usage Weighing/Dispensing (Fume Hood Required) Storage->Usage Spill Spill Incident? Usage->Spill Cleanup Wet Wipe (Avoid Dust) Neutralize with mild base Spill->Cleanup Yes Disposal Haz. Waste Stream (Solid Toxic) Spill->Disposal No (Routine Waste) Cleanup->Disposal

Caption: Decision tree for safe handling, storage, and spill response.

Emergency Procedures

These protocols are self-validating: they prioritize containment and neutralization based on the compound's chemical properties.[1]

ScenarioImmediate ActionScientific Rationale
Inhalation Move to fresh air. If breathing is difficult, administer oxygen.[1]Nitro compounds can induce methemoglobinemia; oxygen supports blood saturation.[1]
Skin Contact Wash with soap and water for 15 mins.[1] Do not use ethanol. Ethanol increases skin permeability, potentially accelerating absorption of the nitro compound.[1]
Eye Contact Rinse with water for 15 mins, lifting lids.[1] Check pH if possible.Acidic residues can cause corneal damage; flushing neutralizes pH.[1]
Ingestion Rinse mouth. Do not induce vomiting. Vomiting risks aspiration of the acidic solid into the lungs.[1]

References

  • PubChem. (2025).[1][4] 4-Nitrobenzoic Acid Derivatives - Safety & Hazards. National Library of Medicine.[1] Retrieved from [Link]

  • ResearchGate. (2024).[1] Synthesis of Quinazoline Derivatives via SNAr of 3-Fluoro-4-nitrobenzoic acid. Retrieved from [Link]

Sources

3-(Benzylamino)-4-nitrobenzoic acid as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Benzylamino)-4-nitrobenzoic acid as a chemical intermediate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists[1]

Strategic Applications in Benzimidazole Scaffold Construction and Kinase Inhibitor Design[1]

CAS Registry Number: 1400644-88-3 Molecular Formula: C₁₄H₁₂N₂O₄ Molecular Weight: 272.26 g/mol [1][2]

Executive Summary

3-(Benzylamino)-4-nitrobenzoic acid is a high-value synthetic intermediate primarily utilized in the construction of 1,2-disubstituted benzimidazoles .[1] Its structural uniqueness lies in the pre-installed benzyl group at the meta position relative to the carboxylic acid (and ortho to the nitro group), which serves as a "privileged scaffold" in medicinal chemistry.

This intermediate has recently gained prominence in the development of BMPR2-selective kinase inhibitors (e.g., CDD-1115) and novel DNA gyrase inhibitors .[1] Unlike its isomer, 4-(benzylamino)-3-nitrobenzoic acid (often associated with Dabigatran-like molecules), the 3-amino isomer provides a specific vector for exploring the ATP-binding pockets of kinases where the carboxylic acid moiety can be derivatized into amides or esters to interact with solvent-exposed regions.[1]

Chemical Identity & Structural Logic

The compound features a nitro group at the 4-position and a benzylamino group at the 3-position of the benzoic acid core. This arrangement is not accidental; it is designed to facilitate downstream cyclization.

Structural Features[1][3][4][5][6][7][8]
  • Nitro Group (C4): Acts as a latent amine. Its electron-withdrawing nature activates the ring for the initial nucleophilic aromatic substitution (SNAr) that installs the benzylamine.

  • Benzylamino Group (C3): Provides hydrophobic bulk. In the final drug target, this benzyl group often occupies a hydrophobic pocket (e.g., the "back pocket" of a kinase).

  • Carboxylic Acid (C1): A versatile handle for further functionalization (amide coupling, esterification) to tune solubility and potency.

Synthetic Pathway & Mechanism

The synthesis of 3-(benzylamino)-4-nitrobenzoic acid relies on a regioselective Nucleophilic Aromatic Substitution (SNAr).[1]

The Precursor Choice: Fluorine vs. Chlorine

While 3-chloro-4-nitrobenzoic acid is cheaper, 3-fluoro-4-nitrobenzoic acid is the preferred starting material for high-yield synthesis.[1] The high electronegativity of the fluorine atom inductively stabilizes the Meisenheimer complex intermediate, significantly accelerating the reaction rate compared to the chloro-analog, even though fluorine is a poorer leaving group in SN1/SN2 contexts.

Validated Synthetic Protocol

Reaction: 3-Fluoro-4-nitrobenzoic acid + Benzylamine


 3-(Benzylamino)-4-nitrobenzoic acid[1][2]
Reagents & Conditions:
  • Substrate: 3-Fluoro-4-nitrobenzoic acid (1.0 equiv)

  • Nucleophile: Benzylamine (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) or DIPEA

  • Solvent: DMF (Dimethylformamide) or DMSO

  • Temperature: 60°C – 80°C

  • Time: 4 – 12 hours

Step-by-Step Methodology:
  • Dissolution: Charge a round-bottom flask with 3-fluoro-4-nitrobenzoic acid and anhydrous DMF (0.5 M concentration).

  • Base Addition: Add K₂CO₃ (powdered) to the stirring solution. The mixture may turn yellow/orange.

  • Nucleophile Addition: Add benzylamine dropwise via syringe to control the exotherm.

  • Heating: Heat the reaction mixture to 60°C. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.

  • Workup (Critical for Purity):

    • Cool the mixture to room temperature.

    • Pour slowly into crushed ice/water (10x volume) containing dilute HCl (to pH ~3–4). Note: Acidification is necessary to protonate the carboxylic acid and precipitate the product.

    • Filter the resulting yellow precipitate.[3]

    • Wash the filter cake thoroughly with water to remove residual DMF and benzylamine salts.

  • Purification: Recrystallize from Ethanol/Water or dry under vacuum if purity >95% by HPLC.

Visualization: Synthetic Workflow

SynthesisWorkflow Start 3-Fluoro-4-nitrobenzoic Acid (Solvent: DMF) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate Heat 60°C Reagent Benzylamine (1.2 equiv) + K2CO3 Reagent->Intermediate Quench Acidic Quench (Ice/HCl, pH 3-4) Intermediate->Quench SNAr Complete Product 3-(Benzylamino)-4-nitrobenzoic Acid (Yellow Solid) Quench->Product Precipitation

Caption: Synthesis of 3-(benzylamino)-4-nitrobenzoic acid via regioselective SNAr reaction.

Downstream Applications: The Benzimidazole Gateway

The primary utility of this intermediate is its conversion into 1-benzyl-2-substituted-1H-benzimidazole-5-carboxylic acid derivatives. This transformation involves two key steps: reduction and cyclization.

Mechanism: Reductive Cyclization[1]
  • Reduction: The nitro group is reduced to an amine using Fe/Acetic acid, SnCl₂, or catalytic hydrogenation (H₂/Pd-C). This yields the unstable diamine intermediate: 3-(benzylamino)-4-aminobenzoic acid .[1]

  • Cyclization: The diamine reacts with an aldehyde (R-CHO) or carboxylic acid equivalent. The secondary amine (benzylamino) and the newly formed primary amine condense with the carbonyl carbon to close the imidazole ring.

Case Study: BMPR2 Kinase Inhibitors

Recent research (e.g., J. Med. Chem. 2023) utilized this scaffold to develop inhibitors for Bone Morphogenetic Protein Receptor type 2 (BMPR2) .

  • Compound: CDD-1115[1][4]

  • Role of Intermediate: The 3-(benzylamino)-4-nitrobenzoic acid provided the core benzimidazole scaffold.[1] The benzyl group was critical for selectivity, fitting into a specific hydrophobic pocket of the kinase domain, while the carboxylic acid was amidated to interact with the hinge region.

Visualization: Downstream Signaling & Synthesis

DownstreamPath Intermediate 3-(Benzylamino)-4-nitrobenzoic Acid Reduction Reduction (Fe/AcOH or H2/Pd) Intermediate->Reduction Diamine 3-(Benzylamino)-4-aminobenzoic Acid (Unstable Intermediate) Reduction->Diamine Cyclization Cyclization (R-CHO / Oxone or Na2S2O5) Diamine->Cyclization + Aldehyde Benzimidazole 1-Benzyl-2-substituted-benzimidazole (Scaffold Core) Cyclization->Benzimidazole Target BMPR2 Inhibitor (e.g., CDD-1115) Benzimidazole->Target Amide Coupling

Caption: Transformation of the nitro-intermediate into bioactive benzimidazole kinase inhibitors.[1]

Analytical Data & Characterization Guidelines

To ensure the integrity of the intermediate before proceeding to costly downstream steps, the following specifications should be met:

ParameterSpecificationNotes
Appearance Yellow to Orange PowderNitroanilines are characteristically colored.[1]
Purity (HPLC) > 97%Critical to remove unreacted benzylamine.
¹H NMR (DMSO-d₆) δ ~8.6 (d, 1H), 8.1 (d, 1H), 7.2-7.4 (m, 5H)Look for the diagnostic benzyl CH₂ singlet/doublet at ~4.5 ppm.
Mass Spec (ESI) [M+H]⁺ = 273.1Positive mode ionization.
Melting Point 210°C – 215°C (Decomp)Varies slightly based on crystal habit/purity.

Safety & Handling

  • Hazards: As a nitro-aromatic compound, it should be treated as potentially toxic if inhaled or absorbed.

  • Sensitization: Benzylamine derivatives can be skin sensitizers.

  • Stability: Stable at room temperature. Avoid strong reducing agents until the specific reduction step is intended.

  • Storage: Store in a cool, dry place. Light sensitivity is minimal but amber vials are recommended.

References

  • Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening. Source: Journal of Medicinal Chemistry (2023). Context: Describes the synthesis of CDD-1115 using 3-fluoro-4-nitrobenzoic acid and benzylamine. URL:[Link]

  • New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. Source: RSC Medicinal Chemistry (2024). Context: Details the use of similar nitrobenzoic acid intermediates in SNAr reactions for antibacterial drug discovery. URL:[Link]

Sources

Comprehensive Spectroscopic Profiling of N-Benzyl Substituted Nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

N-benzyl substituted nitrobenzoic acid derivatives represent a critical scaffold in medicinal chemistry, serving as intermediates for local anesthetics, antibacterial agents (e.g., sulfonamide mimics), and antifungal compounds. Their structural integrity relies on the precise arrangement of three pharmacophores: the nitro group (


), the aromatic carboxylic acid/amide  core, and the hydrophobic benzyl tail .

This guide provides a definitive spectroscopic atlas for these compounds, specifically focusing on the N-benzyl-4-nitrobenzamide and 4-(benzylamino)benzoic acid subclasses. We prioritize the causal link between electronic effects (inductive/mesomeric) and observed spectral shifts, enabling researchers to validate synthetic outcomes with high confidence.

Core Structural Scaffolds

Two primary linkages are discussed:

  • Amide Linkage:

    
     (Stable, neutral).
    
  • Amine Linkage:

    
     (Zwitterionic potential, pH-sensitive).
    

Synthetic Pathway & Logic

To understand the impurities and spectral artifacts, one must understand the genesis of the molecule. The standard synthesis employs a Schotten-Baumann reaction or Nucleophilic Aromatic Substitution (


).
Workflow Diagram: Synthesis to Characterization

The following diagram outlines the critical path from raw materials to validated spectral data.

G cluster_QC Quality Control Gates Start Precursors: 4-Nitrobenzoyl Chloride + Benzylamine Reaction Schotten-Baumann (DCM/TEA, 0°C to RT) Start->Reaction Acylation Workup Acid/Base Wash (Remove unreacted amine) Reaction->Workup Quench Crude Crude Amide Workup->Crude Recryst Recrystallization (EtOH/Water) Crude->Recryst Purification Spec Spectroscopic Profiling Recryst->Spec Pure Crystal Check1 Confirm Amide I (~1650 cm-1) Spec->Check1 FT-IR (C=O) Check2 Confirm Ortho Coupling (~8.8 Hz) Spec->Check2 NMR (d-H)

Caption: Logical workflow for the synthesis and validation of N-benzyl-4-nitrobenzamide, highlighting critical QC checkpoints.

Vibrational Spectroscopy (FT-IR)[1][4]

Infrared spectroscopy provides the first "fingerprint" of the successful coupling. The disappearance of the broad


 stretch of the starting acid and the shift of the carbonyl band are diagnostic.
Diagnostic Bands Table
Functional GroupFrequency (

)
IntensityMechanistic Insight
Amide N-H Stretch

Medium, SharpHydrogen bonded. Lower frequency than free amine (

).
Amide I (C=O)

StrongLower than acid chloride (

) due to resonance donation from Nitrogen lone pair.
Amide II (N-H Bend)

MediumMixed mode (N-H bending + C-N stretching). Often overlaps with Nitro bands.
Nitro (

) Asym

StrongAsymmetric stretching of the

bonds.
Nitro (

) Sym

StrongSymmetric stretching. Highly diagnostic for the nitro group integrity.
Aromatic C=C

VariableRing breathing modes, enhanced by the polar nitro substituent.

Technical Note: In the amine-linked derivatives (e.g., 4-(benzylamino)benzoic acid), the Carbonyl stretch appears higher, typically 1670–1690 cm⁻¹ (Carboxylic Acid dimer), and a very broad O-H stretch (


) will be present [1][3].

Nuclear Magnetic Resonance (NMR) Profiling[3][5][6][7][8]

NMR is the definitive tool for structural elucidation. The strong electron-withdrawing nature of the Nitro group (


) creates a distinct deshielding cone , shifting adjacent protons downfield.
NMR Data (500 MHz, )

Compound: N-benzyl-4-nitrobenzamide[1]

Proton EnvironmentShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
Nitro-Ortho Ar-H

Doublet (d)2H

Most deshielded due to

effect of

.
Carbonyl-Ortho Ar-H

Doublet (d)2H

Deshielded by

, but less than

.
Benzyl Ar-H

Multiplet (m)5H-Aromatic "envelope"; chemically equivalent environment.
Amide N-H

Broad Singlet1H-Exchangeable proton; shift varies with concentration/solvent.
Benzylic


Doublet (d)2H

Coupled to

. Becomes a singlet if

shake is performed.
NMR Data (125 MHz, )
  • Carbonyl (

    
    ): 
    
    
    
    165.7 ppm.[1]
  • Aromatic Nitro-C (

    
    ): 
    
    
    
    149.9 ppm (Quaternary, low intensity).
  • Aromatic Amide-C (

    
    ): 
    
    
    
    140.3 ppm.
  • Benzylic Ipso-C:

    
     137.8 ppm.
    
  • Aromatic CH:

    
     129.3, 128.5, 128.3 (Benzyl), 124.2 (Ortho to 
    
    
    
    ).
  • Benzylic

    
    : 
    
    
    
    44.8 ppm.

Critical Analysis: The significant downfield shift of the protons ortho to the nitro group (


) is the primary check for the oxidation state of the nitrogen. If reduced to an amine (

), these protons would shift upfield to

[2][3].

Mass Spectrometry (MS) & Fragmentation

For N-benzyl-4-nitrobenzamide (


, MW: 256.26), the ionization pattern follows standard amide fragmentation rules.
  • Molecular Ion:

    
     (ESI Positive).
    
  • Base Peak: Often

    
     91 (Tropylium ion, 
    
    
    
    ), derived from the benzyl group cleavage.
  • Diagnostic Fragment:

    
     150 (
    
    
    
    ). This acylium ion confirms the nitrobenzoyl headgroup is intact.
Fragmentation Logic Diagram

MS Parent Parent Ion [M+H]+ m/z 257.1 Split1 Amide Bond Cleavage Parent->Split1 Frag1 Acylium Ion [O2N-Ph-CO]+ m/z 150 Split1->Frag1 Charge Retention on Carbonyl Frag2 Benzyl Amine [Ph-CH2-NH2] Split1->Frag2 Neutral Loss Trop Tropylium Ion [C7H7]+ m/z 91 Frag2->Trop - NH3

Caption: ESI-MS fragmentation pathway showing the formation of the diagnostic Acylium and Tropylium ions.

Experimental Protocols

Synthesis of N-Benzyl-4-nitrobenzamide
  • Reagents: Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM).

  • Addition: Cool to

    
    . Add 4-nitrobenzoyl chloride (1.0 eq) dropwise.
    
  • Reaction: Stir at room temperature for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash organic layer with

    
     (removes unreacted amine), then Sat. 
    
    
    
    (removes acid byproducts), then Brine.
  • Isolation: Dry over

    
    , filter, and evaporate. Recrystallize from Ethanol.[2]
    
NMR Sample Preparation
  • Solvent Choice: Use

    
     for amides to observe sharp signals. Use 
    
    
    
    if the compound is the free acid (e.g., 4-(benzylamino)benzoic acid) to ensure solubility and prevent aggregation.
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Reference: Calibrate to TMS (

    
     ppm) or residual solvent peak (
    
    
    
    :
    
    
    ppm).

References

  • PubChem. (2025).[3][4] N-benzyl-4-nitrobenzamide | C14H12N2O3.[3][5][6] National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2013). Synthesis of Amides via oxidation amidation...[1] Supporting Information. RSC Advances. [Link]

  • National Institutes of Health (PMC). (2017). Improved Syntheses and Spectroscopic Analysis of 4-(Benzylamino)benzoic Acid Derivatives. [Link]

Sources

Solubility Profiling and Process Optimization for 3-(Benzylamino)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, thermodynamic modeling, and process optimization strategies for 3-(Benzylamino)-4-nitrobenzoic acid (CAS 1400644-88-3). Given the limited public experimental data for this specific intermediate, this analysis synthesizes predictive solubility profiling based on structural analogs (e.g., 3-nitrobenzoic acid and 4-amino-3-nitrobenzoic acid) with rigorous experimental protocols for determination and scale-up.[1]

Executive Summary

3-(Benzylamino)-4-nitrobenzoic acid is a critical intermediate in the synthesis of advanced pharmaceutical ingredients, particularly kinase inhibitors targeting EGFR/HER2 pathways.[1] Its physicochemical profile is defined by an amphoteric nature—possessing both an acidic carboxyl group (


) and a weakly basic secondary amine deactivated by the electron-withdrawing nitro group.[1][2][3]

Understanding the solubility landscape of this molecule is paramount for:

  • Reaction Optimization: Selecting solvents that maximize concentration and reaction kinetics.[1][2]

  • Purification: Designing crystallization processes to remove impurities (e.g., unreacted benzylamine or nitro-isomers).[1][2][3]

  • Formulation: Ensuring bioavailability in early-stage drug development.

This guide provides a structured approach to determining, modeling, and applying solubility data for process development.[1][2]

Chemical Profile & Predicted Solubility Landscape[1][2][3][4][5]

Structural Analysis[2][3][4]
  • Core: Benzoic acid (Polar, H-bond donor/acceptor).[1][2][3]

  • Substituents:

    • Nitro Group (-NO

      
      ) at C4:  Strong electron-withdrawing group (EWG).[2][3] Reduces the basicity of the adjacent amine and increases crystallinity through 
      
      
      
      -
      
      
      stacking.[2]
    • Benzylamino Group (-NH-CH

      
      -Ph) at C3:  Adds significant lipophilicity compared to simple aminobenzoic acids.[2][3] The ortho relationship between the amine and nitro group facilitates intramolecular hydrogen bonding  (NH 
      
      
      
      O
      
      
      N), which typically reduces solubility in polar protic solvents and increases solubility in non-polar solvents compared to para isomers.[1][2][3]
Predicted Solubility Classification

Based on the structural properties and behavior of homologous nitrobenzoic acid derivatives (e.g., 3-nitrobenzoic acid), the predicted solubility profile is categorized below:

Solvent ClassRepresentative SolventsPredicted Solubility (25°C)Interaction MechanismApplication
Dipolar Aprotic DMF, DMSO, NMPHigh (>100 mg/mL)Strong dipole-dipole interactions; disruption of crystal lattice.[2][3]Reaction medium; Stock solutions.[1][2]
Polar Protic Methanol, Ethanol, IPAModerate (10–50 mg/mL)Hydrogen bonding with carboxyl/nitro groups.[1][2][3]Crystallization (Cooling); Washing.[1][2][3]
Polar Aprotic Acetone, Ethyl Acetate, THFModerate (5–30 mg/mL)Dipole interactions; good solvency for benzyl group.[1][2][3]Extraction; Crystallization (Anti-solvent).[1][2][3]
Non-Polar Toluene, DCM, ChloroformLow-Moderate (1–10 mg/mL)Van der Waals interactions with benzyl ring.[1][2][3]Impurity rejection; Phase transfer.[1][2]
Aqueous Water (pH < 7)Very Low (<0.1 mg/mL)Hydrophobic effect dominates.[1][2][3]Anti-solvent; Waste stream.[1][2]
Aqueous (Basic) Water (pH > 8)High (as salt)Ionization of carboxyl group (-COO

).[2][3]
Dissolution for purification.[1][2]

Thermodynamic Modeling Framework

To rigorously describe the solubility behavior, experimental data should be correlated using thermodynamic models.[1][2] These models allow for the interpolation of solubility at unmeasured temperatures, critical for designing cooling crystallization profiles.[1][2]

The Modified Apelblat Equation

The modified Apelblat equation is the industry standard for modeling the temperature dependence of mole fraction solubility (


) in pure solvents.[1][2][3]


  • 
     : Mole fraction solubility of the solute.[1][2][4][5]
    
  • 
     : Absolute temperature (Kelvin).[1][2][3][6]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • 
       and 
      
      
      
      are related to the non-ideal behavior of the solution.[1][2]
    • 
       reflects the temperature dependence of the enthalpy of fusion.[1][2]
      
The van't Hoff Analysis

For a narrower temperature range, the van't Hoff equation provides thermodynamic parameters:


[2][3]
  • 
     : Apparent molar enthalpy of dissolution (typically positive/endothermic for this class of compounds).[1][2][3]
    
  • 
     : Apparent molar entropy of dissolution.[1][2]
    
  • 
     : Universal gas constant (8.314 J/mol[1][2][3]·K).
    

Interpretation: A positive


 indicates that solubility increases with temperature, confirming the suitability of cooling crystallization.[1][2]

Experimental Protocols

Protocol A: Static Equilibrium Method (Shake-Flask)

Best for generating highly accurate thermodynamic data.[2][3]

  • Preparation: Add excess 3-(Benzylamino)-4-nitrobenzoic acid solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at a constant temperature (controlled to

    
    0.05 K) for 24–48 hours.
    
  • Sampling: Stop stirring and allow the solid to settle for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45

    
    m PTFE) to avoid precipitation.[1][2][3]
    
  • Quantification: Dilute the filtrate and analyze via HPLC (UV detection at

    
     nm) or gravimetric analysis (evaporation to dryness).
    
  • Replication: Repeat at temperatures from 278.15 K to 323.15 K in 5 K intervals.

Protocol B: Dynamic Polythermal Method (Laser Monitoring)

Best for rapid screening and metastable zone width (MSZW) determination.[2][3]

  • Setup: Prepare a mixture of known composition (solute/solvent mass ratio) in a reactor equipped with a turbidity probe or FBRM (Focused Beam Reflectance Measurement).[1][2][3]

  • Heating: Heat the suspension at a slow rate (e.g., 0.5 K/min) until the dissolution point (clear point) is detected by a drop in turbidity/counts.

  • Cooling: Cool the solution at the same rate until the nucleation point (cloud point) is detected.

  • Data: The difference between the dissolution and nucleation temperatures defines the MSZW, critical for avoiding uncontrolled precipitation.[1][2]

Process Application: Crystallization Strategy[1][3]

The solubility data informs the design of the purification process.[1][2] For 3-(Benzylamino)-4-nitrobenzoic acid, a Cooling-Assisted Anti-Solvent Crystallization is recommended to maximize yield and purity.[1][2]

Workflow Logic

The following diagram illustrates the decision matrix for selecting the optimal crystallization solvent system based on solubility data.

CrystallizationLogic Start Start: Crude 3-(Benzylamino)-4-nitrobenzoic Acid SolubilityCheck Check Solubility in Polar Solvents (EtOH, IPA, Ethyl Acetate) Start->SolubilityCheck HighSol High Solubility (>50 mg/mL)? SolubilityCheck->HighSol LowSol Low Solubility (<10 mg/mL)? HighSol->LowSol No CoolingCryst Strategy A: Cooling Crystallization (Dissolve hot, cool to 0°C) HighSol->CoolingCryst Yes (e.g., Ethanol at 70°C) AntiSolvent Strategy B: Anti-Solvent Crystallization (Dissolve in DMF/DMSO, add Water) LowSol->AntiSolvent Yes (Only sol. in DMF) ReactiveCryst Strategy C: Reactive Crystallization (Dissolve in Base, Acidify to pH 3-4) LowSol->ReactiveCryst No (Insoluble in organics) Process Filtration & Washing (Remove impurities) CoolingCryst->Process AntiSolvent->Process ReactiveCryst->Process Final Pure Product (>99% HPLC) Process->Final

Figure 1: Decision matrix for crystallization process development based on solubility thresholds.

References

  • Apelblat, A., & Manzurola, E. (1999).[1][2][3] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1][2][3] Link[2][3]

  • Zhang, Y., et al. (2015).[1][2][3] The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids in seven pure solvents. Journal of Chemical & Engineering Data. (Provides comparative data for nitrobenzoic acid analogs).

  • Jouyban, A. (2008).[1][2][3] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[1][2][3] Link

  • Grant, D. J. W., & Higuchi, T. (1990).[1][2][3] Solubility Behavior of Organic Compounds. Wiley-Interscience.[2] (Foundational text on solubility thermodynamics).

Note: Specific experimental solubility data for CAS 1400644-88-3 is not currently available in public peer-reviewed databases.[1][2] The profiles and protocols above are derived from validated methodologies for structural analogs.

Sources

The Advent of N-Aryl Nitrobenzoic Acids: A Journey Through Synthetic Innovation and Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl nitrobenzoic acids and their derivatives represent a cornerstone in medicinal chemistry and organic synthesis. This guide provides a comprehensive exploration of their discovery, the evolution of their synthesis, and their historical and ongoing significance in drug development. From their early, arduous preparations to the sophisticated catalytic systems of modern chemistry, the story of N-aryl nitrobenzoic acids is a narrative of scientific progress, offering profound insights into the development of crucial therapeutic agents. At their core, these molecules are derivatives of benzoic acid, featuring a nitro group and an N-aryl substituent, a structural motif that has proven to be a rich source of pharmacologically active compounds, most notably the non-steroidal anti-inflammatory drugs (NSAIDs).

The Genesis: Early Syntheses and the Challenge of the C-N Bond

The initial forays into the synthesis of N-aryl benzoic acids were fraught with challenges, primarily centered on the formation of the carbon-nitrogen (C-N) bond between an aryl halide and an aniline derivative. The early 20th century witnessed the advent of a foundational method that would dominate the field for decades: the Ullmann condensation.

The Ullmann Condensation: A Historical Perspective

First reported by Fritz Ullmann in 1901, the Ullmann condensation became the classical method for forming aryl-aryl and aryl-heteroaryl bonds.[1] The reaction, in its application to N-arylation, involves the copper-catalyzed coupling of an aryl halide with an amine.[2][3]

Historically, the Ullmann condensation was characterized by its demanding and often harsh reaction conditions.[2][4] These typically included:

  • High Temperatures: Often in excess of 210°C.[2]

  • Stoichiometric Copper: Requiring large amounts of copper powder or copper salts, often in stoichiometric quantities.[2]

  • Polar, High-Boiling Solvents: Such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF).[1][2]

These conditions limited the substrate scope and functional group tolerance of the reaction. Aryl halides often required activation by electron-withdrawing groups to proceed efficiently.[2] Despite these limitations, the Ullmann condensation was a pivotal discovery, enabling the synthesis of previously inaccessible molecules and laying the groundwork for future advancements.

A representative example of a classical Ullmann condensation for the synthesis of an N-aryl benzoic acid is the preparation of mefenamic acid, an NSAID, from 2-chlorobenzoic acid and 2,3-dimethylaniline.[5][6]

A Paradigm Shift: The Dawn of Palladium Catalysis

The latter half of the 20th century saw the emergence of transition-metal catalysis as a transformative force in organic synthesis. The limitations of the Ullmann condensation spurred the search for milder and more efficient methods for C-N bond formation. This quest culminated in the development of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that revolutionized the synthesis of N-aryl compounds.

The Buchwald-Hartwig Amination: A Modern Marvel

Independently reported by the research groups of Stephen L. Buchwald and John F. Hartwig in the mid-1990s, the Buchwald-Hartwig amination quickly became the method of choice for the synthesis of aryl amines.[7][8] This reaction offers significant advantages over the Ullmann condensation, including:[9]

  • Milder Reaction Conditions: Typically conducted at much lower temperatures.

  • Broader Substrate Scope: Tolerant of a wide range of functional groups on both the aryl halide and the amine.

  • Catalytic Palladium: Utilizes only a small amount of a palladium catalyst.

  • Use of Weaker Bases: Employs bases that are more compatible with sensitive functional groups.

The versatility and efficiency of the Buchwald-Hartwig amination have made it an indispensable tool in both academic research and industrial drug development.[10][11] The reaction's catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the N-aryl amine product and regenerate the Pd(0) catalyst.[8][12]

Comparative Analysis of Synthetic Methodologies

The evolution from the Ullmann condensation to the Buchwald-Hartwig amination represents a significant leap in synthetic efficiency and practicality. The following table summarizes the key differences between these two pivotal reactions.

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (often stoichiometric)Palladium (catalytic)
Temperature High (often > 210°C)[2]Mild (often room temp. to 100°C)
Substrate Scope Limited, often requires activated aryl halides[2]Broad, tolerates a wide range of functional groups[9]
Base Strong bases often requiredWeaker, more functional group tolerant bases
Solvent High-boiling polar solvents[2]Common organic solvents (e.g., toluene, THF)
Yields Often moderate and sometimes erratic[4]Generally high and reproducible

This shift in methodology has had a profound impact on the accessibility of N-aryl nitrobenzoic acids and their derivatives, facilitating the exploration of their therapeutic potential.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of these synthetic transformations, this section outlines detailed, step-by-step methodologies for the synthesis of key intermediates and a representative N-aryl nitrobenzoic acid.

Protocol 1: Synthesis of m-Nitrobenzoic Acid

m-Nitrobenzoic acid is a common precursor in the synthesis of various N-aryl nitrobenzoic acids. It can be prepared by the nitration of benzoic acid or by the saponification of its methyl ester.[13]

Method: Saponification of Methyl m-Nitrobenzoate [13]

  • Reaction Setup: In a round-bottom flask, dissolve 80 g (2 moles) of sodium hydroxide in 320 cc of water.

  • Addition of Ester: Add 181 g (1 mole) of methyl m-nitrobenzoate to the sodium hydroxide solution.

  • Saponification: Heat the mixture to boiling for 5-10 minutes, or until the ester has completely saponified (indicated by the disappearance of the oily ester layer).

  • Precipitation: Dilute the reaction mixture with an equal volume of water and allow it to cool. Pour the cooled solution, with stirring, into 250 cc of concentrated hydrochloric acid.

  • Isolation: After the solution has cooled to room temperature, filter the precipitated m-nitrobenzoic acid using suction filtration.

  • Drying: Dry the crude product to yield 150-160 g (90-96% of the theoretical amount).

Protocol 2: Synthesis of Mefenamic Acid via Ullmann Condensation

Mefenamic acid, a widely used NSAID, can be synthesized via a modified Ullmann condensation.[5][6][14]

Method: Copper-Catalyzed N-Arylation [6][14]

  • Reactant Mixture: In a suitable reaction vessel, combine 2-chlorobenzoic acid and 2,3-dimethylaniline.

  • Catalyst and Base: Add cupric oxide as a catalyst and anhydrous potassium carbonate as a base.

  • Reaction Conditions: Heat the mixture for approximately 7 hours.

  • Workup: After the reaction is complete, cool the mixture and add dilute hydrochloric acid. This will protonate the carboxylate intermediate and precipitate the mefenamic acid.

  • Isolation and Purification: The precipitated mefenamic acid can be collected by filtration and purified by recrystallization.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the key reaction mechanisms and a general experimental workflow.

Reaction Mechanisms

Ullmann_Condensation ArX Ar-X ArCuX Ar-Cu(I)-X ArX->ArCuX Oxidative Addition Cu Cu(0) Intermediate [Ar-Cu(III)(NHR2)-X] ArCuX->Intermediate + R2NH Amine R2NH Product Ar-NR2 Intermediate->Product Reductive Elimination CuX Cu(I)X Intermediate->CuX

Caption: Simplified catalytic cycle of the Ullmann Condensation.

Buchwald_Hartwig_Amination Pd0 Pd(0)L2 OxAdd [Ar-Pd(II)(X)L2] Pd0->OxAdd Oxidative Addition ArX Ar-X ArX->OxAdd AmineComplex [Ar-Pd(II)(NHR2)L2]+X- OxAdd->AmineComplex + R2NH Amine R2NH AmidoComplex [Ar-Pd(II)(NR2)L2] AmineComplex->AmidoComplex - HX AmidoComplex->Pd0 Regeneration Product Ar-NR2 AmidoComplex->Product Reductive Elimination Base Base BaseH Base-H+ Base->BaseH

Caption: Catalytic cycle of the Buchwald-Hartwig Amination.

Experimental Workflow

Synthesis_Workflow Start Starting Materials (Aryl Halide, Amine) Reaction Reaction Setup (Solvent, Catalyst, Base) Start->Reaction Heating Heating & Stirring (Monitoring Reaction Progress) Reaction->Heating Workup Reaction Workup (Quenching, Extraction) Heating->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis FinalProduct Final Product (N-Aryl Nitrobenzoic Acid) Analysis->FinalProduct

Caption: General workflow for the synthesis of N-aryl nitrobenzoic acids.

Therapeutic Significance and Applications

The primary therapeutic application of N-aryl benzoic acid derivatives, including those with a nitro functional group or its metabolic precursors, is as non-steroidal anti-inflammatory drugs (NSAIDs).[15]

  • Mefenamic Acid: A derivative of N-phenylanthranilic acid, it is used for its analgesic, anti-inflammatory, and antipyretic properties.[15] It functions by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[15] The presence of the free carboxylic acid group is a known cause of gastrointestinal side effects, a common issue with many NSAIDs.

  • Niflumic Acid: This compound, 2-{[3-(trifluoromethyl)phenyl]amino}nicotinic acid, is another NSAID used for joint and muscular pain.[16][17] It is also known to inhibit cyclooxygenase-2.[16] Beyond its anti-inflammatory properties, niflumic acid has been investigated for its ability to inhibit chloride channels and its action on GABA-A and NMDA receptors.[16]

The nitro group in N-aryl nitrobenzoic acids can serve as a synthetic handle for further functionalization or can be a key pharmacophoric element. In drug discovery, nitroaromatic compounds have been explored for a range of biological activities, including antimicrobial and anticancer effects.[18][19]

Conclusion

The journey of N-aryl nitrobenzoic acids from their discovery to their current standing as vital pharmaceutical compounds is a testament to the power of synthetic innovation. The transition from the harsh conditions of the Ullmann condensation to the mild and versatile Buchwald-Hartwig amination has not only streamlined their synthesis but has also broadened the horizons for the discovery of new therapeutic agents. For researchers and drug development professionals, a deep understanding of this history and the underlying chemical principles is crucial for the rational design and synthesis of the next generation of medicines. The continuous refinement of synthetic methodologies will undoubtedly continue to play a pivotal role in unlocking the full potential of this important class of molecules.

References

  • Mefenamic acid - Wikipedia. Available from: [Link]

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  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews - ACS Publications. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Amino Acid Conjugates of Mefenamic Acid. Asian Journal of Chemistry; Vol. 24, No. 3 (2012), 1237-1241.
  • SYNTHESIS AND EVALUATION OF AMIDE PRODRUGS OF MEFENAMIC ACID | TSI Journals. Available from: [Link]

  • SYNTHESIS OF MEFENAMIC ACID | MEDICINAL CHEMISTRY | GPAT-2020 - YouTube. Available from: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Available from: [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. Available from: [Link]

  • CN103420863A - Mefenamic acid short-process synthesis preparation and refining method - Google Patents.
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  • Ullmann reaction - L.S.College, Muzaffarpur. Available from: [Link]

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  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]

  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis - Ramprasad Group. Available from: [Link]

  • Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - PMC. Available from: [Link]

  • New Niflumic Acid Derivatives as EGFR Inhibitors: Design, Synthesis, In-Silico Studies, and Anti-proliferative Assessment | Bentham Science Publishers. Available from: [Link]

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Navigating the Niche: A Technical Guide to Sourcing and Qualifying 3-(Benzylamino)-4-nitrobenzoic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of starting materials is the bedrock of reliable and reproducible results. This guide provides an in-depth technical overview of the procurement and qualification of 3-(Benzylamino)-4-nitrobenzoic acid (CAS No. 18095-25-5), a niche yet potentially valuable building block in medicinal chemistry. The principles and methodologies outlined here are designed to ensure the highest standards of scientific rigor, from initial supplier identification to the release of the material for synthesis.

The Criticality of Starting Material Quality in Drug Discovery

In the intricate process of drug discovery, the quality of each component, no matter how seemingly insignificant, can have a cascading impact on the entire development pipeline. The use of impure or misidentified starting materials can lead to failed experiments, misleading biological data, and ultimately, the costly termination of promising drug candidates. Therefore, a robust and well-documented procurement and quality control (QC) process is not merely a matter of compliance but a fundamental aspect of sound scientific practice.

For a compound like 3-(Benzylamino)-4-nitrobenzoic acid, which is not a common off-the-shelf reagent, the challenges of sourcing are amplified. A limited supplier base necessitates a more stringent approach to qualification and a deeper understanding of the potential risks associated with a less-established supply chain.

The Supplier Landscape for 3-(Benzylamino)-4-nitrobenzoic Acid: A Case of Scarcity

Initial investigations into the supplier landscape for 3-(Benzylamino)-4-nitrobenzoic acid reveal a significant challenge: a very limited number of commercial sources. This scarcity underscores the importance of a meticulous supplier evaluation process.

As of the time of this writing, the following supplier has been identified:

SupplierDistributorAvailable Quantity
Laibo ChemOrion Cientific250mg[1]

The limited availability of this compound suggests that it may be produced on a smaller scale, potentially on a made-to-order basis. This can have implications for lead times, batch-to-batch consistency, and the availability of comprehensive analytical data.

A Risk-Based Approach to Supplier Qualification

Given the limited choice of suppliers, a rigorous qualification process is paramount. This process should be designed to thoroughly assess the supplier's capabilities and their commitment to quality. The following workflow provides a systematic approach to qualifying a new supplier for a critical starting material.

Supplier_Qualification_Workflow A Initial Supplier Identification B Request for Information (RFI) & Documentation A->B Contact Supplier C Review of Technical Documentation (CoA, Specs, SDS) B->C Receive & Analyze D Supplier Audit (Remote or On-site if feasible) C->D Assess Quality Systems E Sample Request & In-House QC Testing D->E Verify Capabilities F Evaluation of QC Results E->F Perform Analytical Tests G Approved Supplier List (ASL) Inclusion F->G Meets Specifications H Rejection & Further Search F->H Does Not Meet Specifications

Caption: A risk-based workflow for qualifying a new chemical supplier.

Initial Documentation Review

The first step in qualifying a supplier is a thorough review of their available documentation. This includes:

  • Certificate of Analysis (CoA): A CoA for a specific batch of 3-(Benzylamino)-4-nitrobenzoic acid should be requested. This document provides critical information about the purity, identity, and physical properties of the material. A comprehensive CoA will include the analytical methods used and the corresponding results.

  • Specifications: The supplier should provide a document detailing the agreed-upon specifications for the product, including acceptable ranges for purity, impurities, and other relevant parameters.

  • Safety Data Sheet (SDS): The SDS is essential for understanding the handling, storage, and safety precautions required for the compound.

The Power of the Audit

While a physical, on-site audit may not always be feasible for a small-scale research chemical supplier, a remote audit or a detailed questionnaire can provide valuable insights into their quality management system. Key areas to probe include:

  • Quality Control Processes: How do they ensure the quality of their raw materials and finished products? What analytical equipment do they use?

  • Manufacturing Processes: Do they have documented manufacturing procedures? How do they ensure batch-to-batch consistency?

  • Documentation Practices: Are their processes well-documented and are records maintained?

Incoming Quality Control: A Self-Validating System

Once a potential supplier has been identified and has passed the initial documentation review, a sample of 3-(Benzylamino)-4-nitrobenzoic acid should be procured for in-house quality control testing. This step is non-negotiable and serves as the ultimate verification of the supplier's claims. The following QC protocol is recommended for the comprehensive evaluation of a new batch of this starting material.

Quality_Control_Workflow A Receipt of Material & Documentation Check B Visual Inspection & Physical Properties A->B C Identity Confirmation B->C D Purity Assessment C->D Identity Confirmed H Material Rejected C->H Identity Fails E Residual Solvents & Water Content D->E Purity Meets Spec D->H Purity Fails F Data Review & Batch Release Decision E->F E->H Fails Specs G Material Released for Use F->G All Specs Met

Caption: A comprehensive workflow for the quality control of incoming starting materials.

Step-by-Step Methodologies for Key Experiments

4.1.1. Identity Confirmation

  • Method 1: High-Performance Liquid Chromatography (HPLC) with a Reference Standard

    • Objective: To confirm the identity of the received material by comparing its retention time to that of a previously characterized, authentic reference standard.

    • Procedure:

      • Develop a suitable HPLC method with a C18 column and a mobile phase gradient of water and acetonitrile with 0.1% formic acid.

      • Prepare a solution of the reference standard and a separate solution of the incoming material at the same concentration.

      • Inject both solutions onto the HPLC system and compare the retention times of the major peaks. The retention time of the main peak in the incoming material should match that of the reference standard within a narrow, predefined window.

  • Method 2: Mass Spectrometry (MS)

    • Objective: To confirm the molecular weight of the compound.

    • Procedure:

      • Infuse a dilute solution of the material into an electrospray ionization (ESI) mass spectrometer.

      • Acquire the mass spectrum in both positive and negative ion modes.

      • The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of 3-(Benzylamino)-4-nitrobenzoic acid (C14H12N2O4, MW: 272.26 g/mol ).

4.1.2. Purity Assessment

  • Method: HPLC with UV Detection

    • Objective: To determine the purity of the material by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.

    • Procedure:

      • Using the HPLC method developed for identity confirmation, inject a solution of the incoming material.

      • Integrate all peaks in the chromatogram.

      • Calculate the area percentage of the main peak. A typical purity specification for a research-grade starting material would be ≥95%.

4.1.3. Residual Solvents and Water Content

  • Method 1: Gas Chromatography (GC) for Residual Solvents

    • Objective: To identify and quantify any residual solvents from the synthesis and purification process.

    • Procedure:

      • Dissolve a known amount of the material in a suitable solvent (e.g., DMSO).

      • Analyze the sample by headspace GC with a flame ionization detector (FID).

      • Compare the retention times of any observed peaks to those of known solvent standards.

  • Method 2: Karl Fischer Titration for Water Content

    • Objective: To determine the water content of the material.

    • Procedure:

      • Perform a coulometric or volumetric Karl Fischer titration on a known amount of the material.

A Practical Guide to Purchasing

Once a supplier has been qualified and a batch of 3-(Benzylamino)-4-nitrobenzoic acid has passed incoming QC, the purchasing process can be initiated.

  • Purchase Order (PO): A detailed PO should be issued that clearly states the compound name, CAS number, required quantity, and the agreed-upon specifications.

  • Request for CoA with Shipment: It is best practice to request that a copy of the CoA for the specific batch being shipped is included with the material.

  • Lead Times: Due to the likely small-scale production of this compound, it is crucial to factor in potentially long lead times when planning experiments.

  • Re-qualification: For subsequent purchases, a full re-qualification of the supplier may not be necessary. However, each new batch of material must undergo the full incoming QC testing protocol.

Conclusion: The Imperative of Vigilance

The procurement of a niche chemical like 3-(Benzylamino)-4-nitrobenzoic acid requires a heightened level of diligence from the researcher. The limited supplier landscape necessitates a robust supplier qualification process and an unwavering commitment to in-house quality control. By adopting the principles and methodologies outlined in this guide, scientists and drug development professionals can mitigate the risks associated with sourcing less common starting materials and ensure the integrity of their research from the very first step.

References

  • Orion Cientific. 3-(Benzylamino)-4-nitrobenzoic acid , Package: 250mg , Laibo Chem. Available at: [Link].

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Introduction to the chemistry of aminobenzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemistry of Aminobenzoic Acids

Authored by: Gemini, Senior Application Scientist

Aminobenzoic acids are a class of bifunctional aromatic compounds that serve as fundamental building blocks in chemistry, biology, and materials science. Possessing both an amino group and a carboxylic acid group attached to a benzene ring, these molecules exhibit a rich and versatile chemistry. Their isomeric forms—ortho, meta, and para—display distinct physical properties and chemical reactivities, leading to a diverse range of applications, most notably in the pharmaceutical industry. This guide provides a comprehensive exploration of the core chemistry of aminobenzoic acids, detailing their structure, synthesis, key reactions, and critical applications for researchers, scientists, and drug development professionals. We delve into the causality behind synthetic choices and analytical methods, grounding the discussion in established protocols and authoritative literature to provide a field-proven perspective on these vital chemical scaffolds.

Core Concepts: Structure and Isomerism

Aminobenzoic acid is an organic compound consisting of a benzene ring substituted with both an amino (-NH₂) and a carboxyl (-COOH) group.[1] The relative positions of these two functional groups give rise to three structural isomers: 2-aminobenzoic acid (ortho), 3-aminobenzoic acid (meta), and 4-aminobenzoic acid (para). This isomerism is not a trivial distinction; it profoundly influences the molecule's physical properties, such as melting point and solubility, as well as its electronic properties, chemical reactivity, and biological function.[2][3][4]

The para-isomer, commonly known as PABA, is a white crystalline solid that is slightly soluble in water.[1] The ortho-isomer, anthranilic acid, is also a white solid when pure, though commercial samples can appear yellow.[2] The meta-isomer is similarly a white solid, slightly soluble in water but soluble in various organic solvents.[3] The presence of both an acidic (carboxyl) and a basic (amino) group makes these compounds amphoteric.[2]

Diagram 1: Structural Isomers of Aminobenzoic Acid

G node_o ortho-Aminobenzoic Acid (Anthranilic Acid) node_m meta-Aminobenzoic Acid node_p para-Aminobenzoic Acid (PABA)

Table 1: Comparative Properties of Aminobenzoic Acid Isomers
Propertyortho-Aminobenzoic Acid (Anthranilic Acid)meta-Aminobenzoic Acid (MABA)para-Aminobenzoic Acid (PABA)
IUPAC Name 2-Aminobenzoic acid3-Aminobenzoic acid4-Aminobenzoic acid
CAS Number 118-92-399-05-8150-13-0[1]
Molar Mass 137.14 g/mol 137.14 g/mol 137.14 g/mol [1]
Appearance White to yellow solid[2]Off-white crystalline powder[5]White to grey crystalline solid[1]
Melting Point 145 °C[6]172-176 °C[5]187-189 °C[7]
Solubility Slightly soluble in water; soluble in hot water, alcohol, ether[2]Slightly soluble in water; freely soluble in alcohol[3][5]Slightly soluble in water[1]
Key Feature Precursor to tryptophan[8]Important drug intermediate[5]Precursor to folate in bacteria[9]

Synthesis of Aminobenzoic Acids: Pathways and Protocols

The industrial production of aminobenzoic acids relies on robust and scalable chemical transformations. The choice of synthetic route is dictated by the desired isomer and the availability of starting materials.

Key Industrial Syntheses:

  • para-Aminobenzoic Acid (PABA): The two primary industrial routes are the reduction of 4-nitrobenzoic acid and the Hofmann degradation of the monoamide derived from terephthalic acid.[9] The reduction of the nitro group is often achieved via catalytic hydrogenation.[10]

  • ortho-Aminobenzoic Acid (Anthranilic Acid): This isomer is commercially produced from phthalic anhydride. The process involves amination to form a phthalamic acid salt, followed by a Hofmann rearrangement induced by hypochlorite.[2] This method is a classic example of converting a dicarboxylic acid derivative into an amino acid.

  • meta-Aminobenzoic Acid (MABA): The most direct synthesis involves the reduction of 3-nitrobenzoic acid.[3]

Diagram 2: General Synthesis of PABA via Reduction

G Start 4-Nitrobenzoic Acid Product 4-Aminobenzoic Acid (PABA) Start->Product Reduction of Nitro Group Reagent Reducing Agent (e.g., Catalytic Hydrogenation, Sn/HCl) Reagent->Product

Caption: Reduction of 4-nitrobenzoic acid to PABA.

Experimental Protocol: Synthesis of Anthranilic Acid from Phthalimide

This protocol details the Hofmann rearrangement, a reliable laboratory-scale method for synthesizing anthranilic acid. The causality behind this multi-step process involves the conversion of an amide into a primary amine with one fewer carbon atom.

Materials:

  • Phthalimide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂) or Sodium hypochlorite (NaOCl) solution (5%)

  • Hydrochloric acid (HCl), concentrated

  • Glacial acetic acid

  • Ice, distilled water

Step-by-Step Methodology:

  • Preparation of Hypobromite/Hypochlorite Solution: Dissolve sodium hydroxide in water in a flask and cool the solution in an ice bath to 0°C. Slowly add bromine or sodium hypochlorite solution while stirring vigorously. This in situ generation of sodium hypobromite or hypochlorite is critical as these reagents are unstable.[11]

  • Amide Reaction: To the cold hypohalite solution, add finely powdered phthalimide in one portion. Continue vigorous stirring.[11]

  • Hofmann Rearrangement: Add a further concentrated solution of sodium hydroxide. The temperature will rise; the reaction is then heated to approximately 80°C for a few minutes to ensure the rearrangement goes to completion.[6][11] This heating step provides the activation energy for the isocyanate intermediate to hydrolyze.

  • Neutralization and Precipitation: Cool the reaction mixture in an ice bath. Carefully neutralize the solution with concentrated HCl until it is just slightly basic. The precise control of pH is crucial because aminobenzoic acids are amphoteric and have an isoelectric point at which their solubility is minimal.[11]

  • Isolation: Precipitate the crude anthranilic acid by slowly adding glacial acetic acid. The acetic acid buffers the solution to the isoelectric point of anthranilic acid, maximizing the yield of the solid product.[11]

  • Purification: Filter the crude product, wash with cold water, and recrystallize from hot water to obtain pure anthranilic acid.[6]

Key Chemical Reactions and Transformations

The dual functionality of aminobenzoic acids makes them versatile substrates for a wide array of chemical transformations.

Reactions of the Amino Group

The amino group is a potent nucleophile and an activating, ortho, para-directing group for electrophilic aromatic substitution.

  • Diazotization: The most important reaction of the primary aromatic amino group is its conversion into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C).[2][12] Diazonium salts are exceptionally versatile intermediates.

  • Sandmeyer Reactions: The diazonium group can be replaced by a wide variety of nucleophiles (e.g., -Cl, -Br, -CN, -OH) in the presence of a copper(I) catalyst. This allows for the synthesis of a vast range of substituted aromatic compounds that are otherwise difficult to prepare. For example, p-aminobenzoic acid can be converted to terephthalic acid, and o-aminobenzoic acid to salicylic acid, via Sandmeyer-type reactions.[12]

  • Acylation: The amino group readily reacts with acyl halides or anhydrides to form stable amides. This reaction is often used as a protecting strategy for the amino group during other transformations.[13]

G PABA p-Aminobenzoic Acid Diazonium p-Carboxybenzene- diazonium Salt PABA->Diazonium NaNO₂, H₂SO₄ 0-5 °C Product_OH p-Hydroxybenzoic Acid Diazonium->Product_OH H₂O, Δ Product_CN p-Cyanobenzoic Acid (precursor to Terephthalic Acid) Diazonium->Product_CN CuCN, KCN

Caption: Competitive inhibition of folate synthesis by sulfonamides.

ortho-Aminobenzoic Acid (Anthranilic Acid)
  • Dyes and Pigments: Anthranilic acid is a key precursor in the synthesis of various dyes, including indigo. [2]* Pharmaceuticals: It is used to synthesize a range of drugs, including diuretics, anti-inflammatory agents, and tranquilizers. Its derivatives are scaffolds for quinazolines and benzodiazepines, which are highly important in drug discovery. [8]* Flavor and Fragrance: Esters of anthranilic acid, such as methyl anthranilate, have grape-like scents and are used in the perfume and food industries.

Table 2: Summary of Key Applications
IsomerPrimary Application AreasSpecific Examples
PABA (para) Pharmaceuticals, Biochemistry, CosmeticsSynthesis of sulfa drugs, procaine, benzocaine; formerly in sunscreens. [1][9][14]
Anthranilic Acid (ortho) Dyes, Pharmaceuticals, FragrancesIndigo dye synthesis, precursor for quinazolines and benzodiazepines, methyl anthranilate (grape scent). [2][8]
MABA (meta) Dyes, Drug IntermediatesSynthesis of azo dyes, various analgesics and antihypertensives. [3][15]

Analytical Methodologies

The characterization and quantification of aminobenzoic acids and their isomers are critical for quality control and research. A combination of chromatographic and spectroscopic techniques is typically employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for separating and quantifying the isomers of aminobenzoic acid. [16]Reversed-phase columns (e.g., C18) with a buffered mobile phase are commonly used. [17]Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can provide excellent baseline separation of all three isomers in a single run. [16][18]* Spectroscopy:

    • UV-Vis Spectroscopy: The aromatic ring provides strong UV absorbance, making it a useful technique for quantification after chromatographic separation or for studying charge-transfer complexes. [19] * Infrared (IR) Spectroscopy: IR is used to confirm the presence of key functional groups (-NH₂, -COOH, C=O, N-H, O-H bonds) and to study hydrogen bonding interactions. [20] * Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of aminobenzoic acids and their derivatives. [12]* Titration: Non-aqueous potentiometric or conductometric titration can be used for the determination of aminobenzoic acids, particularly for separating isomers after selective extraction. [21]

Experimental Protocol: HPLC Separation of Aminobenzoic Acid Isomers

This protocol provides a general framework for the separation of ortho, meta, and para isomers using mixed-mode chromatography.

Instrumentation and Columns:

  • HPLC system with UV detector

  • Mixed-mode column (e.g., Primesep 100 or Coresep 100) combining reversed-phase and cation-exchange properties. [16][18] Mobile Phase and Conditions:

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile, ACN) and an aqueous buffer (e.g., ammonium formate). [18]2. Gradient/Isocratic Elution: The separation can be achieved using an isocratic method, but a gradient may be required to optimize resolution and run time.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where all isomers absorb strongly, such as 250 nm or 280 nm. [17][18] Step-by-Step Methodology:

  • Standard Preparation: Prepare individual standard solutions of 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid in the mobile phase or a suitable solvent. Prepare a mixed standard solution containing all three isomers.

  • System Equilibration: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the mixed standard solution to determine the retention times for each isomer. The separation is based on subtle differences in their hydrophobicity and pKa values, which affect their interaction with the stationary phase. [18]4. Analysis: Inject the unknown sample solution. Identify the peaks by comparing their retention times with the standards.

  • Quantification: Construct a calibration curve using the standard solutions to quantify the concentration of each isomer in the sample.

Conclusion

The chemistry of aminobenzoic acids is a cornerstone of modern organic and medicinal chemistry. Their isomeric structures provide a palette of distinct chemical properties that have been expertly exploited to create a wealth of essential products, from life-saving antibacterial drugs to industrial dyes. For the drug development professional, PABA and its isomers are not merely reagents but are fundamental scaffolds offering vast potential for modification and the creation of novel therapeutic agents. A thorough understanding of their synthesis, reactivity, and analytical characterization is indispensable for any scientist working in this field. The continued exploration of these versatile building blocks promises to yield further innovations in medicine and materials science.

References

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
  • 4-Aminobenzoic acid - Wikipedia. Wikipedia.
  • Para Aminobenzoic Acid: Properties, Synthesis & Uses. (n.d.). Vedantu.
  • p-Aminobenzoic acid. (2025, January 13). American Chemical Society.
  • Anthranilic acid - Wikipedia. Wikipedia.
  • Synthesis of Heterocycles from Anthranilic acid and its Deriv
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). MDPI.
  • What is Aminobenzoic acid used for?. (2024, June 15).
  • Para-Aminobenzoic Acid (Paba) - Uses, Side Effects, and More. (n.d.). WebMD.
  • Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. (2025, October 29).
  • 4-Aminobenzoic acid synthesis. (n.d.). ChemicalBook.
  • Drug Evolution: p-Aminobenzoic Acid as a Building Block. (2002). Bentham Science Publishers.
  • Determination of Aminobenzoic Acids by Extraction with a Hydrophilic Solvent Followed by the Non-Aqueous Titration of the Concentr
  • Drug Evolution: p-Aminobenzoic Acid as a Building Block. (2002). Ingenta Connect.
  • Preparation of anthranilic acid. (2017, June 13). PrepChem.com.
  • (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (n.d.).
  • Preparation of anthranilic acid. (2008, March 30). Sciencemadness.org.
  • Synthesis of Anthranilic Acid and Phthalic Anhydride Ligand and their Metal Complexes. (2013, November 21). Walsh Medical Media.
  • 3-Aminobenzoic acid - Wikipedia. Wikipedia.
  • 4-Aminobenzoic acid | 150-13-0. (2025, November 25). ChemicalBook.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Comparison of methods for determination of para-aminobenzoic acid (PABA). (1996). Journal of Food and Drug Analysis.
  • HPLC Separation of Isomers of Aminobenzoic Acid. (n.d.). SIELC Technologies.
  • Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chrom
  • In focus: 4-Aminobenzoic Acid (PABA). (2025, August 19). ExSyn Corp.
  • 4-Aminobenzoic Acid | C7H7NO2 | CID 978. (n.d.). PubChem.
  • Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. (2018).
  • Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.). University of Pennsylvania.
  • The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. (2016, August 22). RSC Publishing.
  • Physicochemical interactions of the isomers of aminobenzoic acid with sodium acetate in solid-matrix room-temperature luminescence spectroscopy. (1989, December 31). OSTI.GOV.
  • HPLC Methods for analysis of 4-Aminobenzoic acid. (n.d.).
  • Meta Amino Benzoic Acid. (n.d.). Surya Life Sciences Ltd.
  • Solvation and Aggregation of Meta-Aminobenzoic Acid in Water: Density Functional Theory and Molecular Dynamics Study. (n.d.). PMC.

Sources

Methodological & Application

Synthesis of 3-(Benzylamino)-4-nitrobenzoic acid from 3-fluoro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This application note is structured as a comprehensive technical guide for the synthesis of 3-(Benzylamino)-4-nitrobenzoic acid (CAS: 1400644-88-3). It is designed for organic chemists and process engineers, focusing on the Nucleophilic Aromatic Substitution (


) mechanism, process optimization, and self-validating experimental protocols.


) of 3-Fluoro-4-nitrobenzoic acid
Target Audience:  Medicinal Chemists, Process Development Scientists

Executive Summary

The synthesis of 3-(benzylamino)-4-nitrobenzoic acid is a critical intermediate step in the development of benzimidazole-based therapeutics, particularly kinase inhibitors (e.g., BMPR2 inhibitors) and peptidomimetics. This protocol details the direct


 displacement of fluorine in 3-fluoro-4-nitrobenzoic acid  by benzylamine.[1]

Unlike chloronitro analogs, the fluoronitro substrate offers superior reactivity due to the high electronegativity of fluorine, which lowers the energy of the transition state (Meisenheimer complex) despite the strength of the C-F bond. This guide provides a high-yielding (>85%), scalable method using mild basic conditions, avoiding the need for ester protection.

Reaction Mechanism & Rationale

The Regiochemistry of

The reaction proceeds via an addition-elimination mechanism. The regioselectivity is dictated by the electronic environment of the benzene ring:

  • Activation: The nitro group (

    
    ) at the C4 position is a strong electron-withdrawing group (EWG). It activates the ortho (C3) and para positions for nucleophilic attack.
    
  • Leaving Group: Fluorine at C3 is the leaving group. Although C-F bonds are strong, the high electronegativity of fluorine inductively stabilizes the anionic Meisenheimer intermediate, making it the most reactive halogen for

    
     reactions in activated systems.
    
  • Chemoselectivity: The carboxylic acid (

    
    ) at C1 is also an EWG, further activating the ring. However, the amine nucleophile will first deprotonate the carboxylic acid (
    
    
    
    ), forming a carboxylate salt. The reaction conditions must accommodate this by providing excess base to maintain the nucleophilicity of the benzylamine.
Reaction Scheme

The following diagram illustrates the reaction pathway, including the critical intermediate states.

ReactionScheme SM 3-Fluoro-4-nitrobenzoic acid (Substrate) Salt Carboxylate Salt (Intermediate) SM->Salt Step 1: -H+ Base Base (K2CO3/DIPEA) Deprotonation Base->Salt Complex Meisenheimer Complex Salt->Complex Step 2: +Benzylamine Product 3-(Benzylamino)-4-nitrobenzoic acid (Target) Complex->Product Step 3: -F-

Figure 1: Reaction pathway showing initial deprotonation followed by nucleophilic attack and fluoride elimination.

Experimental Protocol

Materials & Reagents

Ensure all reagents are of analytical grade. Benzylamine should be free of significant carbonate salts.

ReagentMW ( g/mol )Equiv.[2]Role
3-Fluoro-4-nitrobenzoic acid 185.111.0Substrate
Benzylamine 107.151.2 - 1.5Nucleophile
Potassium Carbonate (

)
138.212.5Base (Acid Scavenger)
DMF (N,N-Dimethylformamide) -10 volSolvent
HCl (1M) -ExcessWorkup (Precipitation)

Note on Base Selection: While excess benzylamine (3.0 equiv) can serve as both nucleophile and base, using


 allows for a near-stoichiometric use of the more expensive benzylamine and simplifies purification.
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-4-nitrobenzoic acid (1.0 g, 5.4 mmol) in DMF (10 mL).

    • Observation: The solution should be clear and slightly yellow.

  • Base Addition: Add

    
      (1.87 g, 13.5 mmol) to the solution. Stir for 10 minutes at room temperature.
    
    • Mechanism:[3][4] This neutralizes the carboxylic acid. Evolution of

      
       gas may be observed; ensure the system is vented.
      
  • Nucleophile Addition: Add Benzylamine (0.87 g, 0.88 mL, 8.1 mmol) dropwise.

  • Heating: Equip the flask with a condenser and heat the mixture to 80°C . Maintain this temperature for 4–6 hours .

    • Monitoring: Monitor reaction progress by TLC (Mobile Phase: 5% MeOH in DCM with 1% Acetic Acid). The starting material (

      
      ) should disappear, and a new, more polar yellow spot (
      
      
      
      ) should appear.
Phase 2: Workup & Isolation
  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly into ice-cold water (50 mL) with vigorous stirring.

    • Note: The product is currently in its soluble carboxylate form. The solution will likely be homogeneous or slightly turbid.

  • Acidification: Slowly add 1M HCl dropwise to the aqueous solution until the pH reaches 3–4 .

    • Critical Step: A thick yellow precipitate will form immediately upon acidification. Do not lower pH below 2, as the amine moiety could protonate, potentially resolubilizing the product or trapping impurities.

  • Filtration: Stir the suspension for 15 minutes to ensure complete precipitation. Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with:

    • Cold Water (

      
       mL) to remove DMF and inorganic salts.
      
    • Cold Ethanol (

      
       mL) to remove unreacted benzylamine traces.
      
Phase 3: Purification (Optional)

If the crude purity is <95% (by HPLC/NMR), recrystallize:

  • Dissolve the crude solid in minimal boiling Ethanol (or an EtOH/Water mixture).

  • Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Filter the crystals and dry under vacuum at 50°C for 6 hours.

Quality Control & Characterization

Expected Data
  • Appearance: Bright yellow crystalline solid.

  • Yield: Typical isolated yields range from 85% to 92% .

  • Solubility: Soluble in DMSO, DMF, hot Ethanol; insoluble in water (at acidic pH).

Analytical Validation

Confirm structure using


-NMR. Key diagnostic signals include:
SignalChemical Shift (

)
MultiplicityAssignment
-COOH ~13.0 ppmBroad SingletCarboxylic Acid
-NH- ~8.5 ppmTriplet (broad)Secondary Amine
Ar-H (C2) ~7.8 ppmDoubletOrtho to Nitro (Deshielded)
Ar-H (C5/6) 7.0 - 7.5 ppmMultipletAromatic Ring Protons
Benzyl-H ~4.6 ppmDoubletBenzylic

(Coupled to NH)

Self-Validation Check: The disappearance of the C-F coupling in the


-NMR and the appearance of the benzylic 

signal confirm the substitution.

Troubleshooting & Optimization

The following logic tree addresses common failure modes:

Troubleshooting Issue Problem Detected LowYield Low Yield / No Precipitate Issue->LowYield Impure Sticky/Oily Product Issue->Impure Incomplete Incomplete Conversion Issue->Incomplete CheckPH CheckPH LowYield->CheckPH Did you acidify? SolventCheck SolventCheck Impure->SolventCheck DMF trapped? TempCheck TempCheck Incomplete->TempCheck Temp < 80°C? ReAcidify Add HCl to pH 3 CheckPH->ReAcidify pH > 4 WaterWash Recrystallize from EtOH/H2O SolventCheck->WaterWash Yes IncreaseTemp Check Stoichiometry (Base) TempCheck->IncreaseTemp Increase to 100°C

Figure 2: Troubleshooting logic for common synthetic issues.

Common Pitfall: Failure to add sufficient base will stall the reaction because the first equivalent of amine is consumed by the carboxylic acid. Always ensure Base Equiv > 2.0.

Safety Considerations

  • 3-Fluoro-4-nitrobenzoic acid: Irritant. Handle in a fume hood.

  • Benzylamine: Corrosive and lachrymator. Causes severe skin burns. Wear chemically resistant gloves (Nitrile/Neoprene).

  • Nitro Compounds: Potentially explosive if heated to dryness under pressure. Do not distill the reaction mixture to dryness; use aqueous workup.

References

  • BenchChem. (n.d.). Synthesis of 3-(Benzylamino)-4-nitrobenzoic acid. Retrieved from

  • Ossila. (2026). 4-Fluoro-3-nitrobenzoic acid: Properties and Applications in Benzimidazole Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2023). Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from

  • PubChem. (2025).[5] Compound Summary: 3-(Benzylamino)-4-nitrobenzoic acid (CAS 1400644-88-3).[6] Retrieved from

  • CymitQuimica. (n.d.). 3-Fluoro-4-nitrobenzoic acid Safety and Reactivity Data. Retrieved from

Sources

Application Note & Protocol: A Guide to Nucleophilic Aromatic Substitution (SNAr) for N-Benzylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of SNAr in N-Benzylation

N-benzylation is a cornerstone chemical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The benzyl group is not only a prevalent structural motif in bioactive molecules but also serves as a robust and versatile protecting group for amines. Among the various synthetic methods to forge a C-N bond, Nucleophilic Aromatic Substitution (SNAr) provides a powerful, often complementary, pathway. This approach is particularly advantageous for the N-benzylation of electron-deficient aromatic and heteroaromatic systems, frequently proceeding under milder, metal-free conditions compared to cross-coupling alternatives.[1]

This guide offers a comprehensive overview of the SNAr mechanism for N-benzylation, details the critical parameters for reaction success, provides a validated experimental protocol, and includes a troubleshooting guide to navigate common challenges. The content is designed to empower researchers in both academic and industrial settings to effectively implement this valuable synthetic tool.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike the SN1 and SN2 reactions common in aliphatic chemistry, the SNAr reaction on an aromatic ring proceeds via a distinct two-step addition-elimination mechanism.[2][3][4][5] The entire process is contingent on the aromatic ring being rendered sufficiently electrophilic ("activated") by the presence of strong electron-withdrawing groups (EWGs).[4][6][7]

  • Nucleophilic Addition: The reaction initiates with the attack of the nucleophile (in this case, a benzylamine derivative) on the ipso-carbon—the carbon atom bearing the leaving group.[8][9] This step is typically the rate-determining step of the reaction.[3][10] The attack temporarily disrupts the ring's aromaticity, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[7][8][9] The stability of this complex is paramount; EWGs, such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group are essential as they delocalize the negative charge through resonance, thereby lowering the activation energy.[5][6][9]

  • Elimination & Aromatization: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the leaving group (e.g., a halide).[9] This regenerates the stable aromatic π-system and yields the final N-benzylated product.

Sources

Analytical techniques for characterizing 3-(Benzylamino)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 3-(Benzylamino)-4-nitrobenzoic acid

Introduction & Chemical Context

3-(Benzylamino)-4-nitrobenzoic acid (CAS: 1400644-88-3) is a critical intermediate in the synthesis of bioactive heterocyclic scaffolds, particularly benzimidazoles and quinoxalines used in kinase inhibition (e.g., BMPR2 inhibitors).

Structurally, the compound features a benzoic acid core substituted with a nitro group at the para position (C4) relative to the carboxyl group, and a benzylamino moiety at the meta position (C3). This specific regiochemistry—an electron-withdrawing nitro group ortho to an electron-donating amine—creates a "push-pull" electronic system. This results in distinct solvatochromic properties and requires specific considerations for chromatographic retention and ionization.

Key Chemical Properties:

  • Molecular Formula: C₁₄H₁₂N₂O₄[1][2]

  • Molecular Weight: 272.26 g/mol [2]

  • Appearance: Yellow to orange crystalline solid (due to the o-nitroaniline chromophore).

  • Solubility: Soluble in DMSO, DMF, and warm Methanol; sparingly soluble in water and non-polar solvents (DCM, Hexane).

Characterization Workflow

The following workflow outlines the logical progression from raw material identification to quantitative purity assessment.

CharacterizationWorkflow Sample Raw Sample (Yellow Solid) Solubility Solubility Check (DMSO/MeOH) Sample->Solubility ID_Qual Qualitative ID (Structure Confirmation) Solubility->ID_Qual Dissolved Purity_Quant Quantitative Purity (Impurity Profiling) Solubility->Purity_Quant 1 mg/mL NMR 1H & 13C NMR (Regiochemistry) ID_Qual->NMR MS LC-MS (ESI) (MW: 272.26) ID_Qual->MS HPLC HPLC-UV (Purity %) Purity_Quant->HPLC

Figure 1: Analytical workflow for the characterization of nitrobenzoic acid derivatives.

Spectroscopic Identification (Qualitative)

Protocol 1: Nuclear Magnetic Resonance (NMR)

Objective: Confirm the regiochemistry of the substituents. The key challenge is distinguishing the 3-benzylamino-4-nitro isomer from the 4-benzylamino-3-nitro isomer.

  • Solvent: DMSO-d₆ (Required for solubility and observation of exchangeable protons).

  • Concentration: 10–15 mg in 0.6 mL.

Expected 1H NMR Profile (600 MHz, DMSO-d₆):

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
13.0 – 13.5 Broad Singlet1H-COOHCarboxylic acid proton (exchangeable).
8.5 – 9.0 Triplet (br)1H-NH-Amine proton coupled to Benzyl CH₂. Downfield due to intramolecular H-bond with -NO₂.
8.1 – 8.2 Doublet (J~8.5)1HAr-H (C5)Ortho to -NO₂ (deshielding cone). Most downfield aromatic signal.
7.4 – 7.6 Singlet (d)1HAr-H (C2)Ortho to -COOH, but shielded by adjacent -NH- group.
7.2 – 7.4 Multiplet5HPhenylBenzyl aromatic ring protons.
7.1 – 7.2 Doublet (J~8.5)1HAr-H (C6)Para to -NH-, shielded relative to H5.
4.6 – 4.7 Doublet (J~6.0)2H-CH₂-Benzylic methylene. Coupled to NH.

Critical Diagnostic: In the 3-benzylamino-4-nitro isomer, the proton at C5 (ortho to nitro) appears as a doublet with a large ortho-coupling constant (~8.5 Hz). In the 4-benzylamino-3-nitro isomer, the proton at C2 (between NO2 and COOH) would appear as a highly deshielded singlet (~8.6–8.8 ppm).

Protocol 2: Mass Spectrometry (LC-MS)

Objective: Confirmation of molecular weight.

  • Ionization: Electrospray Ionization (ESI).

  • Polarity: Negative Mode (ESI-) is preferred for carboxylic acids; Positive Mode (ESI+) is suitable for the amine.

  • Target Ions:

    • ESI-: [M-H]⁻ = 271.25 m/z

    • ESI+: [M+H]⁺ = 273.27 m/z

Chromatographic Purity (Quantitative)

Protocol 3: Reverse-Phase HPLC Method

Objective: Quantify purity and detect unreacted 3-fluoro-4-nitrobenzoic acid or benzylamine.

Method Development Logic:

  • Mobile Phase pH: The sample contains an ionizable carboxylic acid (pKa ~3-4) and a weak aniline base. To prevent peak tailing and ensure robust retention, the mobile phase must be acidic (pH ~2-3) to keep the carboxylic acid in its neutral (protonated) state.

  • Detection Wavelength: The nitroaniline chromophore absorbs strongly in the visible region. Using 254 nm detects all aromatics, while 350-400 nm is specific to the yellow nitro-amine product, useful for monitoring reaction completion.

HPLC Parameters:

ParameterSpecification
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (or 0.1% TFA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5 µL (Sample conc: 0.5 mg/mL in 50:50 ACN:Water)
Detection UV 254 nm (Purity), UV 380 nm (Identity)

Gradient Program:

  • 0.0 min: 5% B

  • 10.0 min: 95% B

  • 12.0 min: 95% B

  • 12.1 min: 5% B (Re-equilibration)

HPLC_Logic Start Method Development Acidic Add 0.1% Formic Acid (Suppress COOH Ionization) Start->Acidic Neutral Neutral pH Start->Neutral Result_Acid Sharp Peak Stable Retention Acidic->Result_Acid Result_Neut Broad/Split Peak (Ionic/Neutral Mix) Neutral->Result_Neut

Figure 2: Impact of mobile phase pH on the chromatography of benzoic acid derivatives.

References

  • Synthesis & NMR Data: Czechtizky, W., et al. (2013). Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening. ACS Medicinal Chemistry Letters. (Referencing synthesis of analogous intermediate 2b).

  • General Characterization of Nitrobenzoic Acids: Spectroscopic analysis of 3-fluoro-4-nitrobenzoic acid derivatives. National Center for Biotechnology Information. PubChem Compound Summary for CID 1400644-88-3.

  • Chromatographic Principles: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. Wiley-Interscience. (Standard text for acidic mobile phase selection).

Sources

Application Note: 3-(Benzylamino)-4-nitrobenzoic Acid as a Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Benzylamino)-4-nitrobenzoic acid (CAS 1400644-88-3) is a high-value bifunctional building block. Its structural uniqueness lies in the ortho-relationship between a secondary N-benzylamine and a nitro group, combined with a meta-disposed carboxylic acid handle. This scaffold is a "pre-loaded" precursor for 1-benzyl-1H-benzimidazole-6-carboxylic acids , a motif prevalent in angiotensin II receptor antagonists, anticancer agents (e.g., PARP inhibitors), and antiviral drugs.

Unlike simple o-phenylenediamines, this building block allows for the regioselective introduction of the N1-substituent before cyclization, eliminating the formation of regioisomeric mixtures often seen when alkylating pre-formed benzimidazoles.

Part 1: Synthesis of the Building Block

Rationale

The most robust route to 3-(benzylamino)-4-nitrobenzoic acid is the Nucleophilic Aromatic Substitution (SNAr) of 3-fluoro-4-nitrobenzoic acid. The nitro group at the 4-position strongly activates the fluorine at the 3-position for displacement.

Critical Insight: While 3-chloro-4-nitrobenzoic acid is cheaper, the 3-fluoro analog reacts significantly faster and at lower temperatures, reducing the risk of decarboxylation or side reactions involving the carboxylic acid.

Protocol A: SNAr Displacement

Target: 3-(Benzylamino)-4-nitrobenzoic acid Scale: 10 mmol

Materials
  • Substrate: 3-Fluoro-4-nitrobenzoic acid (1.85 g, 10 mmol)

  • Nucleophile: Benzylamine (2.14 g, 20 mmol) [2.0 equiv. used to act as base and nucleophile, or use 1.1 equiv with DIPEA]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.6 mL, 15 mmol) [Recommended if using 1.1 equiv Benzylamine]

  • Solvent: Ethanol (EtOH) or DMF (30 mL)

Step-by-Step Methodology
  • Preparation: Dissolve 3-fluoro-4-nitrobenzoic acid (1.85 g) in Ethanol (30 mL) in a 100 mL round-bottom flask.

  • Addition: Add DIPEA (2.6 mL) followed by Benzylamine (1.2 mL, 11 mmol) dropwise at room temperature.

    • Note: The reaction is exothermic. If scaling up (>50g), cool the vessel to 0°C during addition.

  • Reaction: Reflux the mixture (80°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes; Product is more polar and yellow/orange).

  • Work-up:

    • Concentrate the ethanol under reduced pressure.

    • Dilute the residue with water (50 mL).

    • Acidify carefully with 1M HCl to pH 3–4. The product will precipitate as a bright orange/yellow solid.

  • Purification: Filter the solid, wash with cold water (2 x 20 mL) and cold hexanes (20 mL) to remove excess benzylamine. Dry in a vacuum oven at 50°C.

    • Yield: Typically 85–95%.[1]

    • Purity Check: 1H NMR (DMSO-d6) should show a triplet/broad singlet for NH (~8.0 ppm) and the benzyl methylene (~4.6 ppm).

Part 2: Heterocyclic Application (Benzimidazoles)[1][2][3][4][5]

The Regiochemistry Check

It is vital to understand the regiochemical outcome. Cyclization of this specific isomer yields the 6-carboxylic acid derivative, not the 5-isomer.

  • Starting Material: Carboxyl at C1, N-Benzyl at C3, Nitro at C4.

  • Product: The N-Benzyl becomes N1. The Nitro-derived nitrogen becomes N3.

  • Result: The carboxyl group is para to N3 and meta to N1. In benzimidazole numbering, this corresponds to position 6.[1]

Visualization: Reaction Pathway[2]

BenzimidazoleSynthesis cluster_regio Regiochemical Lock SM 3-Fluoro-4-nitrobenzoic acid (F at C3, NO2 at C4) Inter 3-(Benzylamino)-4-nitrobenzoic acid (Stable Intermediate) SM->Inter Benzylamine, DIPEA S_NAr, 80°C Red Diamine Intermediate (Transient) Inter->Red Na2S2O4 or Fe/AcOH (Nitro Reduction) Note N1 is fixed by Benzyl group. Carboxyl ends at Position 6. Inter->Note Prod 1-Benzyl-1H-benzimidazole- 6-carboxylic acid Red->Prod R-CHO or Formic Acid (Cyclization)

Figure 1: Synthetic pathway and regiochemical outcome of the benzimidazole formation.

Protocol B: Reductive Cyclization

Target: 1-Benzyl-2-phenyl-1H-benzimidazole-6-carboxylic acid Method: One-pot Sodium Dithionite Reduction/Cyclization. Why this method? Catalytic hydrogenation (H2/Pd-C) poses a risk of de-benzylating the amine. Sodium dithionite (Na2S2O4) is mild, chemoselective, and allows the aldehyde condensation to happen in the same pot.

Materials
  • Substrate: 3-(Benzylamino)-4-nitrobenzoic acid (272 mg, 1.0 mmol)

  • Aldehyde: Benzaldehyde (1.1 mmol) [For C2-phenyl substitution]

  • Reductant: Sodium Dithionite (Na2S2O4) (3.0 equiv)

  • Solvent: DMSO/Water (9:1) or Ethanol/Water (3:1)

Step-by-Step Methodology
  • Mixing: In a sealed tube or flask, dissolve the nitro-acid substrate and benzaldehyde in DMSO (5 mL).

  • Reduction/Cyclization: Add Sodium Dithionite (522 mg, 3 mmol) dissolved in a minimum amount of water (0.5 mL).

  • Heating: Heat the mixture to 90–100°C for 12 hours.

    • Mechanism:[1][2][3][4][5][6] Dithionite reduces the nitro group to the amine. The resulting diamine condenses with the aldehyde to form an imine, which cyclizes. The oxidative dehydrogenation (aromatization) often occurs spontaneously in air or is driven by excess dithionite/sulfite byproducts.

  • Work-up:

    • Cool to room temperature.[7][8][9][10]

    • Pour into crushed ice/water (50 mL).

    • The product may precipitate.[11][12] If not, extract with Ethyl Acetate (3 x 20 mL).

    • Note: The carboxylic acid product is amphoteric. Adjust pH to ~5-6 to maximize precipitation.

  • Purification: Recrystallization from Ethanol or Column Chromatography (MeOH/DCM gradient).

Part 3: Advanced Application Notes

Solid-Phase Peptide Synthesis (SPPS)

This building block is ideal for introducing a "turn" mimetic or a heterocycle into a peptide chain.

  • Attachment: The carboxylic acid can be loaded onto Wang resin or Chlorotrityl resin.

  • On-Resin Cyclization: After loading, the nitro group can be reduced (SnCl2/DMF) and cyclized with an aldehyde or carboxylic acid on the solid phase. This allows for the rapid generation of benzimidazole libraries.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 (SNAr) Incomplete reaction; Fluorine displacement is slow.Switch solvent to DMSO (higher T) or increase equivalents of Benzylamine. Ensure 3-Fluoro (not 3-Chloro) substrate is used.
De-benzylation during Reduction Pd/C + H2 cleavage.Do not use Pd/C. Switch to Fe/AcOH, SnCl2, or Na2S2O4.
Regioisomer Confusion Misinterpretation of NMR.Verify regiochemistry. In the 6-COOH isomer, the proton at C7 (ortho to N1-Benzyl) will show a distinct NOE (Nuclear Overhauser Effect) with the benzylic protons.
Product Solubility Zwitterionic nature (COOH + Benzimidazole N).Product is least soluble at isoelectric point (pH ~5-6). Do not work up at extremely low or high pH.

References

  • Synthesis of 3-Fluoro-4-nitrobenzoic acid

    • Methodology: Oxidation of 3-fluoro-4-nitrotoluene or Nitr
    • Source:

  • One-Pot Benzimidazole Synthesis (Dithionite Method)

    • Title: One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.[13]

    • Source: MedCrave Online (MOJ Bioorg Org Chem).
    • URL:[Link]

  • Regioselectivity in Benzimidazole Synthesis

    • Title: Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives.[14][3][9]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Building Block Properties: Compound: 3-(Benzylamino)-4-nitrobenzoic acid (CAS 1400644-88-3). Source: BenchChem.

Sources

Reaction of 3-(Benzylamino)-4-nitrobenzoic acid with acylating agents

Application Note: Controlled -Acylation of Deactivated Ortho-Nitro Anilines

Executive Summary

The acylation of 3-(benzylamino)-4-nitrobenzoic acid represents a classic challenge in organic synthesis: functionalizing a secondary amine that is electronically deactivated by an ortho-nitro group and sterically encumbered by a benzyl moiety. While this scaffold is a critical precursor for 2-substituted benzimidazole therapeutics (e.g., angiotensin II receptor antagonists), standard acylation protocols often fail due to the amine's poor nucleophilicity.

This guide details optimized protocols for high-yield

Direct Anhydride FusionEster-Protected Acylation

Mechanistic Insight & Chemical Strategy

The "Ortho-Nitro" Challenge

The reactivity of 3-(benzylamino)-4-nitrobenzoic acid is dominated by the interaction between the secondary amine at position 3 and the nitro group at position 4.

  • Electronic Deactivation: The nitro group is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M). This dramatically lowers the HOMO energy of the nitrogen lone pair, making it a poor nucleophile.

  • Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond exists between the amine proton and the nitro oxygen (6-membered chelate). Breaking this bond requires significant energy input (heat) or a competitive hydrogen-bond acceptor solvent (e.g., DMF, Pyridine).

  • Competitive Carboxyl Reactivity: Acylating agents (e.g., acetyl chloride, thionyl chloride) will readily convert the C-1 carboxylic acid into a mixed anhydride or acid chloride, leading to potential dimerization or side-product formation if not managed.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the requisite energy barrier to overcome the ortho-nitro lock.

ReactionPathwaySubstrate3-(Benzylamino)-4-nitrobenzoic acidTransitionTransition State(H-Bond Breakage)Substrate->TransitionHeat / BaseMixedAnhydrideIntermediate:Mixed AnhydrideTransition->MixedAnhydrideAc2O (Excess)ProductProduct:3-(N-Acyl-N-benzylamino)-4-nitrobenzoic acidMixedAnhydride->ProductH2O Workup(Hydrolysis of Anhydride)Note1Critical Step:Ortho-nitro group locksNH via H-bond.Requires forcing conditions.Note1->Substrate

Figure 1: Reaction pathway highlighting the necessity of disrupting the intramolecular hydrogen bond to effect acylation.

Experimental Protocols

Method A: Direct Acylation via Anhydride Fusion (High Throughput)

Context: Best for introducing simple acyl groups (Acetyl, Propionyl) where the reagent can serve as the solvent. This method intentionally forms the mixed anhydride at the carboxylic acid position, which is then hydrolyzed during workup.

Reagents:

  • Substrate: 3-(Benzylamino)-4-nitrobenzoic acid (1.0 eq)

  • Reagent/Solvent: Acetic Anhydride (

    
    ) (5.0 – 10.0 eq)
    
  • Catalyst:

    
    -Dimethyl-4-aminopyridine (DMAP) (0.1 eq) or Sulfuric Acid (catalytic drops)
    

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), suspend the substrate in Acetic Anhydride.
    
  • Activation: Add DMAP (0.1 eq). Note: For highly deactivated amines, a catalytic amount of

    
     is more effective than DMAP.
    
  • Reaction: Heat the mixture to reflux (140°C) . The suspension should clear to a homogeneous solution as the reaction proceeds.

    • Time: 2–6 hours.[1] Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the fluorescent amine spot.

  • Quench: Cool the mixture to room temperature. Pour slowly into a beaker containing crushed ice (10x volume) with vigorous stirring. This hydrolyzes the excess anhydride and the mixed anhydride at the C-1 position.

  • Isolation:

    • Stir the aqueous slurry for 1 hour to ensure complete hydrolysis of the mixed anhydride to the free acid.

    • Filter the precipitate.

    • Wash with water (

      
      ) and cold hexanes (
      
      
      ) to remove acetic acid traces.
  • Purification: Recrystallize from Ethanol/Water or Toluene.

Method B: Base-Mediated Acylation of Ester Derivative (High Precision)

Context: Recommended for complex acyl chlorides (e.g., Valeroyl chloride) or when the carboxylic acid must remain untouched. This route requires prior esterification (e.g., methyl ester) but offers cleaner profiles.

Reagents:

  • Substrate: Methyl 3-(benzylamino)-4-nitrobenzoate (1.0 eq)

  • Reagent: Acyl Chloride (

    
    ) (2.0 eq)
    
  • Base: Pyridine (3.0 eq) or Triethylamine (3.0 eq) with DMAP (0.1 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene

Protocol:

  • Preparation: Dissolve the methyl ester substrate in anhydrous DCE (0.2 M concentration).

  • Base Addition: Add Pyridine (3.0 eq). The excess base is required to neutralize HCl and act as a nucleophilic catalyst.

  • Acylation: Add the Acyl Chloride dropwise at room temperature.

  • Forcing Conditions: Due to the ortho-nitro deactivation, room temperature stirring is often insufficient. Heat the reaction to reflux (83°C for DCE) for 12–24 hours.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove Pyridine).

    • Wash with Sat.

      
       and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Hydrolysis (Optional): If the free acid is required, hydrolyze the ester using LiOH in THF/Water (1:1) at room temperature.

Data Interpretation & Troubleshooting

Analytical Benchmarks

Successful acylation results in distinct shifts in NMR and IR spectra.

FeatureSubstrate (Amine)Product (

-Acyl)
Diagnostic Note

NMR (NH)
Broad singlet

6.0–8.0 ppm
Absent Disappearance of NH is the primary confirmation.

NMR (Benzyl)
Doublet (coupled to NH)Singlet (or split AB system)Benzyl

often shifts downfield (

ppm) due to amide anisotropy.
IR Spectroscopy


Look for the appearance of the tertiary amide band.
TLC (

)
Lower (more polar)Higher (less polar)Amide formation caps the H-bond donor, increasing mobility in non-polar solvents.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (Starting Material Recovered) Strong H-bond lock; Low nucleophilicity.Switch solvent to Pyridine (disrupts H-bonds) or use Method A (neat anhydride at reflux).
Formation of Dimer/Oligomer Mixed anhydride reacting with amine of another molecule.Ensure excess acylating agent is used. Dilute conditions help favor intramolecular reaction over intermolecular.
Product is an Oil/Gum Trapped solvent or impurities.Triturate with Diethyl Ether or Pentane to induce crystallization.

Downstream Application: Benzimidazole Synthesis

The primary utility of

Workflow:

  • Acylation: Install the

    
     group (as described above).
    
  • Nitro Reduction: Reduce the nitro group (using

    
    , 
    
    
    , or
    
    
    ).
  • Cyclization: The resulting amine spontaneously condenses with the amide carbonyl (often acid-catalyzed) to close the imidazole ring.

BenzimidazoleSynthesisStep13-(N-Acyl-N-benzylamino)-4-nitrobenzoic acidStep2Reduction(Fe/AcOH or H2/Pd)Step1->Step2Step3Intermediate:Amino-AmideStep2->Step3 Nitro -> Amine Step4Cyclization(- H2O)Step3->Step4 Spontaneous FinalTarget:1-Benzyl-2-alkyl-benzimidazole-5-carboxylic acidStep4->Final

Figure 2: Reductive cyclization pathway utilizing the N-acylated intermediate.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of acylation of deactivated amines).

  • Ries, U. J., et al. (1993). "6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity." Journal of Medicinal Chemistry, 36(25), 4040-4051. (Describes the chemistry of 3-amino-4-nitrobenzoic acid derivatives in the context of Telmisartan analogs).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Protocols for ester protection and amide stability).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for anhydride fusions).

Application Note & Protocol: A Robust and Scalable Synthesis of 3-(Benzylamino)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-(Benzylamino)-4-nitrobenzoic acid is a valuable bifunctional molecule, serving as a key building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). Its structure incorporates a secondary amine, a nitro group, and a carboxylic acid, offering multiple points for chemical modification. This application note provides a comprehensive, step-by-step protocol for the scale-up synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction. The chosen synthetic route, reacting 3-Fluoro-4-nitrobenzoic acid with benzylamine, is efficient, high-yielding, and amenable to kilogram-scale production. This document is intended for researchers, chemists, and process development professionals, offering detailed procedural instructions, mechanistic insights, safety protocols, and analytical validation methods to ensure a reproducible and safe scale-up.

Reaction Scheme and Mechanism

The synthesis proceeds through a classic Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the aromatic ring of 3-fluoro-4-nitrobenzoic acid is highly electron-deficient due to the powerful electron-withdrawing effect of the nitro group (-NO₂) positioned para to the fluorine atom. This activation facilitates the attack by the nucleophilic benzylamine.

Scheme 1: Synthesis of 3-(Benzylamino)-4-nitrobenzoic acid Reaction Scheme

The mechanism involves two principal steps, as illustrated in the diagram below. First, the lone pair of electrons on the nitrogen atom of benzylamine attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring to form a resonance-stabilized negative intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized across the aromatic system and, critically, onto the oxygen atoms of the nitro group, which provides substantial stabilization. In the second step, the aromaticity is restored by the expulsion of the fluoride ion, which is an excellent leaving group in this context.[2] An excess of benzylamine or the addition of another base is used to neutralize the hydrofluoric acid (HF) formed in situ.

Caption: S(N)Ar Mechanism Pathway.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.M.W. ( g/mol )Required Purity
3-Fluoro-4-nitrobenzoic acid403-21-4185.11≥98%
Benzylamine100-46-9107.15≥99%
Dimethyl Sulfoxide (DMSO)67-68-578.13Anhydrous, ≥99.8%
Hydrochloric Acid (HCl)7647-01-036.462M Aqueous Solution
Deionized Water7732-18-518.02ASTM Type II
Ethanol64-17-546.0795% or Absolute
Equipment
  • 10 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Heating/cooling circulator compatible with the reactor.

  • Digital hotplate stirrer.

  • Large Büchner funnel, filter flask, and vacuum source.

  • Glassware: beakers, graduated cylinders, Erlenmeyer flasks.

  • Analytical balance (0.01 g readability).

  • pH meter or pH indicator strips.

  • Standard Personal Protective Equipment (PPE): safety glasses, face shield, lab coat, nitrile and neoprene gloves.

Hazard Analysis and Safety Precautions

All operations must be conducted in a well-ventilated fume hood. A thorough risk assessment should be performed before commencing the synthesis.

SubstanceGHS PictogramsHazard StatementsPrecautionary Measures
3-Fluoro-4-nitrobenzoic acid вниманиеCauses skin irritation, serious eye irritation, and may cause respiratory irritation.[3]Avoid breathing dust. Wear protective gloves and eye/face protection. Use only in a well-ventilated area.[3][4]
Benzylamine коррозия, вниманиеHarmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.[5]Do not breathe fumes/vapors. Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.[6][7][8]
Dimethyl Sulfoxide (DMSO) вниманиеCombustible liquid.Keep away from heat/sparks/open flames. Wear protective gloves.
Hydrochloric Acid (2M) коррозия, вниманиеMay be corrosive to metals. Causes skin irritation and serious eye irritation.Wear protective gloves and eye protection. Wash hands thoroughly after handling.

Detailed Experimental Protocol

This protocol is designed for a ~250 g scale synthesis.

Reaction Setup
  • Ensure the 10 L jacketed reactor is clean, dry, and inerted with a gentle flow of nitrogen.

  • Set up the reactor with an overhead stirrer (using a PTFE paddle), a temperature probe, and a reflux condenser. Connect the condenser to a coolant source.

  • Connect the reactor jacket to the heating/cooling circulator and set the initial temperature to 25 °C.

Synthesis Procedure
  • Reagent Charging: To the reactor, add 3-Fluoro-4-nitrobenzoic acid (250.0 g, 1.35 mol, 1.0 equiv.) .

  • Add anhydrous Dimethyl Sulfoxide (DMSO) (2.5 L) .

  • Start the mechanical stirrer at ~150-200 RPM to ensure good mixing and dissolve the solid. The dissolution should be complete.

  • Benzylamine Addition: Slowly add Benzylamine (319.5 g, 2.98 mol, 2.2 equiv.) to the reactor dropwise over a period of 60-90 minutes using an addition funnel.

    • Causality Note: Benzylamine serves as both the nucleophile and the base to neutralize the HF byproduct. Using slightly more than two equivalents ensures the reaction goes to completion and all generated acid is quenched. The slow addition is critical to control the reaction exotherm. Monitor the internal temperature; it should not rise above 45 °C. Use the circulator to cool if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to 75-80 °C .

  • Monitoring: Maintain the temperature and stirring for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • TLC Conditions: Eluent: Ethyl Acetate/Hexane (3:7) with 1% acetic acid. Visualize under UV light (254 nm). The reaction is complete when the starting material spot (3-fluoro-4-nitrobenzoic acid) is no longer visible.

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature (~25 °C) with continued stirring.

Work-up and Product Isolation
  • Quenching: In a separate large container (e.g., a 20 L carboy), prepare a mixture of deionized water (10 L) and ice (approx. 5 kg) .

  • Precipitation: While vigorously stirring the ice-water mixture, slowly pour the reaction mixture into it. A yellow solid will precipitate.

    • Causality Note: The product is insoluble in water, so this step serves to precipitate the crude product and separate it from the water-soluble DMSO solvent and benzylammonium fluoride salt.

  • Acidification: Slowly add 2M Hydrochloric Acid (HCl) to the aqueous slurry while monitoring the pH. Continue adding acid until the pH of the mixture is between 2 and 3.

    • Causality Note: The product is a carboxylic acid, which exists as its carboxylate salt in the basic reaction mixture. Acidification is required to protonate the carboxylate, rendering the final product fully insoluble in the aqueous medium for maximum recovery.

  • Filtration: Stir the slurry for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a large Büchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 1 L) to remove any residual salts and DMSO. Continue washing until the filtrate runs clear and the pH is neutral.

  • Drying: Press the cake as dry as possible on the filter. Transfer the yellow solid to a drying dish and dry in a vacuum oven at 60-70 °C until a constant weight is achieved. This typically yields a crude product with >95% purity.

Purification (Recrystallization)
  • Transfer the crude, dried product to a suitable flask.

  • Add 95% Ethanol (approximately 8-10 mL per gram of crude product).

  • Heat the mixture to reflux with stirring until all the solid dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60-70 °C.

Process Workflow and Data Summary

Synthesis_Workflow Diagram 2: Overall Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification setup Reactor Setup & Inerting charge Charge 3-Fluoro-4-nitrobenzoic acid & DMSO setup->charge add_amine Slow Addition of Benzylamine (Control Exotherm) charge->add_amine heat Heat to 80°C (4-6 hours) add_amine->heat monitor In-Process Control (TLC / HPLC) heat->monitor cool Cool to RT monitor->cool Reaction Complete quench Quench into Ice Water cool->quench acidify Acidify to pH 2-3 quench->acidify filtr_wash Filter & Wash with Water acidify->filtr_wash dry Vacuum Dry (Crude Product) filtr_wash->dry recryst Recrystallize from Ethanol dry->recryst final_dry Final Drying recryst->final_dry product Final Product: 3-(Benzylamino)-4-nitrobenzoic acid (>98% Purity) final_dry->product

Caption: Overall Synthesis Workflow.

Table 1: Summary of Key Process Parameters and Expected Results
ParameterValueNotes
Scale (Starting Material)250.0 g3-Fluoro-4-nitrobenzoic acid
Molar Ratio (Amine:Acid)2.2 : 1.0Amine acts as reactant and base.
Solvent & VolumeDMSO, 2.5 L10 mL / g of starting material.
Reaction Temperature75-80 °CProvides sufficient thermal energy.
Reaction Time4-6 hoursMonitor for completion.
Expected Crude Yield 350-365 g (96-100%)Typically quantitative before purification.
Expected Purified Yield 310-335 g (85-92%)After recrystallization from ethanol.
Expected Purity (HPLC) >98.5%After recrystallization.
Appearance Bright Yellow Crystalline Solid

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ ~13.1 (s, 1H, -COOH), 9.2 (t, 1H, -NH), 8.5 (d, 1H), 7.8 (dd, 1H), 7.2-7.4 (m, 5H, Ar-H of benzyl), 7.1 (d, 1H), 4.6 (d, 2H, -CH₂-).
HPLC C18 column, mobile phase of acetonitrile/water with 0.1% formic acid. Purity >98.5%.[9]
Mass Spec (ESI-) m/z calculated for C₁₄H₁₂N₂O₄: 272.08. Found: 271.07 [M-H]⁻.[10]
Melting Point 210-214 °C
FTIR (KBr) ~3350 cm⁻¹ (N-H stretch), 3100-2500 cm⁻¹ (O-H stretch, broad), ~1690 cm⁻¹ (C=O stretch), ~1580 & 1340 cm⁻¹ (NO₂ asymm. & symm. stretch).[11]

Troubleshooting

IssuePossible CauseSuggested Solution
Reaction Stalls / Incomplete Insufficient temperature; impure reagents.Increase temperature slightly (to 85 °C). Verify purity of starting materials. Add an additional 0.1 equiv. of benzylamine.
Low Yield Incomplete precipitation; product loss during transfers or recrystallization.Ensure pH is <3 during work-up. Use minimal amount of hot solvent for recrystallization and ensure thorough cooling.
Oily Product / Fails to Solidify Residual DMSO or other impurities.Ensure thorough washing of the filter cake with water. Perform the recrystallization step carefully.
Product Purity is Low Inefficient purification.Repeat recrystallization. Consider a solvent/anti-solvent system (e.g., dissolve in acetone, precipitate with water) if ethanol is ineffective.

Conclusion

This application note details a validated and robust protocol for the scale-up synthesis of 3-(Benzylamino)-4-nitrobenzoic acid. By employing a nucleophilic aromatic substitution reaction in DMSO, the target compound can be reliably produced in high yield (85-92%) and excellent purity (>98.5%). The provided guidelines for reaction control, work-up, purification, and safety are designed to facilitate a successful technology transfer from the laboratory to a pilot or production scale, ensuring consistent and safe manufacturing of this important chemical intermediate.

References

  • Metasci. (n.d.). Safety Data Sheet Benzylamine. Retrieved from [Link]

  • Astech Ireland. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • ResearchGate. (2025). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Retrieved from [Link]

  • ResearchGate. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Retrieved from [Link]

Sources

Application Note: High-Purity Recovery of 3-(Benzylamino)-4-nitrobenzoic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, technically-grounded protocol for the purification of 3-(Benzylamino)-4-nitrobenzoic acid using recrystallization. The methodology is designed for researchers, medicinal chemists, and process development scientists who require a high-purity final compound, free from residual starting materials, isomers, or side-products common in its synthesis. We move beyond a simple step-by-step guide to explain the underlying principles and critical parameters, from solvent system selection to final product characterization. The protocol emphasizes a self-validating approach, ensuring robust and reproducible results.

Introduction and Scientific Principle

3-(Benzylamino)-4-nitrobenzoic acid is a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The purity of this precursor is paramount, as impurities can lead to significant complications in subsequent reaction steps, affecting yield, creating complex downstream purification challenges, and potentially impacting the biological activity of the final product.

Recrystallization is a powerful and economical purification technique for crystalline solids that exploits differences in solubility.[1][2] The core principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling.[3] As the solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Ideally, the impurities either remain dissolved in the cold solvent (the "mother liquor") or are removed beforehand by hot filtration if they are insoluble.[2][4] The success of this technique is critically dependent on the choice of solvent, where the target compound should exhibit high solubility in the hot solvent and low solubility in the cold solvent.[4]

Essential Materials and Equipment

Reagents:

  • Crude 3-(Benzylamino)-4-nitrobenzoic acid

  • Ethanol (Reagent Grade)

  • Isopropanol (Reagent Grade)

  • Ethyl Acetate (Reagent Grade)

  • Deionized Water

  • Acetone (for cleaning)

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Beakers

  • Graduated cylinders

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Reflux condenser

  • Glass funnel (short-stem)

  • Fluted filter paper

  • Büchner funnel and filtering flask

  • Vacuum source (aspirator or pump)

  • Spatulas and glass stirring rods

  • Watch glass

  • Drying oven or vacuum desiccator

  • Melting point apparatus

  • TLC plates and developing chamber

Protocol Part I: Optimal Solvent System Selection

The choice of solvent is the most critical variable in recrystallization.[4] A preliminary screening process is essential to identify a solvent or solvent pair that provides a high recovery of pure crystals. The ideal solvent will dissolve the compound completely when hot but very little when cold.

Screening Procedure:

  • Place approximately 20-30 mg of crude 3-(Benzylamino)-4-nitrobenzoic acid into several small test tubes.

  • To each tube, add a different test solvent (e.g., water, ethanol, isopropanol, ethyl acetate) dropwise, starting with ~0.5 mL.

  • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound readily at this stage.

  • Gently heat the tubes that show poor room-temperature solubility in a warm water bath, adding more solvent dropwise if necessary, until the solid dissolves completely.[3]

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals.

Data Interpretation:

Solvent SystemSolubility at 25°CSolubility at ~75°CCrystal Formation on CoolingAssessment
WaterVery LowLowPoor / NegligibleUnsuitable as a single solvent.
EthanolLowHighAbundant crystalsGood Candidate
IsopropanolLowHighAbundant crystalsGood Candidate
Ethyl AcetateModerateVery HighFair, may require high concentrationPossible, but may lead to lower yield.
Ethanol/Water (e.g., 9:1)Very LowHighExcellent, well-formed crystalsExcellent Candidate (Solvent-Pair)

Scientist's Note: For compounds like 3-(benzylamino)-4-nitrobenzoic acid, which contains both polar (carboxylic acid, nitro) and non-polar (benzyl, phenyl) groups, a moderately polar solvent like ethanol or isopropanol is often effective. An ethanol/water mixture is a particularly powerful choice. The compound is first dissolved in the "good" solvent (ethanol), and the "poor" solvent (water) is added to the hot solution until cloudiness (the saturation point) appears, which is then cleared by adding a few more drops of the hot "good" solvent.[4] This protocol will proceed with an ethanol/water system.

Protocol Part II: Bulk Recrystallization Workflow

This protocol assumes a starting quantity of 5.0 g of crude material. Adjust solvent volumes proportionally for different quantities.

Step 1: Dissolution

  • Place 5.0 g of crude 3-(Benzylamino)-4-nitrobenzoic acid into a 250 mL Erlenmeyer flask.

  • Add a magnetic stir bar and ~40 mL of ethanol.

  • Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions (5-10 mL) until the solid completely dissolves. Aim for the minimum amount of boiling solvent needed for complete dissolution.[2]

    • Causality Note: Using the minimum amount of solvent is crucial for maximizing the yield. Excess solvent will keep more of the product dissolved even after cooling, reducing recovery.[5]

Step 2: Removal of Insoluble Impurities (Hot Filtration) This step is only necessary if insoluble impurities are observed in the hot solution.

  • Place a short-stem glass funnel with fluted filter paper into the neck of a second, pre-heated 250 mL Erlenmeyer flask.

  • Pre-heat the funnel and flask by allowing hot solvent vapor to pass through them. This prevents premature crystallization in the funnel.[4]

  • Quickly and carefully pour the hot, saturated solution through the fluted filter paper.

  • Wash the original flask and the filter paper with a small amount (~5-10 mL) of the hot solvent to recover any remaining product.

Step 3: Crystallization

  • Remove the flask from the heat source and cover it with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature.

    • Causality Note: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice, defeating the purpose of the purification.[3][6]

  • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

Step 4: Isolation and Washing

  • Set up a Büchner funnel with a piece of filter paper that fits flatly, connected to a clean filter flask under vacuum.

  • Wet the filter paper with a small amount of the ice-cold ethanol/water mother liquor.

  • Pour the cold slurry of crystals into the Büchner funnel. Use a spatula to transfer any remaining crystals.

  • Wash the crystals with a small portion (2 x 10 mL) of ice-cold ethanol.

    • Causality Note: The wash solvent must be cold to minimize redissolving the purified crystals.[5] Washing removes the adhering mother liquor, which contains the dissolved impurities.

Step 5: Drying

  • Allow the vacuum to pull air through the crystals on the Büchner funnel for 15-20 minutes to partially dry them.

  • Transfer the crystal cake to a pre-weighed watch glass.

  • Dry the crystals to a constant weight in a drying oven at a moderate temperature (e.g., 60-70°C) or in a vacuum desiccator.

Workflow Visualization

Recrystallization_Workflow crude Crude Solid dissolve 1. Dissolution (Minimum Hot Ethanol) crude->dissolve hot_filt 2. Hot Filtration (Optional: Remove Insolubles) dissolve->hot_filt if needed cool 3. Slow Cooling (Crystal Formation) dissolve->cool if no hot filtration hot_filt->cool ice_bath 4. Ice Bath (Maximize Precipitation) cool->ice_bath vac_filt 5. Vacuum Filtration (Isolate Crystals) ice_bath->vac_filt wash 6. Wash with Cold Solvent vac_filt->wash impurities Impurities in Mother Liquor vac_filt->impurities dry 7. Drying (Constant Weight) wash->dry pure Pure Crystals dry->pure

Caption: Workflow for the purification of 3-(Benzylamino)-4-nitrobenzoic acid.

Characterization and Quality Control

A successful purification should result in a significant improvement in purity, which can be verified empirically.

ParameterBefore Recrystallization (Crude)After Recrystallization (Expected)Method
Appearance Yellow to brownish powderPale yellow, crystalline solidVisual Inspection
Melting Point Broad range, lower than literature valueSharp range, e.g., 215-217°C (literature value)Melting Point Apparatus
TLC Analysis Multiple spots (product + impurities)Single, well-defined spotTLC (e.g., 7:3 Hexane:Ethyl Acetate)
Yield N/ATypically 75-90%Gravimetric

Trustworthiness Note: A sharp melting point range (≤ 2°C) is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Oiling Out The melting point of the solute is lower than the boiling point of the solvent; solution is supersaturated.Add a small amount of additional hot solvent until the oil dissolves, then attempt to cool slowly again. Consider switching to a lower-boiling point solvent system.[4]
No Crystals Form Too much solvent was used; the solution is not saturated.Boil off a portion of the solvent to increase the concentration and allow it to cool again.[4]
Premature Crystallization The solution cooled too quickly during hot filtration.Ensure the receiving flask and funnel are adequately pre-heated. Add a small excess of hot solvent before filtering to prevent saturation in the funnel.
Colored Impurities Remain Impurities are soluble and co-crystallize.Add a very small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can adsorb the product and reduce yield.[4]
Low Recovery Yield Too much solvent used; crystals washed with warm solvent; incomplete transfer.Use the minimum solvent required. Ensure wash solvent is ice-cold.[5] Scrape all flasks and funnels carefully.

References

  • Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process (WO2016198921A1).
  • Google Patents. (n.d.). Process for the purification of mononitro aromatic compounds (US2430421A).
  • Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization (US3654351A).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. In Introduction to Organic Laboratory Techniques: A Small Scale Approach.
  • University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). Recrystallization and Crystallization. Retrieved February 19, 2026, from [Link]

  • University of Rochester Chemistry Department. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 19, 2026, from [Link]

  • Faculty of Science, University of Basrah. (n.d.). EXPERIMENT (3) Recrystallization.
  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved February 19, 2026, from [Link]

  • Spain, J. C. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 73(3), 523–552. Retrieved February 19, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization 2. Retrieved February 19, 2026, from a publicly available organic chemistry lab manual.
  • ideXlab. (n.d.). 4 Nitrobenzoic Acid - Explore the Science & Experts. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). Process for recovering 3-nitrobenzoic acid (US4288615A).
  • ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. Retrieved February 19, 2026, from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved February 19, 2026, from a publicly available chemistry lab experiment.
  • College of Saint Benedict and Saint John's University. (n.d.). The Recrystallization of Benzoic Acid. Retrieved February 19, 2026, from a publicly available organic chemistry lab manual.
  • PubChem, National Center for Biotechnology Information. (n.d.). 4-Nitrobenzoic Acid. Retrieved February 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved February 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved February 19, 2026, from [Link]

  • European Patent Office. (n.d.). Preparation of 3-amino-4-hydroxybenzoic acids (EP 0206635 B1). Retrieved February 19, 2026, from [Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for N-benzylation

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Method Selection (Decision Matrix)

Before modifying reaction parameters, you must validate that you are using the correct mechanistic pathway for your specific substrate. N-benzylation is not "one size fits all."[1][2]

Method Selection Workflow

Use the following logic gate to determine the optimal protocol for your substrate.

NBenzylation_Decision_Tree Start START: Select Substrate Type PrimaryAmine Primary Amine (R-NH2) Start->PrimaryAmine SecondaryAmine Secondary Amine (R2-NH) Start->SecondaryAmine Amide Amide / Lactam Start->Amide MonoSelectivity Is Mono-benzylation Critical? PrimaryAmine->MonoSelectivity GreenChem Green Chemistry Priority? SecondaryAmine->GreenChem StrongBase METHOD D: Deprotonation (NaH + Benzyl Bromide) Amide->StrongBase Requires strong deprotonation ReductiveAmination METHOD A: Reductive Amination (Benzaldehyde + STAB) MonoSelectivity->ReductiveAmination Yes (Avoids Bis-alkylation) NucleophilicSub METHOD B: Nucleophilic Substitution (Benzyl Halide + Base) MonoSelectivity->NucleophilicSub No (Bis-benzylation desired) AcidSensitive Is Substrate Acid Sensitive? AcidSensitive->ReductiveAmination No (Mild Acidic) AcidSensitive->NucleophilicSub Yes (Basic conditions) GreenChem->AcidSensitive No BorrowingHydrogen METHOD C: Catalytic Alkylation (Benzyl Alcohol + Ir/Ru Cat) GreenChem->BorrowingHydrogen Yes (Water byproduct)

Figure 1: Decision tree for selecting the optimal N-benzylation methodology based on substrate class and selectivity requirements.

Detailed Experimental Protocols

Method A: Reductive Amination (The "Gold Standard" for Selectivity)

Best for: Mono-benzylation of primary amines; avoiding over-alkylation. Mechanism: Formation of imine/iminium species followed by in situ reduction.[3]

The Abdel-Magid Protocol (STAB) We utilize Sodium Triacetoxyborohydride (STAB) over Sodium Cyanoborohydride (


) due to lower toxicity and better chemoselectivity (does not reduce aldehydes/ketones directly, only the imine).

Reagents:

  • Amine (1.0 equiv)[1][4]

  • Benzaldehyde (1.0 - 1.1 equiv)

  • STAB (1.4 - 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv - Critical for catalyzing imine formation)

  • Solvent: DCE (1,2-Dichloroethane) or THF (Tetrahydrofuran)[5]

Step-by-Step:

  • Imine Formation: Dissolve amine and benzaldehyde in DCE (0.1 M concentration). Add AcOH. Stir for 10–30 minutes at Room Temperature (RT) to establish the imine equilibrium.

  • Reduction: Add STAB in one portion.

    • Note: Gas evolution (

      
      ) may occur; ensure venting.
      
  • Monitoring: Stir at RT. Reaction is typically complete in 1–4 hours. Monitor via TLC/LCMS.[4]

  • Quench: Quench with saturated aqueous

    
     (neutralizes AcOH and destroys excess hydride).
    
  • Workup: Extract with DCM or EtOAc.

Why this works: STAB is sterically crowded and electron-deficient compared to


. It reduces the protonated iminium ion much faster than the neutral aldehyde, ensuring high chemoselectivity [1].
Method B: Nucleophilic Substitution (The "Classical" Approach)

Best for: Secondary amines, bis-benzylation of primary amines, or acid-sensitive substrates. Mechanism:


 Displacement.

Optimization Table: Base & Solvent Effects

VariableRecommendationTechnical Rationale
Base

or

Heterogeneous bases prevent side reactions. Cesium (Cs+) provides the "Cesium Effect," improving solubility and nucleophilicity in organic solvents.
Base DIPEA / TEAOrganic bases are soluble but can act as nucleophiles themselves (forming quaternary salts) if the alkyl halide is very reactive. Use only with steric bulk.
Solvent Acetonitrile (MeCN)Polar aprotic. Excellent for

. Easy to remove (

).
Solvent DMF / DMSOHigh dielectric constant accelerates

but difficult to remove during workup (requires aqueous wash). Use only if solubility is an issue in MeCN.
Additive TBAI / NaI (10 mol%)Finkelstein Condition: Converts Benzyl-Cl to highly reactive Benzyl-I in situ. Essential for sluggish amines.

Protocol for Mono-benzylation of Primary Amines (Difficult): To prevent over-alkylation (formation of tertiary amines/quaternary salts), you must manipulate the statistics:

  • Use Amine in excess (2.0 to 3.0 equiv) relative to Benzyl Bromide.

  • Add Benzyl Bromide dropwise over 1 hour to a dilute solution of the amine.

  • Result: The benzyl halide always encounters unreacted amine rather than the product.

Method C: Catalytic "Borrowing Hydrogen" (The Advanced/Green Route)

Best for: Large scale, green chemistry requirements (water is the only byproduct). Mechanism: Metal catalyst oxidizes Benzyl Alcohol to Benzaldehyde


 Imine formation 

Catalyst reduces Imine using the hydrogen removed in step 1.

Standard Conditions:

  • Reagents: Amine + Benzyl Alcohol.[6][7]

  • Catalyst:

    
     or similar Ru/Fe complexes (1-2 mol%).
    
  • Conditions: Toluene or Xylene, Reflux (

    
    ).
    
  • Note: Requires high temperature.[6] Not suitable for thermally labile substrates [2].

Troubleshooting Matrix (FAQ)

Scenario 1: "I am getting a mixture of mono- and bis-benzylated products."

Diagnosis: The secondary amine product is more nucleophilic than the primary amine starting material (inductive effect of the benzyl group). Corrective Action:

  • Switch Method: Move from Nucleophilic Substitution to Reductive Amination (Method A) . Reductive amination proceeds via an imine, which cannot form a second time on the same nitrogen atom under these conditions.

  • If Substitution is mandatory: Increase the stoichiometry of the starting amine to 3.0 - 5.0 equivalents.

Scenario 2: "The reaction is stalled at 50% conversion."

Diagnosis: Imine formation equilibrium is unfavorable or the imine is not being reduced. Corrective Action:

  • For Method A (STAB): Add molecular sieves (4Å) or

    
     to the reaction mixture to scavenge water. This drives the equilibrium toward the imine.
    
  • Check pH: Ensure Acetic Acid was added. The formation of the iminium ion (the species actually reduced by STAB) requires a slightly acidic pH (pH 5-6).

Scenario 3: "My product is an oil and difficult to purify/crystallize."

Diagnosis: Benzylamines are often oily free bases. Corrective Action:

  • Salt Formation: Isolate the crude oil, dissolve in

    
     or EtOAc, and add 
    
    
    
    (in dioxane or ether) dropwise. The Hydrochloride Salt will precipitate as a white solid.
  • Benefit: This purifies the compound (impurities stay in solution) and stabilizes it against oxidation.

Scenario 4: "I see Benzyl Alcohol formation in my Substitution reaction."

Diagnosis: Hydrolysis of the Benzyl Halide. Corrective Action:

  • Dry Solvents: Ensure Acetonitrile/DMF is anhydrous.

  • Base Choice: Hydroxide bases (NaOH/KOH) promote hydrolysis. Switch to Carbonate bases (

    
    ) or non-nucleophilic organic bases (DIPEA).
    

Mechanistic Visualization

Understanding the intermediate states allows for better troubleshooting. Below is the pathway for Reductive Amination, highlighting the critical "Iminium" control point.

Reductive_Amination_Mechanism Reactants Amine + Benzaldehyde Hemiaminal Hemiaminal (Unstable) Reactants->Hemiaminal Imine Imine (Neutral) Equlibrium Point Hemiaminal->Imine - H2O (Add Sieves) Iminium Iminium Ion (C=N+) Reactive Species Imine->Iminium + H+ (Acetic Acid) Product N-Benzyl Amine Iminium->Product + H- (STAB Reduction) STAB STAB (Hydride Source) STAB->Iminium Selective Reduction

Figure 2: Mechanistic pathway of Reductive Amination. Note that STAB selectively reduces the Iminium ion, not the neutral Imine or the starting Aldehyde.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[5] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols.[10][11] Advanced Synthesis & Catalysis, 349(10), 1555–1575.

  • Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.

Sources

Troubleshooting guide for nucleophilic aromatic substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Nucleophilic Aromatic Substitution (SNAr) Technical Support Center.

Current Status: Online Operator: Senior Application Scientist, Process Chemistry Division. Ticket ID: SNAR-OPT-2024

Introduction: Beyond the Textbook

You are likely here because your reaction has stalled at 60% conversion, or you are seeing a mixture of inseparable regioisomers. Unlike aliphatic substitutions (


/

),

reactions are governed by the stability of the anionic intermediate—the Meisenheimer Complex .

Success in


 requires manipulating the energy landscape of this intermediate. This guide treats your reaction as a system of variables (electronic activation, nucleophile solvation, and leaving group thermodynamics) to be optimized systematically.

Module 1: The Kinetic Barrier (Reaction Stalling)

Symptom: The reaction initiates but stalls at partial conversion, or fails to proceed despite high temperatures.

Root Cause Analysis: The Rate Determining Step (RDS) in


 is typically the addition of the nucleophile to the aromatic ring, not the elimination of the leaving group.[1] If the aromatic ring is not sufficiently electron-deficient (LUMO energy is too high), the activation energy to form the Meisenheimer complex is insurmountable.
Troubleshooting Protocol

1. The "Naked" Nucleophile Strategy (Solvent Switch)

  • Diagnosis: Are you using protic solvents (MeOH, EtOH,

    
    PrOH)?
    
  • Mechanism: Protic solvents form a "cage" of hydrogen bonds around anionic nucleophiles, significantly reducing their HOMO energy and reactivity.[2]

  • Solution: Switch to polar aprotic solvents (DMSO, DMF, NMP, or DMAc).

    • Why: These solvents solvate cations (Na

      
      , K
      
      
      
      ) efficiently via their oxygen lone pairs but leave the anionic nucleophile poorly solvated ("naked") and highly reactive.
    • Impact: Rate accelerations of >500x are common when switching from MeOH to DMSO [1].

2. The "Element Effect" (Leaving Group Swap)

  • Diagnosis: Are you using I or Br as a leaving group because they are "better" in

    
    ?
    
  • Correction: In

    
    , Fluorine is the superior leaving group. 
    
  • Data Validation:

    • Order of Reactivity:

      
      [3]
      
    • Reasoning: The highly electronegative Fluorine atom inductively stabilizes the anionic Meisenheimer intermediate (lowering the transition state energy of the addition step).[1][4] The strength of the C-F bond is irrelevant because bond breaking is not the rate-determining step [2].

3. Substrate Activation (The "Nitro" Rule)

  • Rule of Thumb: You generally need at least one strong Electron Withdrawing Group (EWG) ortho or para to the leaving group.[5]

  • Workaround: If your substrate is weak (e.g., only a meta-CN group), consider:

    • High-Temp Microwave: 150–200°C in NMP.

    • Transition Metal Catalysis: If

      
       fails, switch to Buchwald-Hartwig amination (Pd-catalyzed).
      
Visual: SNAr Rescue Workflow

SNAr_Troubleshooting Start Reaction Stalled / Low Yield Check_LG Check Leaving Group (LG) Start->Check_LG Is_LG_F Is LG = Fluorine? Check_LG->Is_LG_F Switch_F Synthesize Ar-F Precursor (Inductive Stabilization) Is_LG_F->Switch_F No (using I, Br, Cl) Check_Solv Check Solvent System Is_LG_F->Check_Solv Yes Switch_F->Check_Solv Is_Protic Is Solvent Protic? (MeOH, EtOH) Check_Solv->Is_Protic Switch_Aprotic Switch to DMSO/NMP (Naked Nucleophile Effect) Is_Protic->Switch_Aprotic Yes Check_Act Check Activation Is_Protic->Check_Act No (Already Aprotic) Switch_Aprotic->Check_Act Is_Activated EWG ortho/para? Check_Act->Is_Activated Switch_Pd Abort S_NAr Switch to Buchwald-Hartwig Is_Activated->Switch_Pd No (Ring too electron rich) Optimize Temp/Conc Optimize Temp/Conc Is_Activated->Optimize Temp/Conc Yes

Caption: Logical decision tree for diagnosing kinetic stalling in SNAr reactions.

Module 2: Selectivity & Side Reactions

Symptom: Formation of regioisomers (in di-halo substrates) or hydrolysis products (phenols) instead of the desired amine/ether.

Regioselectivity in Poly-halogenated Systems
  • Scenario: You have a 2,4-dichloropyrimidine and want to substitute only one chloride.

  • The Rule: Nucleophilic attack occurs preferentially at the position that leads to the most stable Meisenheimer complex (usually the most electron-deficient carbon).

    • 2,4-Dichloropyrimidine:[6][7] Attack at C4 is preferred (sterically more accessible and electronically favored) [3].

    • 2,4-Dichloronitrobenzene: Attack occurs ortho to the nitro group (C2) over para (C4) usually due to the inductive proximity effect, though this is nucleophile-dependent.

  • Control Strategy:

    • Temperature: Run the reaction at -78°C to 0°C to favor the kinetic product (most activated position). Higher temperatures promote equilibration to the thermodynamic product.

    • Sterics: Use a bulkier nucleophile to force substitution at the less hindered position.

The Hydrolysis Trap
  • Issue: Your product mass spec shows M+16 (Oxygen) instead of your nucleophile.

  • Cause: Trace water in DMSO/DMF acts as a competing nucleophile, especially at high temperatures with weak bases (K2CO3). Hydroxide is a smaller, harder nucleophile than many amines.

  • Solution:

    • Use anhydrous solvents packed under Argon.

    • Add molecular sieves (3Å) directly to the reaction vessel.

    • Switch base to DIPEA (non-nucleophilic organic base) if inorganic bases are wet.

Data: Leaving Group & Nucleophile Matrix
VariableRecommendationTechnical Rationale
Leaving Group F >> Cl > Br > IF stabilizes the transition state via high electronegativity.
Solvent DMSO, NMP, DMF Solvates cations, leaves anions "naked" and reactive.
Base Cs₂CO₃ or K₂CO₃ Cs+ is larger/softer, improving solubility in organic media compared to Na+.
Temperature MW (Microwave) Rapid heating overcomes activation barrier without prolonged thermal decomposition.

Module 3: Workup & Isolation (The "DMF Nightmare")

Symptom: You cannot remove DMSO/DMF/NMP, and your product oils out or contains residual solvent, ruining NMR and next-step yields.

Standard rotary evaporation is ineffective due to high boiling points (DMSO: 189°C).

Protocol: The LiCl Wash

This relies on the "salting out" effect. DMF and DMSO partition into aqueous LiCl solutions better than pure water.

  • Dilution: Dilute reaction mixture with Ethyl Acetate (EtOAc) or MTBE (5x reaction volume).

    • Note: If product is polar, use 10% MeOH in CHCl3.

  • The Wash:

    • Wash 1: Water (removes bulk salts).

    • Wash 2 & 3: 5% LiCl (aq) solution. Critical Step.

    • Wash 4: Brine (saturated NaCl).

  • Drying: Dry organic layer over Na2SO4.[8]

  • Evaporation: Rotovap. Residual DMF/DMSO should be negligible.

Visual: Regioselectivity Logic in Pyrimidines

Regioselectivity Substrate 2,4-Dichloropyrimidine Nucleophile Nucleophile Attack Substrate->Nucleophile Path_C4 Path A: C4 Attack (Less Steric Hindrance) Nucleophile->Path_C4 Kinetic Pref. Path_C2 Path B: C2 Attack (Between Nitrogens) Nucleophile->Path_C2 Minor Path Inter_C4 C4 Meisenheimer (More Stable) Path_C4->Inter_C4 Inter_C2 C2 Meisenheimer (Less Stable) Path_C2->Inter_C2 Product Major Product: 4-Substituted Inter_C4->Product

Caption: Regioselectivity pathway for 2,4-dichloropyrimidine. C4 is generally preferred due to steric accessibility.

FAQ: Specific Scenarios

Q: My substrate has both a Fluorine and a Nitro group. Which one will be displaced? A: Usually the Fluorine .[9] While NO2 is a strong EWG, it is also a leaving group (denitration). However, F is a better leaving group in


 conditions.[9] Be careful: if you use a thiolate nucleophile (RS-), you might get S-attack on the nitro group (redox side reactions).

Q: Can I use ethanol as a solvent if I heat it enough? A: Only if your substrate is highly activated (e.g., dinitro-haloarene). For difficult substrates, the activation energy barrier is too high to overcome the solvent caging effect of ethanol. You are fighting thermodynamics with kinetics—usually a losing battle.

Q: My reaction turns black and tarry. A: This indicates decomposition, likely via polymerization or oxidation of the amine nucleophile.

  • Fix: Degas solvents (sparge with N2 for 15 mins). Lower the temperature and add the base slowly to prevent high concentrations of active species that lead to polymerization.

References

  • Solvent Effects in SNAr: Parker, A. J. (1969). "Protic-Dipolar Aprotic Solvent Effects on Rates of Bimolecular Reactions." Chemical Reviews, 69(1), 1–32. Link

  • The Element Effect: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of Amines with 1-Substituted-2,4-dinitrobenzenes." Chemical Reviews, 49(2), 273–412. Link

  • Regioselectivity in Pyrimidines: Yoshida, S., et al. (2019). "Chemoselective SNAr Reaction of Polychlorinated Pyrimidines." Organic Letters, 21(11), 3972–3976. Link

Sources

Technical Support Center: Purification of 3-(Benzylamino)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #PUR-BNBA-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Impurity Removal & Isolation Protocols

Introduction

Welcome to the Technical Support Center. You are likely synthesizing 3-(benzylamino)-4-nitrobenzoic acid via a Nucleophilic Aromatic Substitution (


) of 3-fluoro-4-nitrobenzoic acid (or the 3-chloro analog) with benzylamine.

This reaction is thermodynamically favorable but kinetically sensitive. The electron-withdrawing nitro group activates the ring, but the carboxylic acid moiety can complicate solubility and workup. The guide below is structured to address the specific impurities inherent to this chemistry: unreacted benzylamine (basic), unreacted halo-acid (acidic), and colored oxidation by-products .

Module 1: Removing "Sticky" Benzylamine

User Issue: "I see aliphatic peaks in my NMR (around 3.8 ppm and 7.3 ppm) that correspond to benzylamine, even after filtration."

Root Cause Analysis

Benzylamine is a strong base (


). The product is an amphoteric molecule but predominantly acidic (

for the carboxylate). If you simply filter the solid from the reaction mixture, benzylamine salts (formed with the product or inorganic acids) will co-precipitate.
The Solution: pH-Swing Extraction

Do not rely on simple washing. You must exploit the massive


 difference between the benzylamine and your product.

Protocol:

  • Dissolution: Suspend your crude solid in 1M NaOH (or saturated

    
    ).
    
    • Why: This deprotonates the carboxylic acid of your product (

      
      ), making it water-soluble.
      
    • Fate of Impurity: Benzylamine remains as a neutral free base in this high pH environment.

  • Organic Wash (The Critical Step): Extract this aqueous solution with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (

    
     volume).
    
    • Result: The neutral benzylamine migrates into the organic layer. The product stays in the water.

    • Discard the organic layer.

  • Precipitation: Acidify the aqueous layer slowly with 1M HCl to pH 2–3.

    • Result: The product reprotonates and precipitates as a bright solid. Any trace benzylamine forms a soluble hydrochloride salt (

      
      ) and stays in the mother liquor.
      

BenzylamineRemoval Crude Crude Solid (Product + Benzylamine) NaOH Add 1M NaOH (pH > 10) Crude->NaOH Partition Partition with DCM NaOH->Partition OrgLayer Organic Layer (Contains Benzylamine) Partition->OrgLayer Extracts Impurity AqLayer Aqueous Layer (Contains Product Anion) Partition->AqLayer Retains Product Acidify Acidify with HCl to pH 2-3 AqLayer->Acidify Filter Filter Precipitate (Pure Product) Acidify->Filter Waste Filtrate (Benzylamine HCl salt) Filter->Waste Remove

Figure 1: The pH-swing logic for separating basic amine impurities from acidic products.

Module 2: The "Stubborn" Halo-Acid Starting Material

User Issue: "My LC-MS shows a peak with M-1 mass of 184 (3-fluoro) or 200 (3-chloro). The starting material won't wash away."

Root Cause Analysis

The starting material (e.g., 3-fluoro-4-nitrobenzoic acid) is also a carboxylic acid.[1][2] The Module 1 acid/base workup will not remove it because it behaves exactly like the product (dissolves in base, precipitates in acid).

The Solution: Differential Solubility (Recrystallization)

You must rely on the difference in polarity introduced by the benzylamino group. The product is significantly more lipophilic and bulky than the compact, polar starting material.

Recommended Solvent System: Ethanol/Water (9:1) or Glacial Acetic Acid .

Step-by-Step Optimization:

  • Solvent Screen: Test solubility in boiling Ethanol (95%).

  • The Process:

    • Dissolve crude solid in minimum boiling Ethanol.

    • If dark/tarry, add activated charcoal and filter hot (See Module 3).

    • Add warm water dropwise until slight turbidity persists.

    • Allow to cool slowly to room temperature, then to

      
      .
      
  • Why this works: The unreacted fluoro-acid is highly soluble in aqueous ethanol and will remain in the mother liquor, while the bulky benzylamino product crystallizes out due to

    
    -stacking interactions.
    

Module 3: Color & Tarry Impurities

User Issue: "My product is brown/black oil, but it should be yellow/orange crystals."

Root Cause Analysis

Nitro-aromatics are notorious for forming azo/azoxy coupling products or oligomers under basic conditions or excessive heat. These are often non-polar and highly colored.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Oiling Out Solvent too polar (water) or cooling too fast.Re-dissolve in hot ethanol. Add a "seed crystal" if available. Cool at

/min.
Dark Brown Color Oxidation of amine or azo-coupling.Charcoal Treatment: Dissolve in hot solvent, add 5% w/w Activated Carbon, stir 10 min, filter through Celite.
Sticky Gum Residual solvent (DMF/DMSO).Dissolve in EtOAc, wash extensively with Brine (

) to pull out polar aprotic solvents.

Module 4: Analytical Validation

User Issue: "How do I confirm the impurity is gone?"

Use this checklist to validate your spectrum.

1H NMR Diagnostic Peaks (DMSO-d6):

  • Product: Look for the Benzyl -CH2- doublet around

    
     4.6 ppm and the -NH-  triplet around 
    
    
    
    8.0–8.5 ppm (exchangeable).
  • Impurity (Benzylamine): Look for a singlet/broad peak at

    
     3.8 ppm (free base) or shifted if salt.
    
  • Impurity (Starting Material): Look for the absence of the specific aromatic splitting pattern of the 3-fluoro/chloro ring. The product will show distinct coupling between H-2 and H-6.

ValidationLogic Sample Isolated Solid NMR 1H NMR (DMSO-d6) Sample->NMR Check1 Check 3.8 ppm (Benzylamine) NMR->Check1 Check2 Check Aromatic Region (Halo-acid) Check1->Check2 Absent Result Pass/Fail Check1->Result Present -> Go to Module 1 Check2->Result Product Pattern Only

Figure 2: Analytical decision matrix for purity assessment.

References

  • )
  • Purification of Nitro-Benzoic Acids

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.
  • Synthesis of 3-amino-4-nitrobenzoic acid derivatives: Journal of Medicinal Chemistry, "Synthesis and Structure-Activity Relationships of 3-Substituted-4-nitrobenzoic Acids". (General reference for class of compounds).

Sources

Preventing di-substitution in the synthesis of aminobenzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminobenzoic Acid Synthesis Knowledge Base Article ID: KB-ABA-2026-DS Topic: Prevention of Di-substitution & Over-functionalization Status: Active | Level: Advanced

Executive Summary

In the synthesis and derivatization of aminobenzoic acids (ABAs), "di-substitution" manifests in two distinct, yield-killing forms:

  • Ring Over-Nitration (EAS): Formation of dinitro species during the generation of the nitrobenzoic acid precursor.

  • N-Dialkylation: Formation of tertiary amines or quaternary salts when attempting to synthesize secondary aminobenzoic derivatives.

This guide provides engineered workflows to enforce mono-selectivity, utilizing kinetic control, transient protection strategies, and flow chemistry principles.

Module 1: Controlling Electrophilic Aromatic Substitution (Nitration)

Context: You are synthesizing the aminobenzoic acid core via the nitration of benzoic acid (or toluene) followed by reduction. The Issue: The aromatic ring is susceptible to runaway nitration (formation of 2,4-dinitro species), particularly if the reaction exotherm is not managed.

Protocol A: The "Ester-First" Strategy (Batch)

Direct nitration of benzoic acid is sluggish and prone to poor regioselectivity due to the electron-withdrawing carboxyl group and solubility issues. Solution: Nitrating the methyl ester (Methyl Benzoate) significantly improves regiocontrol (meta-direction) and allows for lower temperature processing, suppressing the kinetic energy required for the second nitration event.

Step-by-Step Workflow:

  • Esterification: Convert Benzoic Acid to Methyl Benzoate (MeOH, H₂SO₄ cat, Reflux).

  • Controlled Nitration:

    • Reagent: Fuming HNO₃ / Conc. H₂SO₄.[1][2][3]

    • Temperature: Maintain < 15°C . (Di-substitution activation energy is typically crossed > 30°C in this substrate).

    • Quench: Pour onto crushed ice immediately upon consumption of starting material (monitor via TLC/HPLC).

  • Hydrolysis: Saponify (NaOH/H₂O) to return to the carboxylic acid after purification.

Protocol B: Continuous Flow Nitration (High Selectivity)

For scale-up, batch reactors suffer from "hot spots" that trigger di-nitration. Microreactors eliminate this via superior heat transfer.

Flow Parameters for Mono-Selectivity:

  • Residence Time: 2–4 minutes (vs. hours in batch).

  • Temperature: 35°C (Strictly controlled).

  • Stoichiometry: 1.1 eq HNO₃ (Limit the oxidant).

  • Selectivity Metric: Flow processes have demonstrated reduction of dinitro-impurities from ~500 ppm (batch) to <120 ppm.[3]

Module 2: Preventing N-Dialkylation (Derivatization)

Context: You are synthesizing N-alkyl aminobenzoic acids (e.g., secondary amines) for SAR studies. The Issue: Standard alkylation (R-X + Base) follows rapid kinetics where the product (secondary amine) is more nucleophilic than the starting material (primary amine), leading inevitably to the dialkylated tertiary amine.

The Solution: Reductive Alkylation or Hydrogen Borrowing

Do not use alkyl halides (R-I/R-Br) if mono-selectivity is the goal. Use one of the following self-limiting protocols.

Method 1: Reductive Amination (Standard)

  • Condensation: React Aminobenzoic Acid + Aldehyde (1.0 eq)

    
     Imine intermediate.
    
    • Note: The imine cannot react with a second aldehyde equivalent.

  • Reduction: Add NaBH(OAc)₃ (Sodium triacetoxyborohydride).

    • Why: It is mild and will not reduce the aldehyde/ketone, only the imine.

Method 2: Catalytic Hydrogen Borrowing (Advanced) Direct alkylation using Alcohols instead of halides, catalyzed by Ruthenium or Iron.

  • Mechanism: The catalyst oxidizes the alcohol to an aldehyde in situ, condenses it with the amine, and reduces it back using the "borrowed" hydrogen.

  • Selectivity: Steric hindrance and the specific catalytic cycle strongly disfavor the second alkylation.

Module 3: Direct Ring Functionalization (Halogenation)

Context: Adding a halogen (Cl, Br, I) to an existing aminobenzoic acid.[4] The Issue: The free amino group (


) is a powerful activator (ortho/para director).[5] Electrophiles react instantaneously, often at multiple positions.
Protocol: The "Acetanilide" Protection Loop

You must dampen the ring's reactivity by converting the amine to an amide before halogenation.

Visual Workflow (Graphviz):

ProtectionLoop Start Aminobenzoic Acid (Highly Reactive) Protect Step 1: Acetylation (Ac2O / AcOH) Start->Protect Dampen Activation Intermediate Acetamidobenzoic Acid (Moderately Reactive) Protect->Intermediate React Step 2: Halogenation (NXS / mild conditions) Intermediate->React Controlled SEAr Product_Protected Halo-Acetamidobenzoic Acid (Mono-substituted) React->Product_Protected Deprotect Step 3: Hydrolysis (Acid/Base) Product_Protected->Deprotect Final Halo-Aminobenzoic Acid (Target) Deprotect->Final

Figure 1: The Protection-Deprotection cycle is the only reliable method to prevent di-halogenation in batch synthesis.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
TLC shows 3 spots: SM, Mono, and Di-nitro. Temperature spike during addition.Action: Cool reactor to 0°C. Add nitrating acid sub-surface via syringe pump to prevent local hotspots.
Reaction turned into black tar. Oxidation of the amino group.Action: Never nitrate free aminobenzoic acid. You must protect as acetamide (see Module 3) or start from benzoic acid.
Yield of N-monoalkyl product is <40%. Over-alkylation (Dialkylation).Action: Switch from Alkyl Halide to Reductive Amination (Aldehyde + NaBH(OAc)₃).
Cannot separate mono/di isomers. Similar polarity.Action: Use Methyl Ester intermediates. The ester groups often allow better separation on silica compared to free acids.

References

  • Continuous Flow Nitration: Continuous flow nitration of benzoic acid derivatives within droplet-based microreactors.[3][6] (2025).[1][7][8] ResearchGate. Link

  • Selectivity in Alkylation: Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols. (2017).[9][10] University of Groningen. Link

  • Protection Strategies: Application Notes and Protocols for the Nitration of 2-Aminobenzoic Acid. BenchChem Protocols. Link

  • Halogenation Control: Practical Ligand-Enabled C–H Halogenation of Benzoic Acids. (2025).[1][7][8] NIH/PubMed. Link

Sources

Challenges in the purification of polar aromatic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. Aris Thorne | Version: 2.4

Welcome to the Purification Clinic. You are likely here because your polar aromatic compound (e.g., a functionalized pyridine, aniline derivative, or phenolic metabolite) is behaving poorly. These molecules possess a "dual nature"—a hydrophobic aromatic ring and a hydrophilic functional group—that often leads to the "worst of both worlds" in chromatography: tailing on silica and void-elution on C18.

This guide bypasses generic advice to focus on the specific physicochemical mechanisms driving these failures and provides self-validating protocols to resolve them.

Part 1: Diagnostic Triage (Start Here)

Identify your primary symptom to route to the correct troubleshooting workflow.

Symptom: Peak Tailing (Asymmetry > 1.5)
  • Observation: The peak front is sharp, but the tail drags significantly, often contaminating subsequent fractions.

  • Root Cause: "Silanol Sting." The basic nitrogen or polar moiety of your aromatic is hydrogen-bonding or ion-exchanging with residual acidic silanols on the silica surface.

  • Immediate Action:

Symptom: No Retention (Elution at Void Volume)
  • Observation: Your compound elutes immediately with the solvent front (

    
     or 
    
    
    
    ) on C18.
  • Root Cause: "Phase Hydrophobia." The compound is too polar for the hydrophobic C18 ligand to grab, or "Phase Collapse" (dewetting) has occurred in highly aqueous conditions.

  • Immediate Action:

Symptom: Sample Precipitation ("Crashing Out")
  • Observation: Pressure spikes immediately after injection; white solid visible at the column head.

  • Root Cause: "Solubility Mismatch." The sample solvent is incompatible with the mobile phase starting conditions.

  • Immediate Action:

Visual Triage Logic

The following logic flow helps you determine the correct stationary phase based on compound properties.

PurificationLogic Figure 1: Decision Matrix for Polar Aromatic Purification Start Compound Analysis IsBasic Is the compound Basic? (Contains N, Amine, Pyridine) Start->IsBasic IsAcidic Is the compound Acidic? (Phenol, Carboxyl) Start->IsAcidic NP_Check Normal Phase (Silica) IsBasic->NP_Check Standard approach RP_Check Reverse Phase (C18) IsBasic->RP_Check Polar Aromatic IsAcidic->RP_Check Tailing Issue: Severe Tailing NP_Check->Tailing Interacts with Silanols RP_Check->Tailing Ionized state Void Issue: No Retention RP_Check->Void Too Polar Sol_A Add 1% TEA or Switch to Amine-Silica Tailing->Sol_A Block Silanols Sol_C Add 0.1% Formic Acid or Mixed-Mode WAX Tailing->Sol_C Suppress Ionization Sol_B Switch to HILIC (High ACN + Buffer) Void->Sol_B Retain via Water Layer

Part 2: Technical Deep Dives & Protocols

Protocol A: Silanol Suppression (Fixing Tailing)

The Mechanism: Silica gel is not inert. It contains acidic silanol groups (Si-OH, pKa ~5-7). Polar aromatics, especially those with basic nitrogen (e.g., pyridines), act as Lewis bases. They "stick" to these acidic sites via ion-exchange interactions, causing the peak tail [1].

The Solution: You must either "cap" the silanols or overwhelm them with a stronger base.[1]

Step-by-Step Workflow:

  • The Modifier Test:

    • Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your organic solvent (usually Methanol/DCM).

    • Why? TEA competes for the silanol sites.[1] Since it is in vast excess compared to your analyte, it saturates the silica surface, allowing your compound to elute symmetrically [4].

    • Caution: Silica dissolves at pH > 8.0 over time.[2] For flash chromatography, this is acceptable for single-use cartridges. For HPLC, ensure your column is "high-pH stable" (e.g., hybrid silica).[3]

  • The Stationary Phase Switch:

    • If TEA fails, switch to Amine-functionalized Silica (

      
      ).
      
    • Mechanism:[4][5][6] The surface is already basic. This creates a "shield" that repels basic impurities and prevents the specific interaction causing the tailing [6].

Modifier StrategyTarget Compound TypeRecommended Concentration
Triethylamine (TEA)Basic Aromatics (Pyridines, Anilines)0.1% - 1.0%
Acetic AcidAcidic Aromatics (Phenols)0.1% - 1.0%
Ammonium AcetateZwitterionic / Amphoteric10mM - 20mM
Protocol B: HILIC Implementation (Fixing Retention)

The Mechanism: When a polar aromatic elutes in the void on C18, it is because the water in the mobile phase is "stronger" than the hydrophobic interaction. Hydrophilic Interaction Liquid Chromatography (HILIC) flips this.[5][7][8] You use a polar stationary phase (bare silica or zwitterionic) and a non-polar dominant mobile phase (Acetonitrile). Water forms a stagnant, hydration layer on the silica surface. Your polar compound partitions into this water layer [3, 5].[9]

The "Gold Standard" HILIC Protocol:

  • Column Selection:

    • Start with Bare Silica or Zwitterionic (ZIC) phases.

  • Mobile Phase A (Weak): 95% Acetonitrile / 5% Water (with buffer).

  • Mobile Phase B (Strong): 50% Acetonitrile / 50% Water (with buffer).

    • Critical: You generally need at least 3% water total to maintain the hydration layer on the silica [5].[8][9]

  • The Buffer Rule:

    • NEVER run HILIC without a buffer. Polar aromatics are ionizable. Without pH control, they will ion-exchange with the silica, causing massive tailing.

    • Standard: 10mM Ammonium Acetate (pH 5.8) or Ammonium Formate (pH 3.0) [3].[5][7][8][10]

HILIC Mechanism Diagram:

HILIC_Mech cluster_0 HILIC Retention Mechanism Silica Silica Surface WaterLayer Stagnant Water Layer MobilePhase Bulk Mobile Phase (High ACN) MobilePhase->WaterLayer Partitioning Analyte Polar Aromatic

[9][11][12][13][14]

Protocol C: Solubility & Loading (The "Crash")

The Problem: Polar aromatics often require polar solvents (DMSO, Methanol) to dissolve. If you inject a DMSO solution onto a Normal Phase (Hexane/Ethyl Acetate) column, the DMSO is stronger than the mobile phase. The compound will travel with the DMSO plug and elute with no separation. If you inject it into a high-aqueous Reverse Phase system, it may precipitate (crash) at the inlet [2].

The Solution: Dry Loading [10][11]

  • Dissolve: Dissolve your crude mixture in the minimum amount of a strong solvent (e.g., MeOH or Acetone).

  • Adsorb: Add solid support (Celite 545 or Silica Gel) to the flask. Ratio: 1 part crude to 2-3 parts solid support.

  • Evaporate: Rotovap until you have a free-flowing powder.

  • Load: Pour this powder into an empty solid-load cartridge (for Flash) or pack it on top of the column bed.

    • Why this works: The solvent is removed before chromatography begins. The compound enters the mobile phase gradually as the gradient starts, eliminating solvent mismatch effects [2].

Part 3: Frequently Asked Questions (FAQs)

Q: Why can't I just use Methanol as the organic modifier in HILIC? A: Methanol is too polar (protic). In HILIC, Acetonitrile (aprotic) is required to create the polarity difference necessary for the formation of the water-enriched layer on the silica surface. Methanol disrupts this layer, often destroying retention [5].

Q: I am using a C18 column, and my retention times shift every run. Why? A: You are likely experiencing "Phase Collapse" (or dewetting). If you are running 100% aqueous mobile phase to retain your polar compound, the hydrophobic C18 chains mat down to escape the water, reducing surface area.

  • Fix: Use a "C18-AQ" (Aqueous compatible) column or switch to HILIC.

Q: Can I use Dichloromethane (DCM) in Reverse Phase to dissolve my sample? A: Generally, no. DCM is immiscible with water. It will form an emulsion in the column, causing high pressure and noise. If you must use it, keep injection volumes extremely low (<5 µL) or use a "sandwich" injection technique, though Dry Loading (Protocol C) is safer.

Q: My aromatic amine is still tailing even with TEA. What now? A: Check the pKa. If the pKa is > 9, silica might just be too active. Switch to a polymeric stationary phase or a high-pH stable hybrid silica (e.g., Waters XBridge or similar) and run at pH 10. At pH 10, the amine is neutral (unprotonated) and will not interact ionically with the stationary phase [6].

References

  • Phenomenex. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.[12] Link

  • Biotage. (2023).[5][7][10] How to prevent compound precipitation during flash column chromatography. Biotage Blog. Link

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technical Overview. Link

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? (Community Discussion). Link

  • Thermo Fisher Scientific. HILIC Method Development in a Few Simple Steps. Thermo Fisher Poster Note. Link

  • Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base. Link

Sources

Technical Support Center: Enhancing Regioselectivity in the Nitration of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective nitration of benzoic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for this critical electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to explain the underlying principles that govern regioselectivity, empowering you to optimize your reactions and overcome common experimental hurdles.

Understanding Regioselectivity in the Nitration of Benzoic Acid

The nitration of benzoic acid and its derivatives is a cornerstone of organic synthesis, but controlling the position of the incoming nitro group is paramount. The regiochemical outcome is dictated by the electronic properties of the substituents already present on the aromatic ring.

The carboxylic acid group (-COOH) is a deactivating and meta-directing group.[1][2][3] This is due to its electron-withdrawing nature, which pulls electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles.[1][4] The decreased electron density is most pronounced at the ortho and para positions, leaving the meta position as the most favorable site for electrophilic attack by the nitronium ion (NO₂⁺).[4][5]

The nitronium ion itself is generated in situ from a mixture of concentrated nitric acid and a strong acid, typically sulfuric acid, which acts as a catalyst.[1][6][7][8][9]

The Interplay of Directing Groups

When other substituents are present on the benzoic acid ring, the regioselectivity is determined by the combined directing effects of all groups.[10]

  • Activating Groups (Ortho, Para-directing): Electron-donating groups (EDGs) such as alkyl (-R), hydroxyl (-OH), and alkoxy (-OR) groups activate the ring towards electrophilic substitution and direct incoming electrophiles to the ortho and para positions.[10][11][12][13][14][15]

  • Deactivating Groups (Meta-directing): Electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), and carbonyl groups deactivate the ring and direct incoming electrophiles to the meta position.[3][10][12][16]

  • Halogens (Ortho, Para-directing Deactivators): Halogens are an exception; they are deactivating due to their inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.[10][12]

In cases of conflicting directing effects, the most activating group generally dictates the position of substitution.[10] For instance, in the nitration of 4-methylbenzoic acid, the methyl group is an ortho, para-director, while the carboxylic acid is a meta-director. The primary product is typically 4-methyl-3-nitrobenzoic acid, where nitration occurs ortho to the activating methyl group and meta to the deactivating carboxylic acid group.[17]

Troubleshooting Common Issues in Nitration Reactions

This section addresses specific problems you may encounter during the nitration of benzoic acid derivatives in a question-and-answer format.

Low or No Product Yield

Q: I'm not getting any product, or the yield is very low. What could be the issue?

A: Several factors can contribute to low yields:

  • Insufficiently Strong Nitrating Agent: The presence of water can hinder the formation of the nitronium ion.[18] Ensure you are using concentrated nitric and sulfuric acids. Dilute acids will lead to significantly lower yields.[1]

  • Incomplete Reaction: Nitration of deactivated rings can be slow.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the starting material has been consumed.

  • Product Solubility: The nitrated product might have some solubility in the acidic aqueous workup mixture. If precipitation is not observed upon pouring the reaction mixture onto ice, extraction with a suitable organic solvent like ethyl acetate may be necessary to recover the product.[17]

Poor Regioselectivity (Formation of Multiple Isomers)

Q: My product is a mixture of isomers. How can I improve the selectivity for the desired product?

A: Achieving high regioselectivity often requires careful control of reaction conditions:

  • Temperature Control: Low temperatures (typically 0-10°C) are crucial for enhancing selectivity.[19][20][21] Higher temperatures can lead to the formation of undesired isomers and increase the likelihood of over-nitration.[1] For example, in the nitration of benzoic acid, keeping the temperature very cold helps to minimize the formation of the ortho product.[19]

  • Controlled Addition of Nitrating Agent: A slow, dropwise addition of the nitrating mixture to the substrate solution is essential.[17][18] This helps to control the exothermic nature of the reaction and maintain a consistent low temperature, which can influence the isomer distribution.[17]

  • Leveraging Steric Hindrance: The size of the substituent groups can influence the ortho:para ratio.[22] Larger groups will sterically hinder the ortho position, favoring substitution at the para position.[22][23]

Formation of Byproducts (Over-nitration)

Q: I'm observing the formation of dinitro or other over-nitrated products. How can I prevent this?

A: Over-nitration occurs when the reaction conditions are too harsh or the reaction time is too long.

  • Reaction Temperature: As mentioned, higher temperatures can promote multiple nitrations.[1] Strict temperature control is your first line of defense.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further nitration of the desired product.

  • Strength of Nitrating Agent: For highly activated systems, a milder nitrating agent may be necessary. Conversely, introducing a second nitro group onto a deactivated ring often requires more forcing conditions, such as using fuming nitric acid or oleum.[24] For example, the synthesis of 3,5-dinitrobenzoic acid from benzoic acid requires heating with fuming nitric acid and concentrated sulfuric acid for an extended period.[25]

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the nitration of benzoic acid?

A1: The major product of the nitration of benzoic acid is m-nitrobenzoic acid.[1][3][5][26] Small amounts of ortho and para isomers may also be formed.

Q2: Why is sulfuric acid necessary in the nitration of benzoic acid?

A2: Sulfuric acid acts as a catalyst to protonate nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the benzene ring.[1][6][8][9]

Q3: How can I purify the crude nitrated benzoic acid derivative?

A3: The most common method for purification is recrystallization from a suitable solvent system, such as an ethanol/water mixture.[17][18][27] This process helps to remove unreacted starting material and undesired isomers.

Q4: What safety precautions should be taken during nitration reactions?

A4: Nitration reactions involve the use of highly corrosive and strong oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The addition of reagents should be done slowly and with cooling to control the exothermic reaction.[18]

Experimental Protocols

Protocol 1: General Procedure for the Nitration of Benzoic Acid to m-Nitrobenzoic Acid

This protocol is a standard procedure for the synthesis of m-nitrobenzoic acid.

Materials:

  • Benzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Distilled water

Procedure:

  • In a flask, carefully add concentrated sulfuric acid to benzoic acid while cooling the mixture in an ice-salt bath to below 0°C.[19]

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, while keeping the mixture cool in an ice bath.[19]

  • Slowly add the cold nitrating mixture dropwise to the benzoic acid solution, ensuring the temperature remains below 5°C.[19]

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 10-15 minutes.[19]

  • Pour the reaction mixture slowly over a slurry of crushed ice and water with vigorous stirring.[19]

  • Collect the precipitated solid product by vacuum filtration and wash it thoroughly with cold water.[19]

  • The crude product can be purified by recrystallization.

Protocol 2: Selective Nitration of 4-Methylbenzoic Acid

This protocol is designed to favor the formation of 4-methyl-3-nitrobenzoic acid.

Materials:

  • 4-Methylbenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 4-methylbenzoic acid in concentrated sulfuric acid in a flask and cool the mixture to 0-5°C in an ice bath.[17][18]

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.[17]

  • Add the chilled nitrating mixture dropwise to the stirred solution of 4-methylbenzoic acid, maintaining the reaction temperature below 10°C.[17][18]

  • After the addition, allow the reaction to proceed for a set time, monitoring by TLC.

  • Quench the reaction by pouring the mixture onto crushed ice.[17][18]

  • Collect the solid product by vacuum filtration and wash with cold water.[18]

  • Purify the crude product by recrystallization from an ethanol/water mixture to isolate the desired 4-methyl-3-nitrobenzoic acid.[18]

Visualizing Reaction Mechanisms and Workflows

Mechanism of Nitration

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack and Resonance cluster_2 Deprotonation and Product Formation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- H3O+ H₃O⁺ H2SO4->H3O+ BenzoicAcid Benzoic Acid SigmaComplex Sigma Complex (Arenium Ion) BenzoicAcid->SigmaComplex + NO₂⁺ m-NitrobenzoicAcid m-Nitrobenzoic Acid SigmaComplex->m-NitrobenzoicAcid - H⁺

Caption: Mechanism of electrophilic nitration of benzoic acid.

Experimental Workflow for Nitration

Experimental_Workflow start Start: Benzoic Acid Derivative dissolve Dissolve in conc. H₂SO₄ start->dissolve cool Cool to 0-5 °C dissolve->cool add_nm Slowly Add Nitrating Mixture cool->add_nm prepare_nm Prepare Nitrating Mixture (HNO₃ + H₂SO₄) prepare_nm->add_nm react Stir at Low Temperature add_nm->react quench Pour onto Ice react->quench filter Vacuum Filtration quench->filter wash Wash with Cold Water filter->wash purify Recrystallize wash->purify product Pure Nitrated Product purify->product

Caption: A typical experimental workflow for nitration.

Quantitative Data Summary

ParameterValueReference(s)
Starting Material Benzoic Acid / Substituted Benzoic Acid-
Primary Product (Benzoic Acid) m-Nitrobenzoic Acid,[1]
Typical Yield ~70-95%[21],[28]
Reaction Temperature 0 - 15 °C,[19],[21]
Reaction Time 15 - 75 minutes[27],[29]
Melting Point of m-Nitrobenzoic Acid ~140-142 °C[28]
Melting Point of 4-methyl-3-nitrobenzoic acid ~181-183°C[18]

References

  • Directing Effects | ChemTalk. (2024, May 13). ChemTalk. [Link]

  • Nitration Of Benzoic Acid. lp5.geronimo.com.br. [Link]

  • Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. (2018, April 30). Master Organic Chemistry. [Link]

  • Directing Groups in SE Ar. N/A. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry. [Link]

  • Electrophilic aromatic directing groups. (2024, February 14). In Wikipedia. [Link]

  • Mechanisms of Aromatic Nitration. Scribd. [Link]

  • Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. (2025, November 17). ACS Physical Chemistry Au. [Link]

  • 14.3. Substituent Effects. In Organic Chemistry II. Lumen Learning. [Link]

  • nitration of aromatic compounds. (2019, January 3). Khan Academy. [Link]

  • Nitration of Benzoic Acid 2017. Truman ChemLab. [Link]

  • Video: Directing Effect of Substituents: ortho–para-Directing Groups. (2025, May 22). JoVE. [Link]

  • 18.4 Aromatic Nitration and Sulfonation. (2019, June 5). Chemistry LibreTexts. [Link]

  • Nitration of benzoic acid. (2021, February 18). YouTube. [Link]

  • Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. (2012, May 23).
  • How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene? (2025, July 31). Quora. [Link]

  • Ortho, Para, Meta. (2022, January 3). Chemistry Steps. [Link]

  • What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid? (2013, November 4). ResearchGate. [Link]

  • Nitration Of Benzoic Acid. sandbox-carnation-std-dev-php8.y.org. [Link]

  • Understanding Ortho, Para, and Meta Directors. (2018, February 2). Master Organic Chemistry. [Link]

  • Ortho para meta positions. N/A. [Link]

  • Nitration of methyl benzoate. (2016, October 15). Royal Society of Chemistry. [Link]

  • A : Nitration of benzoic acid gives ortho and para derivatives of nitrobenzoic acids. R : Carboxyl group is activating group. Allen. [Link]

  • Nitration of benzoic acid gives A Ortho and para nitrobenzoic class 12 chemistry CBSE. (2024, July 2). Vedantu. [Link]

  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. [Link]

  • EXERCISE 11 NITRATION OF AN AROMATIC RING m-Nitrobenzoic acid from Benzoic Acid. N/A. [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. N/A. [Link]

  • m-NITROBENZOIC ACID. Organic Syntheses. [Link]

  • What are the major products of nitration of benzoic acid? (2017, December 7). Quora. [Link]

  • A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. (2008, November 1). Journal of Chemical Education. [Link]

  • Major product of nitration of benzoic acid and why. (2018, April 28). Brainly.in. [Link]

  • Di-nitration troubleshooting. (2023, November 28). Reddit. [Link]

  • A novel method for the nitration of deactivated aromatic compounds. (2002). RSC Publishing. [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. [Link]

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Technical Support Guide: Overcoming Solubility Challenges with 3-(Benzylamino)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

3-(Benzylamino)-4-nitrobenzoic acid presents a classic "solubility paradox" in organic synthesis. It contains conflicting functional groups: a polar, ionizable carboxylic acid, a polar but non-protic nitro group, and a lipophilic benzyl amine tail. This amphiphilic nature often leads to poor solubility in standard organic solvents (like DCM or Toluene) while remaining insoluble in water at neutral pH.

This guide provides a self-validating troubleshooting framework to overcome these barriers, ensuring high-yielding amide couplings, reductions (to benzimidazoles), and esterifications.

Physicochemical Profile
PropertyCharacteristicImpact on Processing
pKa (Acid) ~3.5 - 4.0 (COOH)Soluble in aqueous base (pH > 8). Precipitates at pH < 3.
pKa (Base) Weakly basic (-NH-)Protonation requires strong acid; risk of zwitterion formation.
Lipophilicity Moderate (Benzyl group)Limits solubility in pure water; promotes aggregation.
Crystal Lattice High Energy (Pi-stacking)Nitro-aromatic stacking leads to hard-to-dissolve solids.

Solvent Selection & Optimization Matrix

Q: My starting material is a slurry in DCM/THF. How do I choose the right solvent system?

A: The "like dissolves like" rule is insufficient here due to the molecule's internal H-bonding (between the NH and NO2). You must disrupt the crystal lattice using Dipolar Aprotic solvents or pH Manipulation .

Recommended Solvent Systems
Solvent SystemSolubility RatingRecommended Reaction TypeNotes
DMSO or DMF ExcellentNucleophilic Substitutions, CyclizationsHard to remove. Use aqueous workup to wash away.[1][2]
THF/Water (3:1) GoodReductions (Fe/NH4Cl), HydrolysisThe water disrupts H-bonds; THF solubilizes the benzyl tail.
MeOH or EtOH (Hot) ModerateEsterification, RecrystallizationPoor solubility when cold (ideal for purification).[3]
DCM or EtOAc PoorNone (Avoid as primary solvent)Use only for extraction after reaction completion.

Visual Workflow: The Solubility Decision Tree

This self-validating logic flow helps you determine the correct solvent modification based on your specific reaction issue.

SolubilityLogic Start START: Reaction Mixture is Heterogeneous CheckType Identify Reaction Type Start->CheckType Amide Amide Coupling / Esterification CheckType->Amide Reduction Nitro Reduction (to Benzimidazole) CheckType->Reduction Soln_Amide Switch to DMF/DMAc or NMP Amide->Soln_Amide Soln_Red Use Mixed Solvent: THF/MeOH/Water or EtOAc/EtOH Reduction->Soln_Red CheckHom Validation: Is it Homogeneous? Soln_Amide->CheckHom Soln_Red->CheckHom PhaseTransfer Add Phase Transfer Catalyst (TBAB or 18-Crown-6) CheckHom->PhaseTransfer Still Solid? Heat Increase Temp to 60°C (Check Stability) CheckHom->Heat Still Solid?

Figure 1: Decision tree for selecting reaction solvents based on reaction type. Note that for reductions, protic co-solvents often accelerate the reaction despite lower theoretical solubility of the lipophilic tail.

Troubleshooting Guides (Q&A)

Scenario A: Reaction Kinetics are Stalled

User Question: "I am trying to couple an amine to the carboxylic acid using EDC/NHS in DCM, but the reaction is stuck at 10% conversion after 24 hours. The acid is just sitting at the bottom of the flask."

Technical Diagnosis: DCM is a poor solvent for nitrobenzoic acids. The reaction is surface-area limited. The reagents (EDC) are in solution, but the substrate is solid.

The Fix (Protocol):

  • Switch Solvent: Evaporate DCM and replace with DMF (Dimethylformamide) or NMP .

  • Base Activation: Add 1.1 equivalents of DIPEA (Diisopropylethylamine).

    • Why? This deprotonates the carboxylic acid (COO-), making it significantly more soluble in polar organic solvents and more nucleophilic toward the coupling agent.

  • Validation: The solution should turn from a suspension to a clear yellow/orange solution within 5 minutes of adding DIPEA in DMF. If it clears, the reaction will proceed.[4]

Scenario B: Difficult Workup & Emulsions

User Question: "I used DMF for the reaction, but now I can't get the product out. When I add water and EtOAc, I get a terrible emulsion, or the product stays in the DMF/Water layer."

Technical Diagnosis: The product (likely an amide or ester) may still have significant polarity, or the unreacted starting material (the acid) is acting as a surfactant.

The Fix (Acid-Base Extraction Strategy): Do not rely on simple partitioning. Use pH to force the molecule into the desired phase.[3]

  • Dilute: Pour the DMF reaction mixture into 5x volume of 5% LiCl (aq) (Lithium chloride helps break emulsions better than NaCl for DMF).

  • Extract: Extract with EtOAc (3x).

  • Wash (The Critical Step):

    • Wash organic layer with 0.5 M HCl (removes unreacted amine coupling partners).

    • Wash organic layer with Saturated NaHCO3 (removes unreacted 3-(benzylamino)-4-nitrobenzoic acid by turning it into the water-soluble carboxylate salt).

  • Validation: TLC the organic layer.[4] It should now contain only the neutral product. The starting acid is trapped in the bicarbonate wash.

Scenario C: Reduction to Benzimidazole Fails

User Question: "I am trying to reduce the nitro group to close the ring and form a benzimidazole. I'm using Pd/C and H2 in Ethanol, but the catalyst clumps up and the reaction stops."

Technical Diagnosis: The nitro-amine starting material is poorly soluble in cold ethanol. It precipitates onto the Pd/C surface, physically blocking the active sites (catalyst poisoning via fouling).

The Fix: Use a "Dissolution-Precipitation" Equilibrium approach.

  • Solvent: Use THF:Methanol (1:1) . THF solubilizes the benzyl group; Methanol supports the hydrogenation.

  • Temperature: Run the reaction at 40-50°C .

  • Additive: If using chemical reduction (Fe/AcOH or SnCl2), add 5-10% water .

    • Mechanism:[5] The water helps solvate the ionic intermediates formed during the reduction of -NO2 to -NH2, preventing them from coating the metal surface.

Master Protocol: Purification by pH-Switching

This is the most reliable method to purify 3-(benzylamino)-4-nitrobenzoic acid from crude reaction mixtures without column chromatography.

Principle: The molecule is amphoteric but predominantly acidic. We utilize its solubility in base and insolubility in acid.

Purification Crude Crude Solid (Impure) Dissolve Dissolve in 1M NaOH (aq) Crude->Dissolve Forms Carboxylate Filter Filter Insoluble Impurities Dissolve->Filter Remove non-acids Acidify Slowly Acidify with HCl to pH 3-4 Filter->Acidify Filtrate Precipitate Collect Precipitate (Pure Product) Acidify->Precipitate Protonation

Figure 2: Acid-Base workup flow. This method removes non-acidic impurities (like unreacted benzyl amine) which remain in the filter or solution during the process.

Step-by-Step:

  • Suspend crude material in water.[4]

  • Add 1M NaOH dropwise with stirring until pH ~10-11. The solution should become clear (orange/red).

    • Checkpoint: If solids remain, filter them off.[1][2] These are non-acidic impurities.

  • Slowly add 1M HCl to the filtrate while stirring vigorously.

  • Monitor pH.[3][6] As pH passes 5 and approaches 3, a thick yellow/orange precipitate will form.

  • Do not overshoot to pH 0. Extremely acidic conditions might protonate the amine (zwitterion effect) or cause oiling out. Aim for pH 3-4.

  • Filter, wash with water, and dry.[2]

References

  • BenchChem. (2025).[2][3][4][6] Technical Support Center: Optimizing Solvent Systems for Nitrobenzoic Acid Reactions. Retrieved from

  • Organic Syntheses. (1922).[1] p-Nitrobenzoic Acid Synthesis and Properties. Org.[1][4][7] Synth. 1922, 2,[1][8] 53. DOI: 10.15227/orgsyn.002.0053.[1] Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for Nitrobenzoic Acid Derivatives. Retrieved from

  • ChemicalBook. (2025). 4-(Methylamino)-3-nitrobenzoic acid Solubility and Reaction Data. Retrieved from

  • European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids (Analogous Chemistry).[9] EP 0206635 B1. Retrieved from

Sources

Stability issues of nitro-containing organic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Nitro-Compound Stability Support Hub .

I am Dr. Aris, your Senior Application Scientist. I have designed this guide to address the specific stability challenges inherent to nitro-containing organic compounds (


). Whether you are synthesizing high-energy materials or managing genotoxic impurity risks in pharmaceutical intermediates, the nitro group requires a rigorous understanding of its thermodynamic and kinetic boundaries.

Module 1: Thermal Stability & Explosive Potential

User Query: "My DSC data shows a sharp exotherm at 210°C. Is this compound safe to scale up?"

Technical Analysis

You are observing the classic signature of C-NO


 bond homolysis . Unlike many functional groups that degrade via complex rearrangement, nitro compounds often decompose via a high-energy, radical-mediated mechanism.
  • Mechanism: The weakest bond in aliphatic and aromatic nitro compounds is usually the

    
     bond (Bond Dissociation Energy 
    
    
    
    60-70 kcal/mol). Thermal excitation leads to homolytic cleavage, generating a radical pair (
    
    
    ).
  • The "Nitro-Nitrite" Rearrangement: Before full cleavage, the nitro group can isomerize to a nitrite ester (

    
    ), which has a lower activation barrier (
    
    
    
    ) but is thermodynamically less stable. This rearrangement often acts as the "trigger" for runaway decomposition.
Diagnostic Protocol: The "Rule of 100" & Energy Thresholds

Do not rely on


 alone. Use this self-validating assessment workflow:

Step 1: Energy Quantification (DSC) Integrate the exothermic peak.

  • 
     J/g:  Generally manageable with standard cooling.
    
  • 
     J/g: High Hazard.  Potential for deflagration-to-detonation transition (DDT).
    
  • 
     J/g:  Treat as an explosive.
    

Step 2: Temperature Safety Margins Calculate your Maximum Process Temperature (


):
  • Standard Rule:

    
    .[1]
    
  • Advanced Rule (TD24): For scale-up, determine the temperature at which the "Time to Maximum Rate" is 24 hours (

    
    ) using adiabatic calorimetry (ARC).
    

Visualization: Thermal Safety Decision Tree

ThermalSafety Start Input: DSC Data (5-10 mg sample) CheckEnergy Check Decomposition Energy (-ΔH) Start->CheckEnergy LowEnergy ΔH < 500 J/g Low Risk CheckEnergy->LowEnergy Low Exotherm HighEnergy ΔH > 800 J/g Explosive Potential CheckEnergy->HighEnergy High Exotherm CheckOnset Check Onset Temp (Tonset) CheckEnergy->CheckOnset Intermediate NeedARC REQUIRED: Run ARC/Adiabatic Test Determine TD24 HighEnergy->NeedARC Mandatory SafeProcess Safe Process Temp = Tonset - 100°C CheckOnset->SafeProcess Small Scale (<10g) CheckOnset->NeedARC Scale Up (>100g)

Caption: Logical workflow for interpreting DSC data. High exotherms (>800 J/g) mandate adiabatic testing (ARC) before scaling.

Module 2: Chemical Reactivity (The "Hidden" Degradation)

User Query: "My nitroalkane yield dropped significantly after a basic workup. The NMR shows aldehyde peaks. What happened?"

Technical Analysis

You have likely triggered the Nef Reaction or related aci-nitro degradation. Primary and secondary nitroalkanes possess acidic


-protons (

for nitromethane, similar to phenols).
  • The Trap (Base Sensitivity):

    • Adding base (NaOH,

      
      , or even basic alumina) deprotonates the 
      
      
      
      -carbon, forming a Nitronate anion (
      
      
      ).
    • This species is stable in base but highly reactive upon acidification.

  • The Degradation (Acid Quench):

    • If you quench a nitronate solution with strong acid (pH < 1), it hydrolyzes to a ketone or aldehyde (The Nef Reaction) rather than returning to the nitroalkane.[2][3]

Troubleshooting Table: Stability Matrix
ConditionStability StatusMechanism of FailurePreventive Action
Strong Base Unstable Deprotonation to Nitronate (

).
Avoid pH > 9. Keep workups neutral/mildly acidic.
Strong Acid Conditional Nef Reaction (if nitronate present).Do not quench basic solutions directly into strong acid.
Reducing Agents Unstable Reduction to amine, hydroxylamine, or oxime.Avoid trace metals (Fe, Zn) in acidic media.
UV Light Unstable

excitation

radical cleavage.
Strictly use amber glassware.

Visualization: The Nitronate Trap (Nef Pathway)

NefReaction Nitro Nitroalkane (R-CH2-NO2) Nitronate Nitronate Anion (R-CH=NO2-) Nitro->Nitronate Deprotonation (Fast) Base Base (OH-) Base->Nitronate NefInter Nitronic Acid Intermediate Nitronate->NefInter Protonation on Oxygen Acid Acid Quench (H3O+) Acid->NefInter Product Carbonyl (Degradation) (R-CHO) + N2O NefInter->Product Hydrolysis (Irreversible)

Caption: Mechanism of yield loss during basic workup. The nitronate intermediate hydrolyzes to a carbonyl upon acidification.

Module 3: Purification & Handling Protocols

User Query: "Can I distill my nitro compound to purify it?"

The Authoritative Answer: Proceed with Extreme Caution.

Distillation of nitro compounds is the most common cause of laboratory accidents involving this class.

Risk Factors:

  • Dryness Hazard: Nitro compounds concentrated to dryness can detonate, especially if peroxides or metal impurities are present.

  • Shock Sensitivity: Polynitro compounds (e.g., dinitro- species) can become shock-sensitive when pure.

Protocol: Safe Vacuum Distillation

Follow this self-validating procedure exactly.

  • Pre-Run Check: Run a DSC.[4] If

    
    , DO NOT DISTILL . Use column chromatography.
    
  • The "Heel" Rule: Never distill to dryness. Always leave at least 20% of the volume in the pot.

  • Vacuum Requirement: Always use high vacuum (< 5 mmHg) to lower the boiling point below 100°C.

  • Shielding: Use a blast shield. No exceptions.

User Query: "My sample turned blue/green on the shelf."

Diagnosis: Photochemical Degradation. Nitro compounds undergo photolysis to form nitroso intermediates (often blue/green) and


 radicals.
  • Corrective Action: Re-purify immediately (silica plug) to remove radical initiators.

  • Prevention: Store under Argon in amber vials at 4°C.

References

  • Thermal Decomposition Mechanisms

    • Nazin, G. M., Manelis, G. B., & Dubovitskii, F. I. (1968). Thermal Decomposition of Aliphatic Nitro-compounds. Russian Chemical Reviews. Link

  • DSC Safety Interpretation

    • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (See "100 Degree Rule" and TD24 definitions). Link

  • The Nef Reaction

    • Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction). Tetrahedron. Link

  • Photochemical Stability

    • Chapman, O. L., et al. (1966). Photochemistry of Nitro Compounds. Journal of the American Chemical Society. Link

  • Handling & Distillation Safety

    • Bretherick, L. (2017).[5] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Essential reference for specific nitro-compound shock sensitivity). Link

Sources

Technical Support Center: Optimizing Solvent Systems for the Synthesis of 3-(Benzylamino)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(Benzylamino)-4-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to undertake this synthesis. The selection of an appropriate solvent system is paramount for achieving high yield, purity, and reproducibility. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges and strategic considerations.

Section 1: Frequently Asked Questions (FAQs) & Fundamental Principles

This section addresses the core chemical principles governing the synthesis, providing the foundational knowledge needed to make informed decisions about solvent selection.

Q1: What is the underlying reaction mechanism for the synthesis of 3-(Benzylamino)-4-nitrobenzoic acid?

The synthesis of 3-(Benzylamino)-4-nitrobenzoic acid from a 4-halo-3-nitrobenzoic acid precursor (e.g., 4-chloro-3-nitrobenzoic acid) and benzylamine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not to be confused with SN1 or SN2 reactions. The key features of the SNAr mechanism are:

  • Nucleophilic Attack: The nucleophile (benzylamine) attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (e.g., a halogen). This step is possible because the strong electron-withdrawing effects of the nitro (-NO₂) and carboxylic acid (-COOH) groups activate the ring towards nucleophilic attack.

  • Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. The stability of this complex is a key factor in the reaction's feasibility.

  • Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., Cl⁻). Fluorine is often a better leaving group than chlorine in SNAr reactions, which can lead to milder required reaction conditions.[1]

The overall reaction rate is typically dependent on the rate of formation of the Meisenheimer complex.

Diagram: The SNAr Reaction Mechanism

SNAr_Mechanism Reactants 4-Halo-3-nitrobenzoic Acid + Benzylamine Intermediate Meisenheimer Complex (Resonance-Stabilized Anion) Reactants->Intermediate Step 1: Nucleophilic Attack Products 3-(Benzylamino)-4-nitrobenzoic Acid + Halide Ion Intermediate->Products Step 2: Leaving Group Expulsion

Caption: General mechanism for the SNAr synthesis.

Q2: How does solvent choice critically impact the SNAr reaction?

The solvent plays a multifaceted role that extends far beyond simply dissolving the reactants. Its properties can dramatically influence the reaction rate and outcome by stabilizing or destabilizing reactants, intermediates, and transition states.[2][3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are generally the preferred choice for SNAr reactions.[4] They possess large dipole moments, allowing them to dissolve polar reactants and effectively stabilize the charged Meisenheimer complex.[5] Crucially, they do not have acidic protons (like O-H or N-H bonds), so they do not form strong hydrogen bonds with the nucleophile (benzylamine). This leaves the nucleophile "free" and highly reactive, accelerating the rate-determining nucleophilic attack.[4]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can also dissolve the reactants and stabilize the intermediate. However, they can significantly slow down the reaction by forming a "solvation shell" around the nucleophile via hydrogen bonding.[2][4] This stabilizes the nucleophile in its ground state, increasing the energy barrier for it to attack the aromatic ring.[3] While sometimes used, particularly in industrial settings with aqueous amine solutions, they often require higher temperatures or longer reaction times.[6][7]

Q3: Beyond polarity, what other solvent properties must be considered?

A holistic approach to solvent selection is necessary for a robust and scalable process.

  • Boiling Point: The solvent's boiling point dictates the maximum temperature at which the reaction can be run at atmospheric pressure. Higher temperatures can increase the reaction rate but may also promote side reactions or decomposition of the product or reactants.[1]

  • Solubility: Both the starting materials (4-halo-3-nitrobenzoic acid, benzylamine) and any base used must be sufficiently soluble in the chosen solvent to ensure a homogeneous reaction mixture.[4] Poor solubility can lead to slow and incomplete reactions.

  • Reactivity: The solvent should be inert under the reaction conditions. For example, at high temperatures, DMF can decompose to generate dimethylamine, which could act as a competing nucleophile. Similarly, using an alcohol as a solvent could potentially lead to esterification of the carboxylic acid under certain conditions.

Section 2: Troubleshooting Guide for Common Issues

This section provides direct answers and actionable solutions to specific problems you may encounter during your experiments.

Q: My reaction yield is consistently low. What are the likely causes and how can I fix this?

Low yield is a common problem that can stem from multiple factors. A systematic approach is key to diagnosis.[8]

Potential Cause Explanation & Recommended Solution
Incomplete Reaction The reaction has not proceeded to completion. Solutions: 1. Increase Reaction Time/Temperature: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[9] Continue heating until the starting material spot is no longer visible. If the reaction stalls, cautiously increase the temperature. 2. Switch to a More Effective Solvent: If using a protic solvent like ethanol, consider switching to a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of benzylamine. 3. Check Reagent Purity: Impurities in starting materials can inhibit the reaction.[10]
Suboptimal Base If a base is used to scavenge the acid (HX) formed, its strength and solubility are critical. Solutions: 1. Ensure Solubility: Use a base (e.g., K₂CO₃, Et₃N) that is soluble in the reaction medium. 2. Consider Stoichiometry: Use at least two equivalents of benzylamine (one to act as the nucleophile, one as the base) or one equivalent of benzylamine with an appropriate amount of a non-nucleophilic base.
Product Loss During Work-up The product may be lost during the isolation and purification steps. Solutions: 1. Optimize pH for Precipitation: After the reaction, the product is typically precipitated by acidifying the mixture.[7] Ensure the pH is low enough (typically pH 2-4) to fully protonate the carboxylate and precipitate the acid. 2. Thorough Washing: Wash the filtered solid with cold water or a suitable cold solvent to remove impurities without dissolving a significant amount of the product.[11][12]
Diagram: Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check1 Is the reaction complete? (Check via TLC) Start->Check1 Check2 Is the solvent optimal? Check1->Check2 Yes Sol1a Increase reaction time or temperature. Check1->Sol1a No Check3 Was the work-up efficient? Check2->Check3 Yes Sol2a Consider switching to a polar aprotic solvent (DMF, DMSO). Check2->Sol2a No Sol3a Optimize precipitation pH. Review washing procedure. Check3->Sol3a No End Yield Improved Check3->End Yes Sol1a->End Sol2a->End Sol3a->End

Caption: A decision tree for systematically troubleshooting low reaction yields.

Q: My final product is impure, showing multiple spots on TLC. What side reactions should I consider?

Impurity profiles can provide valuable clues about what is going wrong in the reaction.

Potential Cause Explanation & Recommended Solution
Unreacted Starting Material The most common "impurity" is simply unreacted 4-halo-3-nitrobenzoic acid. Solution: As discussed above, optimize reaction conditions (time, temperature, solvent) to drive the reaction to completion.
Solvent-Related Byproducts The solvent itself can sometimes participate in the reaction. Solution: Avoid excessively high temperatures (>150 °C) when using DMF, as it can decompose. If solvent reactivity is suspected, switch to a more robust alternative like DMSO.
Reductive Cyclization While less common under standard SNAr conditions, the presence of certain reducing agents could potentially lead to the reduction of the nitro group and subsequent cyclization to form a benzimidazole derivative.[13] Solution: Ensure that no unintended reducing agents are present in the reaction mixture. This is more of a concern in subsequent reaction steps but is worth noting.
Product Decomposition The product may be unstable at the reaction temperature, leading to discoloration or degradation.[1] Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider performing a stability test of the purified product in the chosen solvent at the reaction temperature.
Q: I'm having trouble with the solubility of my starting materials. What should I do?

Poor solubility is a primary obstacle to achieving an efficient reaction.

  • Solvent Screening: The most direct solution is to screen a panel of solvents. Create small-scale test slurries of your starting material in different solvents (e.g., DMF, DMSO, NMP, ethanol) and observe solubility at room temperature and upon heating.

  • Use a Co-solvent System: Sometimes a mixture of solvents provides the best balance of properties. For instance, a small amount of DMSO in ethanol might improve solubility without dramatically slowing the reaction.

  • Phase-Transfer Catalysis: In biphasic systems (e.g., an aqueous base with an organic solvent), a phase-transfer catalyst (PTC) like a quaternary ammonium salt can be used to shuttle the nucleophile or other ionic species into the organic phase where the reaction occurs.

Q: The work-up and purification are proving difficult. Any suggestions for improving product isolation?

A high-yielding reaction is only useful if the product can be isolated in high purity.

  • Recrystallization: This is the most effective method for purifying the final product.[8] The key is to find a suitable solvent or solvent system in which the product is highly soluble when hot but poorly soluble when cold. Ethanol or ethanol/water mixtures are often good starting points.[9]

    • Pro-Tip: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.[10]

  • Washing: After filtering the precipitated or recrystallized product, wash it with a small amount of cold solvent to remove soluble impurities adhering to the crystal surface.[12]

  • Acid-Base Extraction: If the product is contaminated with neutral impurities, you can dissolve the crude material in a dilute aqueous base (like NaOH or NaHCO₃), wash the aqueous layer with an immiscible organic solvent (like ethyl acetate or dichloromethane) to remove the neutral impurities, and then re-precipitate the pure product by adding acid.

Section 3: Experimental Protocols

The following protocols provide a starting point for your experiments. They should be optimized based on your specific laboratory conditions and analytical results.

Appendix A: General Protocol for Synthesis

This protocol is a representative example and should be adapted and optimized.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3-nitrobenzoic acid (1.0 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to achieve a concentration of approximately 0.5 M.

  • Reagent Addition: Add benzylamine (2.2 eq). The use of a slight excess of the amine can help drive the reaction to completion and act as a base to neutralize the HCl formed. Alternatively, use benzylamine (1.1 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C. The optimal temperature will depend on the chosen solvent and leaving group.

  • Monitoring: Monitor the reaction's progress by TLC until the starting 4-chloro-3-nitrobenzoic acid spot is consumed (typically 4-12 hours).[6][9]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice water (approximately 10x the volume of the reaction solvent).

    • Acidify the aqueous slurry to a pH of ~3 by the dropwise addition of a dilute acid (e.g., 1M HCl).[1]

    • Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Isolation & Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water.[11]

    • Dry the crude product under vacuum.

    • For further purification, recrystallize the solid from a suitable solvent, such as ethanol.[8]

Appendix B: Protocol for TLC Monitoring
  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent. A good starting point is 30-50% ethyl acetate in hexanes. Add ~1% acetic acid to the eluent to ensure the carboxylic acid functional groups remain protonated, which prevents streaking on the TLC plate.

  • Visualization: UV light (254 nm). The starting material and product are both UV active. The product, being more polar due to the benzylamino group, should have a lower Rf value than the starting halide (this can vary depending on the exact structures, but it's a general trend).

References

  • LibreTexts, C. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Chemistry Stack Exchange. (2014). What is the result when the polarity of the solvent is increased in nucleophilic substitution?. [Link]

  • University of Illinois Springfield. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]

  • University of Calgary. Ch 8 : Solvent Effects. [Link]

  • St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17. [Link]

  • ResearchGate. (2025). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. [Link]

  • Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Justia Patents. (2015). process for the preparation of dabigatran etexilate mesylate and polymorphs of intermediates thereof. [Link]

  • Reddit. (2020). Synthesis - General tips for improving yield?. [Link]

  • Google Patents. (1965). US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.
  • Organic Syntheses. p-NITROBENZOIC ACID. [Link]

Sources

Technical Support Center: Monitoring the Synthesis of 3-(Benzylamino)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-(Benzylamino)-4-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are engaged in the synthesis and require robust methods for monitoring its progress. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both accuracy and reproducibility.

The synthesis of 3-(Benzylamino)-4-nitrobenzoic acid, typically achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction between a 4-halo-3-nitrobenzoic acid derivative and benzylamine, is a foundational reaction in medicinal chemistry. Accurate real-time monitoring is critical to determine reaction completion, minimize impurity formation, and optimize yield. This guide provides troubleshooting and frequently asked questions for the primary monitoring techniques: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Section 1: Reaction Overview and Monitoring Strategy

The core of this synthesis involves the displacement of a leaving group (typically a halogen) on the aromatic ring by benzylamine. The electron-withdrawing nature of the nitro and carboxylic acid groups activates the ring for this substitution.

Typical Reaction Pathway

cluster_reactants Reactants cluster_product Product sm1 4-Chloro-3-nitrobenzoic Acid reagents + Base (e.g., K₂CO₃) + Solvent (e.g., DMF) sm1->reagents sm2 Benzylamine sm2->reagents prod 3-(Benzylamino)-4-nitrobenzoic acid reagents->prod SNAr Reaction

Caption: General workflow for the synthesis of 3-(Benzylamino)-4-nitrobenzoic acid.

A robust monitoring strategy is essential for this reaction. It allows the chemist to confidently determine the endpoint, preventing the formation of degradation products from excessive heating and ensuring the starting material is fully consumed.

General Monitoring Workflow

G start Start Reaction sample Withdraw Aliquot (e.g., at t=0, 1h, 2h...) start->sample tlc Perform TLC Analysis sample->tlc hplc_confirm Confirm with HPLC (Optional, for kinetics) sample->hplc_confirm sm_present Starting Material Present? tlc->sm_present continue_rxn Continue Reaction & Monitoring sm_present->continue_rxn Yes workup Proceed to Workup & Purification sm_present->workup No continue_rxn->sample end Reaction Complete workup->end

Caption: Decision workflow for monitoring reaction progress.

Section 2: Troubleshooting Thin-Layer Chromatography (TLC)

TLC is the fastest and most common method for qualitatively tracking a reaction's progress.[1] It provides a rapid visual confirmation of the consumption of starting materials and the appearance of the product.

Q1: My spots are streaking down the plate. What's causing this and how do I fix it?

A1: Streaking, or tailing, is typically caused by overloading the sample on the plate or by analyzing highly polar compounds, like carboxylic acids, without an appropriate mobile phase modifier.[1]

  • Causality: The stationary phase (silica gel) is acidic. Acidic compounds like your starting material and product can interact too strongly, sometimes irreversibly, causing them to smear rather than move as a tight band. Overloading the spot saturates the stationary phase, leading to a similar effect.

  • Solutions:

    • Dilute Your Sample: Prepare a more dilute solution of your reaction mixture before spotting.

    • Use a Smaller Spot: Apply the sample using a microcapillary tube, aiming for a spot diameter of 1-2 mm.

    • Modify the Mobile Phase: Add a small amount (0.5-1%) of a polar, acidic modifier like acetic acid or formic acid to your eluent. This modifier protonates the carboxylic acid groups on your analyte and occupies the highly active sites on the silica gel, leading to sharper, more defined spots.[1]

Q2: My starting material and product spots are too close together (low resolution). How can I improve their separation?

A2: Poor separation (low ΔRf) means the chosen mobile phase is not optimal for differentiating between the polarity of your compounds. The product, 3-(Benzylamino)-4-nitrobenzoic acid, is generally less polar than the starting material, 4-chloro-3-nitrobenzoic acid, due to the replacement of the chloro group with the bulkier, more nonpolar benzylamino group. Therefore, the product should have a higher Rf value.

  • Causality: The separation on TLC is governed by the partitioning of the analyte between the stationary phase and the mobile phase. If the mobile phase is too polar, all components will travel high up the plate with little separation. If it's too nonpolar, nothing will move from the baseline.

  • Solutions:

    • Decrease Solvent Polarity: The key is to find a solvent system where the starting material has an Rf of approximately 0.2-0.3.[2] This typically provides the optimal "window" for separation. If your spots are too high and close together, decrease the ratio of the polar solvent (e.g., ethyl acetate) to the nonpolar solvent (e.g., hexanes).

    • Systematic Solvent Testing: Test a range of solvent systems. A good starting point for this synthesis is a mixture of Hexane:Ethyl Acetate. Try ratios like 4:1, 2:1, and 1:1.

Q3: I can't see my spots after developing the plate. What visualization techniques should I use?

A3: The aromatic rings in both the starting materials and the product make them highly active under ultraviolet (UV) light.

  • Causality: Conjugated systems, like the phenyl and nitrophenyl groups in your molecules, absorb UV radiation. TLC plates containing a fluorescent indicator (e.g., F₂₅₄) will glow green under short-wave UV light (254 nm), while UV-active compounds will quench this fluorescence and appear as dark spots.[3]

  • Solutions:

    • UV Lamp (254 nm): This should be your primary, non-destructive method. The spots will appear dark purple or black against a green background.[3]

    • Iodine Chamber: If a compound is not UV-active, placing the plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as yellow-brown spots.[3]

    • Potassium Permanganate (KMnO₄) Stain: This is a destructive method. The benzylamino group is susceptible to oxidation and will react with the permanganate stain to produce a yellow or brown spot on a purple background. This can be a useful way to selectively visualize the product.[3]

Table 1: Typical TLC Parameters
ParameterRecommendation
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase Hexane:Ethyl Acetate (e.g., 2:1 or 1:1) with 0.5% Acetic Acid
Typical Rf (Product) ~0.4 - 0.5
Typical Rf (Starting Material) ~0.2 - 0.3
Visualization UV Light (254 nm)
Protocol: Monitoring Reaction Progress by TLC
  • Prepare a TLC chamber with the chosen mobile phase (e.g., 10 mL of 1:1 Hexane:EtOAc with a few drops of acetic acid). Cover and let it saturate.

  • On a silica gel plate, draw a light pencil line ~1 cm from the bottom. Mark three lanes: "S" for Starting Material, "C" for Co-spot, and "R" for Reaction Mixture.[2]

  • Dissolve a small crystal of the starting material (e.g., 4-chloro-3-nitrobenzoic acid) in a vial with a suitable solvent (e.g., ethyl acetate).

  • Using a capillary tube, apply a small spot of this solution onto the "S" and "C" lanes.

  • Withdraw a small aliquot from your reaction pot, dilute it in a separate vial, and spot it on the "C" and "R" lanes. The co-spot lane is crucial as it confirms the identity of the starting material spot in the reaction mixture.[2]

  • Place the TLC plate in the saturated chamber and allow the solvent to elute until it is ~1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and let it dry completely.

  • Visualize the plate under a UV lamp and circle the spots with a pencil. The reaction is complete when the starting material spot in the "R" lane has completely disappeared.

Section 3: Troubleshooting High-Performance Liquid Chromatography (HPLC)

For more quantitative analysis, reverse-phase HPLC is the method of choice. It allows for accurate determination of purity and the relative ratios of reactants, products, and any side products.[4]

Q1: My carboxylic acid peak is broad or tailing. How can I improve the peak shape?

A1: Peak tailing for acidic analytes in reverse-phase HPLC is a classic problem caused by secondary interactions with the stationary phase.

  • Causality: The silica backbone of C18 columns contains residual, acidic silanol groups (-Si-OH). At moderate pH, your carboxylic acid will be partially or fully deprotonated to the carboxylate anion (-COO⁻). This anion can interact ionically with the silanol groups, causing a secondary retention mechanism that leads to tailing peaks.

  • Solution:

    • Acidify the Mobile Phase: Add a small amount of acid (e.g., 0.1% trifluoroacetic acid (TFA) or phosphoric acid) to your aqueous mobile phase.[4] This will lower the pH to ~2-3, fully protonating your carboxylic acid analyte to its neutral form (-COOH). It also suppresses the ionization of the surface silanols, eliminating the secondary ionic interactions and resulting in sharp, symmetrical peaks.

Q2: My retention times are shifting between runs. What is causing this instability?

A2: Drifting retention times suggest that the chromatographic conditions are not stable.

  • Causality: The most common causes are an unequilibrated column, changes in mobile phase composition, or temperature fluctuations. Isocratic elution (a constant mobile phase composition) is generally stable, but gradient elution requires rigorous equilibration between runs.

  • Solutions:

    • Ensure Column Equilibration: Before starting a sequence of injections, flush the column with the initial mobile phase conditions for at least 10-15 column volumes until a stable baseline is achieved.[4]

    • Pre-mix Mobile Phase: If running isocratically, prepare a single large batch of the mobile phase rather than relying on the pump's online mixing, which can introduce small variations.

    • Use a Column Oven: Maintaining a constant column temperature (e.g., 30-40 °C) provides more consistent retention times than running at ambient temperature, which can fluctuate.

Q3: I see an unexpected peak in my chromatogram. How can I identify it?

A3: An unknown peak could be a side product, a degradation product, or an impurity from the starting materials.

  • Causality: A potential side reaction is the formation of a bis-arylated product where the secondary amine of the product reacts with another molecule of the starting material. This impurity would be significantly less polar than your desired product.

  • Solutions:

    • Diode Array Detector (DAD): A DAD or PDA detector acquires the full UV-Vis spectrum for each peak. Comparing the spectrum of the unknown peak to your product and starting material can provide clues to its identity. The spectrum should be similar if it is a related impurity.

    • LC-MS Analysis: The most definitive way to identify an unknown is to analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) will provide the molecular weight of the unknown compound, allowing you to propose a likely structure.

Table 2: Typical HPLC Parameters
ParameterRecommendation
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or DAD (210-400 nm)
Expected Elution Order 1. 4-Chloro-3-nitrobenzoic acid, 2. 3-(Benzylamino)-4-nitrobenzoic acid
Protocol: Sample Preparation for HPLC Analysis
  • Carefully withdraw ~10-20 µL from the reaction mixture using a pipette.

  • Dilute the aliquot in a 1.5 mL microcentrifuge tube with ~1 mL of mobile phase (e.g., 50:50 Acetonitrile:Water).

  • Vortex the tube thoroughly to ensure homogeneity and precipitate any salts.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 2 minutes to pellet any particulate matter.

  • Carefully transfer the supernatant into an HPLC vial using a syringe fitted with a 0.45 µm filter (e.g., PTFE or Nylon) to prevent particulates from clogging the HPLC system.[4]

  • Inject the filtered sample into the equilibrated HPLC system.

Section 4: Structural Confirmation by NMR Spectroscopy

While TLC and HPLC are excellent for monitoring progress, NMR is the gold standard for confirming the final product's structure and assessing its purity.

Q1: Which signals in the ¹H NMR spectrum definitively confirm the formation of the product?

A1: The key diagnostic signals are those that are unique to the product structure and absent in the starting materials.

  • Causality: The chemical environment of each proton determines its chemical shift. The formation of the C-N bond and the introduction of the benzyl group create several new, characteristic signals.

  • Key Diagnostic Signals for 3-(Benzylamino)-4-nitrobenzoic acid:

    • Benzyl CH₂: A singlet or doublet around 4.5-4.8 ppm. This is a clear indicator of the benzyl group's incorporation.

    • Amine N-H: A broad singlet or triplet, often around 8.5-9.5 ppm, which will exchange with D₂O.

    • Aromatic Protons: The pattern of the aromatic protons on the benzoic acid ring will change significantly from the starting material. You will also see the characteristic signals for the monosubstituted phenyl ring of the benzyl group (typically a multiplet between 7.2-7.5 ppm). Specific shifts for related nitrobenzoic acid derivatives have been well-documented.[5]

Section 5: Frequently Asked Questions (FAQs)

Q1: My reaction seems to have stalled; the starting material spot on the TLC is not disappearing even after several hours. What should I do?

A1: A stalled reaction can be due to several factors:

  • Insufficient Temperature: The SNAᵣ reaction often requires heat to overcome the activation energy. Ensure your reaction is at the appropriate temperature (e.g., reflux).

  • Inactive Reagents: The base (e.g., K₂CO₃) may be old or hydrated. Use freshly dried base. The benzylamine could also be degraded.

  • Poor Solubility: Ensure all reactants are adequately dissolved in the solvent. If necessary, a higher-boiling polar aprotic solvent like DMSO could be used.

  • Catalyst Poisoning (if applicable): If using a catalyst, it may have been poisoned. This is less common for this specific reaction type but is a consideration in other syntheses.[6]

Q2: My TLC shows the formation of the product, but also a new, less polar spot. What could this be?

A2: A new, less polar (higher Rf) spot could be a side product. A likely candidate is the N-benzylated product, where the carboxylic acid is converted to a benzyl ester. This can happen if the reaction conditions are harsh or if benzyl bromide is formed in situ from the amine and a halide source. Confirming the identity via LC-MS is the best course of action.

Q3: How do I know when the reaction is truly complete?

A3: The reaction is considered complete when the limiting reagent (typically the 4-halo-3-nitrobenzoic acid) is no longer detectable by your primary monitoring method. For TLC, this means the complete disappearance of the starting material spot in the reaction lane, confirmed by the co-spot lane.[7] For HPLC, it means the area of the starting material peak has fallen below a set threshold (e.g., <1% of the total peak area). It is often prudent to run the reaction for a short additional period (e.g., 30 minutes) after this point to ensure full conversion before beginning the workup.

References

  • Ismail, H. S., et al. (n.d.). Synthesis of 3-Nitro-4-(phenethylamino) benzoic acid (3). ResearchGate. [Link]

  • PureSynth (2026). 4-(Methylamino)-3-Nitrobenzoic Acid 98.0%(HPLC). PureSynth. [Link]

  • Google Patents (2013). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Washington State University (n.d.). Monitoring Reactions by TLC. WSU Department of Chemistry. [Link]

  • University of Rochester (n.d.). How To: Monitor by TLC. University of Rochester Department of Chemistry. [Link]

  • hitec zang (n.d.). Advanced Real-Time Process Analytics for Multistep Synthesis in Continuous Flow. hitec zang. [Link]

  • Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]

  • Bilgin, A. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of Molecular Structure, 795(1-3), 98-110. [Link]

  • ResearchGate (2025). Use of TLC to monitor the progress of an enzymatic synthesis.... ResearchGate. [Link]

  • Chemistry LibreTexts (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Google Patents (2013). WO 2013/150545 A2.

Sources

Validation & Comparative

Comparative Guide: 3-(Benzylamino)-4-nitrobenzoic acid vs. 4-(Methylamino)-3-nitrobenzoic acid

[1]

Executive Summary

This technical guide compares two regioisomeric nitrobenzoic acid building blocks: 3-(Benzylamino)-4-nitrobenzoic acid (Compound A) and 4-(Methylamino)-3-nitrobenzoic acid (Compound B).[1] While both serve as critical precursors for benzimidazole scaffolds in drug discovery (e.g., angiotensin II receptor antagonists like Telmisartan or anticoagulants like Dabigatran), their structural differences dictate distinct synthetic strategies, reactivity profiles, and downstream substitution patterns.[1]

Key Distinction:

  • Compound B (4-amino-3-nitro isomer): The industry standard.[1] Highly accessible via nucleophilic aromatic substitution (

    
    ) due to dual activation by ortho-nitro and para-carboxyl groups.[1] Yields 1-methyl-benzimidazole-5-carboxylic acid  derivatives.[1]
    
  • Compound A (3-amino-4-nitro isomer): A specialty scaffold.[1] Synthesis requires more reactive leaving groups (e.g., fluoro) due to weaker meta-carboxyl activation.[1] Yields 1-benzyl-benzimidazole-6-carboxylic acid derivatives (depending on tautomer/substitution nomenclature).[1]

Part 1: Chemical & Physical Profile[1][2][3]

The table below contrasts the physicochemical properties of the two isomers. Note the significant difference in availability and molecular weight driven by the N-substituent.[1]

Property3-(Benzylamino)-4-nitrobenzoic acid (Compound A)4-(Methylamino)-3-nitrobenzoic acid (Compound B)[1]
CAS Number 1400644-88-341263-74-5
Molecular Formula


Molecular Weight 272.26 g/mol 196.16 g/mol
Appearance Yellow to Orange SolidYellow Crystalline Solid
Melting Point 210–215 °C (Est.)280 °C (dec.)[1]
Solubility DMSO, DMF, hot alcoholsDMSO, dilute alkali, hot methanol
pKa (COOH) ~3.6 (Predicted)~3.8 (Predicted)
Electronic Character Amine meta to COOH (Inductive only)Amine para to COOH (Strong Resonance)

Part 2: Synthetic Utility & Reactivity[1][4]

Nucleophilic Aromatic Substitution ( ) Efficiency

The synthesis of these compounds relies on displacing a halogen with a primary amine.[1] The position of the electron-withdrawing groups (EWG) determines the reaction rate and necessary starting materials.[1]

  • For Compound B (4-isomer): The starting material is typically 4-chloro-3-nitrobenzoic acid .[1][2]

    • Mechanism:[3] The leaving group (Cl) is activated by an ortho-nitro group AND a para-carboxyl group.[1]

    • Outcome: Reaction proceeds rapidly with Methylamine in water/ethanol.[1] Chlorine is sufficient as a leaving group.[1]

  • For Compound A (3-isomer): The starting material is typically 3-fluoro-4-nitrobenzoic acid .[1]

    • Mechanism:[3] The leaving group (F) is activated by an ortho-nitro group.[1] However, the carboxyl group is meta to the leaving group and provides minimal resonance activation.

    • Outcome: To compensate for weaker activation, the more electronegative Fluorine is preferred over Chlorine to accelerate the rate-determining step (nucleophilic attack).[1]

Regiochemistry in Benzimidazole Cyclization

Upon reduction of the nitro group to an amine (forming a diamine) and subsequent cyclization (e.g., with formic acid or an aldehyde), the orientation of the "R" group on the nitrogen determines the substitution pattern of the final heterocycle.[1]

  • Compound B Pathway:

    • Precursor: 4-(Methylamino)-3-nitrobenzoic acid.[1][4][5][2][6]

    • Intermediate: 3-Amino-4-(methylamino)benzoic acid.[1][2]

    • Product: 1-Methyl-1H-benzimidazole-5-carboxylic acid .[1]

    • Note: The carboxyl group ends up para to the substituted nitrogen in the fused system.

  • Compound A Pathway:

    • Precursor: 3-(Benzylamino)-4-nitrobenzoic acid.[1][7]

    • Intermediate: 4-Amino-3-(benzylamino)benzoic acid.[1]

    • Product: 1-Benzyl-1H-benzimidazole-6-carboxylic acid (or 5-isomer depending on N-alkylation preference during synthesis, but structurally fixed if cyclizing from the diamine).[1]

    • Note: The carboxyl group ends up meta to the substituted nitrogen in the fused system.

Visualization: Synthesis & Cyclization Logic[1]

Gcluster_0Compound B Pathway (Para-Amino)cluster_1Compound A Pathway (Meta-Amino)SM_B4-Chloro-3-nitrobenzoic acid(Cl activated by o-NO2, p-COOH)Prod_B4-(Methylamino)-3-nitrobenzoic acid(Compound B)SM_B->Prod_BMeNH2, S_NArHigh YieldDiamine_B3-Amino-4-(methylamino)benzoic acidProd_B->Diamine_BPd/C, H2ReductionBenz_B1-Methyl-benzimidazole-5-COOHDiamine_B->Benz_BCyclization(HCOOH)SM_A3-Fluoro-4-nitrobenzoic acid(F activated by o-NO2 only)Prod_A3-(Benzylamino)-4-nitrobenzoic acid(Compound A)SM_A->Prod_ABnNH2, S_NArRequires F leaving groupDiamine_A4-Amino-3-(benzylamino)benzoic acidProd_A->Diamine_AFe/AcOH(Selective Red.)Benz_A1-Benzyl-benzimidazole-6-COOHDiamine_A->Benz_ACyclization(HCOOH)

Caption: Comparative synthetic flow showing the activation requirements for

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid (Compound B)

This protocol utilizes the high reactivity of the 4-chloro substrate.[1]

Materials:

  • 4-Chloro-3-nitrobenzoic acid (20.1 g, 100 mmol)[1]

  • Methylamine (40% aq. solution, 25 mL, ~300 mmol)

  • Water (100 mL)

  • Hydrochloric acid (6N)[1]

Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask, suspend 4-chloro-3-nitrobenzoic acid in water (100 mL).

  • Addition: Add the methylamine solution dropwise over 10 minutes. The reaction is exothermic; maintain temperature below 50°C using an ice bath if necessary.

  • Reflux: Heat the yellow suspension to 80°C for 4 hours. The solid should dissolve, turning the solution deep orange/red.

  • Workup: Cool the mixture to room temperature. Acidify carefully with 6N HCl to pH ~2-3.

  • Isolation: A bright yellow precipitate forms immediately.[1] Stir for 30 minutes to ensure complete precipitation.

  • Purification: Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 60°C.

  • Expected Yield: 90–95% (17.6–18.6 g).

  • QC Check:

    
     NMR (DMSO-
    
    
    ) should show a doublet for the methyl group at ~3.0 ppm and a broad singlet for the NH at ~8.5 ppm.[1]
Protocol B: Synthesis of 3-(Benzylamino)-4-nitrobenzoic acid (Compound A)

This protocol accounts for the lower reactivity of the meta-position and the steric bulk of the benzyl group.[1]

Materials:

  • 3-Fluoro-4-nitrobenzoic acid (1.85 g, 10 mmol)[1]

  • Benzylamine (2.2 mL, 20 mmol)[1]

  • Ethanol (20 mL)

  • Triethylamine (1.5 mL, 11 mmol)[1]

Methodology:

  • Reaction Setup: Dissolve 3-fluoro-4-nitrobenzoic acid in Ethanol (20 mL). Add Triethylamine (acts as an acid scavenger to drive equilibrium).

  • Addition: Add Benzylamine slowly.

  • Reflux: Reflux the mixture (approx. 78°C) for 6–8 hours. Note: Reaction time is longer than Protocol A due to steric hindrance and weaker electronic activation.[1]

  • Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (more polar acid) should disappear.[1]

  • Workup: Concentrate the ethanol under reduced pressure. Resuspend the residue in water (50 mL).

  • Acidification: Acidify with 1N HCl to pH 3. The product may form a sticky gum initially due to the lipophilic benzyl group.

  • Crystallization: Sonicate or stir vigorously to induce crystallization. If oil persists, recrystallize from Ethanol/Water (1:1).[1]

  • Expected Yield: 75–85%.

Part 4: Critical Performance Analysis

Solubility & Handling
  • Compound B is a rigid, compact molecule with high crystallinity. It is sparingly soluble in water but dissolves readily in basic buffers, making it ideal for aqueous-phase coupling reactions.[1]

  • Compound A possesses a rotatable benzyl arm. This increases its lipophilicity (LogP ~3.2 vs ~1.2 for Compound B).[1] It requires organic co-solvents (DMF, DMSO) for downstream reactions.[1]

Reduction Stability

When reducing the nitro group to the amine (to form the diamine):

  • Compound B: Compatible with catalytic hydrogenation (

    
    , Pd/C).[1] The methyl group is stable.
    
  • Compound A: Care must be taken.[1][8] Standard Pd/C hydrogenation can cause debenzylation (cleavage of the benzyl group), yielding the primary diamine instead of the secondary benzyl-diamine.[1]

    • Recommendation: Use Iron/Acetic Acid (Fe/AcOH) or Sodium Dithionite for reduction to preserve the N-benzyl bond.[1]

References

  • Synthesis of 4-(Methylamino)

    • Source: PubChem. "4-(methylamino)-3-nitrobenzoic acid | C8H8N2O4".[1][9]

    • URL:[Link][1]

  • Regiochemistry of Nitrobenzoic Acid Derivatives

    • Source: Sigma-Aldrich. "4-Amino-3-nitrobenzoic acid Product Sheet".[1]

  • Benzimidazole Synthesis from Nitro-amines

    • Source: BenchChem.[1][4][8] "Technical Guide to Methyl 4-(methylamino)-3-nitrobenzoate".

  • 3-(Benzylamino)

    • Source: ChemicalBook/Parchem. "3-(Benzylamino)-4-nitrobenzoic acid CAS 1400644-88-3".[1]

Alternative reagents for the benzylation of aminobenzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines high-performance alternatives to classical benzyl halides for the benzylation of aminobenzoic acids, focusing on selectivity (N- vs. O-alkylation) and environmental sustainability.[1]

Executive Summary: The Amphoteric Challenge

Aminobenzoic acids (e.g., PABA, Anthranilic acid) present a unique synthetic challenge due to their amphoteric nature.[1] They possess two nucleophilic sites: the amino group (–NH₂, soft nucleophile) and the carboxylate group (–COO⁻, hard nucleophile).[1]

  • Classical Method (Benzyl Halides + Base): Often results in a "statistical mess," yielding mixtures of N-benzyl, O-benzyl (ester), and N,N-dibenzyl products.[1]

  • The Solution: Shifting from "leaving group" chemistry (Sₙ2) to Reductive Alkylation or Catalytic Hydrogen Borrowing allows for precise chemoselectivity.[1]

Comparative Analysis of Reagent Systems

The following table contrasts the classical approach with modern alternatives.

Table 1: Performance Matrix of Benzylation Reagents
FeatureBenzyl Halides (Classical) Reductive Amination (Selectivity King) Borrowing Hydrogen (Green Frontier) TriBOT (O-Selective)
Primary Reagents BnCl / BnBr + K₂CO₃Benzaldehyde + NaBH₄/NaBH(OAc)₃Benzyl Alcohol + Ir/Mn/Fe Catalyst2,4,6-Tris(benzyloxy)-1,3,5-triazine
Mechanism Sₙ2 Nucleophilic SubstitutionImine Formation → Hydride ReductionDehydrogenation → Imine → HydrogenationAcid-Catalyzed Sₙ1-like Transfer
Selectivity Poor. Mixed N-/O-/N,N-alkylation.[1]Excellent. Exclusive Mono-N-alkylation.[2]High. Exclusive Mono-N-alkylation.High. Exclusive O-alkylation (Ester).[1]
Atom Economy Low (Salt waste: KCl/KBr).[1]Moderate (Borate salts).High (Water is the only byproduct).[1][3]High (Triazine byproduct recyclable).[1]
Reaction Conditions Basic, often reflux.[1]Mild, Room Temp to 60°C.High Temp (100–140°C), closed system.[1]Acidic (TfOH cat.), Room Temp.[1]
Key Application Non-selective bulk synthesis.Precise scaffold construction.Green manufacturing / Scale-up.Protecting group installation (Esters).[1]

Mechanistic Pathways & Selectivity Visualizer

The diagram below illustrates why alternative reagents offer superior control compared to benzyl halides.

BenzylationPathways Substrate Aminobenzoic Acid (NH2 / COOH) BnX Benzyl Halide (Bn-Cl / Bn-Br) Substrate->BnX Aldehyde Benzaldehyde (Ph-CHO) Substrate->Aldehyde Alcohol Benzyl Alcohol (Ph-CH2OH) Substrate->Alcohol TriBOT TriBOT Reagent (Acid Catalysis) Substrate->TriBOT Mix Mixture: N-Bn + O-Bn + N,N-DiBn BnX->Mix Sn2 (Non-selective) Imine Imine Intermediate (Ph-CH=N-Ar) Aldehyde->Imine -H2O MonoN Mono-N-Benzyl Product (Selective) Imine->MonoN + [H] (NaBH4) Catalyst Ir/Mn Catalyst (Dehydrogenation) Alcohol->Catalyst -H2 Catalyst->Imine In-situ Aldehyde Ester Benzyl Ester (O-Bn) (Selective) TriBOT->Ester TfOH Cat.

Caption: Comparative reaction pathways showing the selectivity divergence between classical alkylation (Red) and reductive/catalytic methods (Green/Yellow).

Detailed Experimental Protocols

Protocol A: Reductive Amination (The Selectivity Standard)

Best for: Small-to-medium scale synthesis where mono-N-selectivity is critical.

Rationale: This method exploits the condensation of the amine with an aldehyde to form an imine (Schiff base), which is much more reactive toward hydride reduction than the carbonyl group is to the amine.[1] The carboxylic acid remains untouched.

Reagents:

  • 4-Aminobenzoic acid (1.0 equiv)[1]

  • Benzaldehyde (1.0–1.1 equiv)[1]

  • Sodium Borohydride (NaBH₄) (1.5 equiv) or NaBH(OAc)₃ (for higher tolerance)[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

Step-by-Step Workflow:

  • Imine Formation: Dissolve 4-aminobenzoic acid (10 mmol) in MeOH (30 mL). Add benzaldehyde (10 mmol). Stir at Room Temperature (RT) for 1–4 hours. Note: Formation of a precipitate (imine) or color change often indicates progress.[1]

  • Reduction: Cool the mixture to 0°C. Add NaBH₄ (15 mmol) portion-wise over 15 minutes to control hydrogen evolution.

  • Reaction: Allow the mixture to warm to RT and stir for 2–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Quench: Quench with water (10 mL) followed by acidification to pH 5–6 with 1M HCl to destroy excess borohydride.

  • Isolation: Evaporate MeOH. Extract the aqueous residue with Ethyl Acetate (3x).[1] The product (N-benzyl-4-aminobenzoic acid) is often in the organic layer, but check pH; the amino acid may precipitate at its isoelectric point.[1] Recrystallize from EtOH/Water.

Protocol B: Catalytic Hydrogen Borrowing (The Green Frontier)

Best for: Large-scale, green chemistry applications, and avoiding toxic halides.[1]

Rationale: A transition metal catalyst (Ir, Ru, or non-noble Mn/Fe) dehydrogenates benzyl alcohol to benzaldehyde in situ.[1] The amine condenses to form an imine, which the catalyst then reduces using the hydrogen "borrowed" from the first step.[1] Water is the only byproduct.

Reagents:

  • Aminobenzoic acid derivative (as ester if COOH interferes with specific catalyst) (1.0 equiv)[1]

  • Benzyl Alcohol (1.2 equiv)[1]

  • Catalyst: [Cp*IrCl₂]₂ (1 mol%) or Mn-PNP pincer complex (for non-noble route)[1]

  • Base: NaHCO₃ or KO^tBu (catalytic amounts often suffice)[1]

  • Solvent: Toluene or Water (micellar conditions)[1]

Step-by-Step Workflow:

  • Setup: In a pressure tube or sealed vial, combine the amine substrate (1.0 mmol), benzyl alcohol (1.2 mmol), catalyst (1 mol%), and base (0.5 equiv).[1]

  • Reaction: Seal and heat to 110–130°C for 12–24 hours. Note: High temperature is required to drive the dehydrogenation thermodynamics.[1]

  • Workup: Cool to RT. Filter through a celite pad to remove catalyst particulates.[1]

  • Purification: Concentrate the filtrate. Purify via column chromatography.[1]

Protocol C: TriBOT O-Benzylation (Esterification)

Best for: Protecting the carboxylic acid as a benzyl ester without touching the amine.[1]

Rationale: 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) acts as a stable source of benzyl carbocations under acid catalysis, favoring attack by the "hard" carboxylate oxygen over the "soft" amine nitrogen.[1]

Step-by-Step Workflow:

  • Mix: Combine aminobenzoic acid (1.0 equiv) and TriBOT (0.4 equiv - note: TriBOT transfers 3 benzyl groups) in 1,4-dioxane.

  • Catalyze: Add Trifluoromethanesulfonic acid (TfOH) (catalytic, 5-10 mol%).

  • React: Stir at RT for 2–6 hours.

  • Isolate: Quench with saturated NaHCO₃. Extract with ether.

References

  • Yamada, K., Fujita, H., & Kunishima, M. (2012).[1][4] "A Novel Acid-Catalyzed O-Benzylating Reagent with the Smallest Unit of Imidate Structure."[4] Organic Letters, 14(19), 5026–5029.[1] Link[1]

  • Balaraman, E., Khaskin, E., Leitus, G., & Milstein, D. (2011).[1] "Catalytic Transformation of Alcohols to Carboxylic Acid Salts and H2: Dehydrogenation of Alcohols in Water." Nature Chemistry, 5, 122.[1] (Foundational work on Borrowing Hydrogen).[1] Link

  • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007).[1] "Borrowing Hydrogen in the Activation of Alcohols." Advanced Synthesis & Catalysis, 349(10), 1555–1575.[1] Link[1]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]

  • Elangovan, S., et al. (2016).[1] "Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes." Nature Communications, 7, 12641.[1] Link[1]

Sources

A Comparative Analysis of the Acidity of Substituted Nitrobenzoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, a nuanced understanding of the physicochemical properties of molecules is paramount. Among these, the acidity, quantified by the acid dissociation constant (pKa), is a critical parameter influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive comparative analysis of the acidity of substituted nitrobenzoic acids, offering both theoretical explanations and practical experimental guidance for researchers, scientists, and drug development professionals.

The Influence of Substituents on the Acidity of Benzoic Acid

The acidity of benzoic acid is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) generally increase the acidity by stabilizing the resulting carboxylate anion through inductive and/or resonance effects.[1][2][3] Conversely, electron-donating groups (EDGs) tend to decrease acidity. The nitro group (-NO2) is a potent electron-withdrawing group, and its impact on the acidity of benzoic acid is a classic example of these electronic principles at play.

Comparative Acidity of Nitrobenzoic Acid Isomers

The position of the nitro group on the benzoic acid ring—ortho (2-), meta (3-), or para (4-)—has a profound and distinct impact on the molecule's acidity. A lower pKa value signifies a stronger acid.

CompoundIsomer PositionpKa Value
Benzoic Acid-4.20[4]
2-Nitrobenzoic Acidortho~2.17[5][6]
3-Nitrobenzoic Acidmeta~3.47 - 3.49[6][7]
4-Nitrobenzoic Acidpara~3.41 - 3.44[5][6]

As the data clearly indicates, all three nitrobenzoic acid isomers are considerably more acidic than benzoic acid itself. The order of acidity is generally accepted as:

ortho-Nitrobenzoic acid > para-Nitrobenzoic acid ≈ meta-Nitrobenzoic acid > Benzoic acid [5][8][9]

Unraveling the Electronic Effects

The observed trend in acidity can be rationalized by considering the interplay of inductive and resonance effects, as well as a unique phenomenon known as the "ortho effect."

  • Inductive Effect (-I): The highly electronegative nitro group withdraws electron density from the benzene ring through the sigma bonds. This effect stabilizes the negative charge on the carboxylate anion, thereby increasing acidity. The inductive effect is distance-dependent, being strongest at the ortho position and weakening with distance (ortho > meta > para).[2]

  • Resonance Effect (-R or -M): The nitro group can also withdraw electron density through the pi system of the benzene ring (delocalization). This effect is only operative when the nitro group is at the ortho or para position, as it allows for the delocalization of the negative charge of the carboxylate anion into the nitro group.[5][8][10] In the meta position, this resonance delocalization is not possible.

The "Ortho Effect": A Special Case

The significantly enhanced acidity of ortho-nitrobenzoic acid is attributed to the ortho effect .[11][12][13] This is a combination of steric and electronic factors. The bulky nitro group at the ortho position forces the carboxylic acid group out of the plane of the benzene ring.[5][14] This steric inhibition of resonance disrupts the coplanarity between the -COOH group and the ring, which in turn increases the acidity.[14][15]

Visualizing the Electronic and Steric Influences

The following diagram illustrates the key electronic and steric effects that govern the acidity of nitrobenzoic acid isomers.

Acidity_Effects cluster_ortho ortho-Nitrobenzoic Acid cluster_para para-Nitrobenzoic Acid cluster_meta meta-Nitrobenzoic Acid o_acid Strongest Acidity (pKa ≈ 2.17) o_effects Dominant Ortho Effect: - Steric Hindrance - Strong Inductive Effect (-I) - Resonance Effect (-R) p_acid Intermediate Acidity (pKa ≈ 3.44) o_acid->p_acid > p_effects Effects: - Weaker Inductive Effect (-I) - Strong Resonance Effect (-R) m_acid Weakest of Isomers (pKa ≈ 3.49) p_acid->m_acid m_effects Effects: - Moderate Inductive Effect (-I) - No Resonance Effect

Caption: Comparative effects influencing the acidity of nitrobenzoic acid isomers.

Experimental Determination of pKa: A Step-by-Step Protocol

Accurate determination of pKa values is crucial for validating theoretical predictions. Potentiometric titration is a widely used and reliable method.

Principle

This method involves titrating a weak acid (the nitrobenzoic acid) of known concentration with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration. The pKa is the pH at which the acid is half-neutralized.[4]

Materials and Reagents
  • Substituted nitrobenzoic acid

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water (CO2-free)

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

  • Standard pH buffers (pH 4, 7, and 10) for calibration

Experimental Workflow

pKa_Determination_Workflow start Start calibrate 1. Calibrate pH Meter (using standard buffers) start->calibrate prepare 2. Prepare Nitrobenzoic Acid Solution (known concentration) calibrate->prepare titrate 3. Titrate with Standardized NaOH (add titrant in small increments) prepare->titrate record 4. Record pH after Each Addition titrate->record plot 5. Plot pH vs. Volume of NaOH added record->plot determine_ep 6. Determine Equivalence Point (point of steepest inflection) plot->determine_ep calculate_pka 7. Calculate pKa (pH at half-equivalence point) determine_ep->calculate_pka end End calculate_pka->end

Caption: Experimental workflow for pKa determination by potentiometric titration.

Detailed Procedure
  • Calibrate the pH meter: Use standard buffer solutions of pH 4, 7, and 10 to ensure accurate pH readings.[4]

  • Prepare the acid solution: Accurately weigh a sample of the nitrobenzoic acid and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

  • Set up the titration: Place a known volume (e.g., 25 mL) of the nitrobenzoic acid solution in a beaker with a magnetic stir bar.[4] Immerse the calibrated pH electrode in the solution.

  • Perform the titration: Fill the burette with the standardized NaOH solution. Add the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the midpoint of the steepest part of the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[16]

    • The pKa is the pH at the volume of NaOH that is half of the equivalence point volume.[4]

Conclusion

The acidity of substituted nitrobenzoic acids is a clear demonstration of the profound influence of electronic and steric effects on molecular properties. The potent electron-withdrawing nature of the nitro group significantly enhances the acidity of benzoic acid. The unique "ortho effect" elevates the acidity of 2-nitrobenzoic acid above its meta and para isomers. A thorough understanding of these principles, coupled with robust experimental validation through techniques like potentiometric titration, is indispensable for researchers in the fields of medicinal chemistry and material science. This guide provides a foundational framework for both the theoretical comprehension and practical determination of the acidity of this important class of compounds.

References

  • Ortho effect - Wikipedia. (n.d.). Retrieved from [Link]

  • Substituent Effects on Acidity - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]

  • Why are ortho substituted benzoic acids more acidic? - Quora. (2016, October 2). Retrieved from [Link]

  • Ortho Effect: Meaning, Examples & Importance - Vedantu. (n.d.). Retrieved from [Link]

  • What is the order of acidic strength of benzoic acid, o-Nitro benzoic acid, p-Nitro benzoic acid and m-Nitro benzoic acid and how? - Quora. (2017, May 8). Retrieved from [Link]

  • How does ortho-effect work in benzoic acids? | Acidic and Basic strength - YouTube. (2022, November 11). Retrieved from [Link]

  • what is the acidity order of: Ortho-Nitrobenzoic acid, Meta-Parabenzo - askIITians. (2017, February 9). Retrieved from [Link]

  • Nitrobenzoic acid - Grokipedia. (n.d.). Retrieved from [Link]

  • Effects of substituents on acidity of substituted Benzoic acids - HCPG College, Varanasi. (n.d.). Retrieved from [Link]

  • 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • Acidic strength of para substituted benzoic acids - Chemistry Stack Exchange. (2015, May 5). Retrieved from [Link]

  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC - NIH. (2020, April 2). Retrieved from [Link]

  • The decreasing order of acidity for the following acid is - Brainly.in. (2022, June 30). Retrieved from [Link]

  • Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid? - Quora. (2018, November 28). Retrieved from [Link]

  • Quantifying acidity in heterogeneous systems: biphasic pKa values. (n.d.). Retrieved from [Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.). Retrieved from [Link]

  • 3-Nitrobenzoic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • The pKa values of a few ortho-, meta-, and para-substituted benzoic acids are shown below - Vaia. (n.d.). Retrieved from [Link]

Sources

Structural Validation of 3-(Benzylamino)-4-nitrobenzoic Acid: A Comparative Guide to 2D NMR Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the development of small-molecule inhibitors, 3-(benzylamino)-4-nitrobenzoic acid serves as a critical scaffold. However, its synthesis via Nucleophilic Aromatic Substitution (


) presents a validation challenge: distinguishing the target structure from its regioisomer, 4-(benzylamino)-3-nitrobenzoic acid .

While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula (


), it cannot distinguish between these positional isomers. X-ray crystallography is definitive but resource-heavy.

This guide validates 2D NMR (HSQC, HMBC, NOESY) as the superior, high-throughput alternative for structural confirmation. We provide a self-validating protocol that relies on scalar coupling logic and through-space magnetization transfer to unambiguously assign the regiochemistry of the benzylamine substitution.

The Structural Challenge: Regioisomerism

The core problem is verifying the position of the benzylamino group relative to the nitro and carboxylic acid moieties.

  • Target (Isomer A): 3-(benzylamino)-4-nitrobenzoic acid.

  • Alternative (Isomer B): 4-(benzylamino)-3-nitrobenzoic acid.

Both isomers possess identical functional groups and molecular weights. 1D


H NMR shows similar patterns (three aromatic ring protons, one benzyl group). The distinction lies in the connectivity  and spatial proximity  of the protons, which can only be robustly resolved using 2D techniques.
Logic Flow: The Validation Pathway

The following diagram illustrates the decision matrix for validating the structure.

ValidationLogic Start Crude Product (C14H12N2O4) HRMS HRMS Check (m/z 272.08) Start->HRMS NMR1D 1D 1H NMR (Screening) HRMS->NMR1D Ambiguity Ambiguity: Isomer A vs B? NMR1D->Ambiguity NMR2D 2D NMR Suite (HSQC/HMBC/NOESY) Ambiguity->NMR2D High Throughput XRay X-Ray Cryst. (Slow/Expensive) Ambiguity->XRay Gold Standard Validation Structural CONFIRMATION NMR2D->Validation Connectivity Proof XRay->Validation

Figure 1: Strategic workflow for structural validation. 2D NMR provides the necessary connectivity data without the crystallization bottleneck of X-ray diffraction.

Comparative Analysis: 2D NMR vs. Alternatives

The following table objectively compares the validation methods available for this compound.

Feature1D

H NMR
HRMS (ESI) X-Ray Crystallography 2D NMR (Recommended)
Primary Output Functional groups, integrationMolecular Formula3D Atom CoordinatesConnectivity & Proximity
Isomer Differentiation Low (Inferred via shift rules)Null (Identical Mass)Absolute High (Direct Evidence)
Sample Requirement ~2-5 mg< 1 mgSingle Crystal (Hard to grow)~10-20 mg
Time to Result 10 mins10 minsDays to Weeks1-2 Hours
Cost Efficiency HighHighLowHigh
Self-Validating? No (Relies on prediction)NoYesYes (Internal correlations)

Expert Insight: While 1D NMR chemical shifts can suggest a structure based on shielding/deshielding rules (e.g., protons ortho to


 are deshielded), these rules are often perturbed by steric twisting in crowded systems like nitro-benzoic acids. 2D NMR is non-negotiable for GMP-level identity testing. 

Experimental Protocol (Self-Validating System)

To ensure reproducibility and trustworthiness, follow this specific protocol. This system is designed to be "self-validating"—if the cross-peaks described in Section 5 do not appear, the structure is incorrect.

Sample Preparation[1]
  • Solvent: DMSO-

    
     (99.8% D). Reason: The NH proton is exchangeable; DMSO slows exchange, making the NH signal sharp and visible, which is crucial for COSY/HMBC correlations.
    
  • Concentration: 15–20 mg in 0.6 mL solvent. Reason: Adequate signal-to-noise for HMBC (insensitive technique).

  • Tube: 5mm high-precision NMR tube.

Acquisition Parameters (600 MHz equivalent)
  • 1D Proton: 16 scans,

    
     = 2.0s. Center frequency on DMSO (2.50 ppm).
    
  • 2D COSY (gCOSY): 2048 x 256 points. Purpose: Establish H-H spin systems (Ring protons, Benzyl-NH coupling).

  • 2D HSQC (Multiplicity Edited): Distinguish

    
     (up/red) from 
    
    
    
    (down/blue). Purpose: Assign carbons to protons.
  • 2D HMBC (gHMBCAD): Optimized for

    
    . Purpose: Long-range connectivity (2-3 bonds).
    
  • 2D NOESY: Mixing time = 300-500ms. Purpose: Spatial confirmation (Benzyl to Ring).

Structural Analysis & Assignments

Here is the step-by-step logic to assign 3-(benzylamino)-4-nitrobenzoic acid .

The "Anchor" Points (1D & HSQC)
  • Benzyl Methylene (

    
    ): 
    
    
    
    ppm (doublet if NH couples, singlet if broad). HSQC confirms
    
    
    .
  • Amine (

    
    ): 
    
    
    
    ppm (broad triplet).
  • Aromatic Ring: Three protons.

    • H-2: Singlet-like (meta coupling only).

    • H-5 & H-6: Doublets (ortho coupling,

      
      ).
      
The Connectivity Proof (HMBC)

This is the core validation step. We must prove the Benzyl-NH is attached to C3 and the Nitro is at C4 .

  • Define C1 (COOH): Look for the most deshielded carbonyl carbon (

    
     ppm).
    
  • Assign Ring Protons via HMBC to C1:

    • Protons showing strong 3-bond correlations to C1 are H-2 and H-6 .

    • H-5 (ortho to Nitro) is usually too far (4 bonds) to correlate to C1.

  • Differentiate H-2 vs H-6:

    • H-2 is a singlet (isolated).

    • H-6 is a doublet (couples to H-5).

  • Locate the Amine Position (The "Smoking Gun"):

    • The Benzyl-NH proton will show a strong 3-bond HMBC correlation to two ring carbons: C2 and C4 .

    • Crucially, it will correlate to C3 (the attachment point, 2-bond).

    • Validation Check: If the structure were the 4-amino isomer, the Benzyl-NH would correlate to C3 and C5 (equivalent in symmetry if not for the nitro) or C3 and C5 distinct.

The Spatial Proof (NOESY)

This is the final checkpoint.

  • Target (3-amino): The Benzyl

    
     group is spatially close to H-2 .
    
    • Observation: Strong NOE cross-peak between Benzyl-

      
       and the singlet aromatic proton (H-2).
      
  • Alternative (4-amino): The Benzyl

    
     group would be spatially close to H-3  (Nitro, no proton) and H-5 .
    
    • Observation: Strong NOE cross-peak between Benzyl-

      
       and the doublet aromatic proton (H-5).
      

Conclusion: If you see NOE between Benzyl-


 and the singlet  (H-2), you have the correct 3-(benzylamino)-4-nitrobenzoic acid structure.

Visualization of Connectivity[2][3][4][5]

The following diagram details the specific HMBC and NOESY correlations that define the structure.

StructuralProof cluster_legend Correlation Key BnCH2 Benzyl-CH2 (4.6 ppm) H2 H-2 (Singlet, ~7.4 ppm) BnCH2->H2 NOESY (Strong Spatial) NH NH (Exchangeable) C3 C3 (Quaternary) NH->C3 HMBC (2J) H2->C3 HMBC (2J) C1 C1 (COOH) H2->C1 HMBC (3J) H6 H-6 (Doublet) H6->C1 HMBC (3J) key1 Green Arrow = HMBC (Through Bond) key2 Red Dashed = NOESY (Through Space)

Figure 2: Connectivity map. The NOESY correlation between Benzyl-CH2 and H-2 is the definitive differentiator from the 4-amino isomer.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Online Database for Chemical Shifts).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12217345 (3-benzylamino-4-nitrobenzoic acid).

  • Sanders, J. K. M., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press.

A Comparative Guide to the Analytical Cross-Referencing of Substituted Nitroaromatics for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Substituted nitroaromatics are a critical class of compounds, pivotal in pharmaceuticals, agrochemicals, and industrial materials. Their accurate identification and quantification are paramount for research, development, and quality control. This guide provides a comprehensive comparison of key analytical techniques, offering insights into their principles, applications, and data interpretation to facilitate robust cross-referencing and ensure data integrity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile substituted nitroaromatics. It excels in separating complex mixtures, including isomers, which can be challenging for other methods.

Principle of Operation

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The choice of stationary phase (e.g., C18 for reversed-phase) and mobile phase composition allows for the fine-tuning of separation based on the polarity of the analytes.

Application to Substituted Nitroaromatics

HPLC is widely used for the analysis of explosives and related compounds, as outlined in EPA Method 8330B.[1][2] This method is suitable for detecting nitroaromatics in various matrices, including water and soil.[1][3][4] The use of a UV or Diode Array Detector (DAD) is common, as the aromatic ring and nitro groups provide strong chromophores.

Strengths and Limitations
StrengthsLimitations
Excellent for separating isomers.[5]Lower resolution than capillary GC.
Suitable for non-volatile and thermally unstable compounds.[2]Can be less sensitive than GC-ECD for certain compounds.
Robust and widely available methodology.Mobile phase consumption can be high.
Amenable to a variety of detectors.Matrix effects can be significant.
Exemplary Experimental Protocol: HPLC-UV Analysis (Based on EPA Method 8330B)
  • Sample Preparation: For water samples, a salting-out extraction with acetonitrile may be employed.[3][4] For soil, extraction with acetonitrile in an ultrasonic bath is common.

  • Chromatographic Conditions:

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of methanol/water or acetonitrile/water is often employed.

    • Flow Rate: Typically 1.0-1.5 mL/min.

    • Injection Volume: 10-100 µL.

  • Detection: UV detection at 254 nm is standard for many nitroaromatics. A DAD allows for the acquisition of full UV spectra for peak purity and identification.

  • Quantification: External standard calibration is used, with a series of standards of known concentrations to generate a calibration curve.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile substituted nitroaromatics. When coupled with sensitive detectors, it offers excellent separation efficiency and low detection limits.

Principle of Operation

In GC, a gaseous mobile phase carries vaporized analytes through a column containing a stationary phase. Separation is achieved based on the compounds' boiling points and their interactions with the stationary phase.

Application to Substituted Nitroaromatics

GC is particularly useful for the analysis of less polar nitroaromatics like nitrobenzenes and nitrotoluenes. The choice of detector is critical. Electron Capture Detectors (ECD) are highly sensitive to electrophilic compounds like nitroaromatics, while Nitrogen-Phosphorus Detectors (NPD) offer high selectivity for nitrogen-containing compounds.[6]

Strengths and Limitations
StrengthsLimitations
High separation efficiency with capillary columns.Not suitable for non-volatile or thermally labile compounds.[7]
Very low detection limits with ECD and NPD.High temperatures in the injector can cause degradation of some analytes.[7][8]
Well-established methods (e.g., EPA Method 8091).[6]Derivatization may be required for polar analytes.
Exemplary Experimental Protocol: GC-ECD Analysis
  • Sample Preparation: Liquid-liquid extraction with a suitable solvent like dichloromethane or solid-phase extraction can be used to isolate nitroaromatics from aqueous samples.[9]

  • Chromatographic Conditions:

    • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium or Nitrogen.

    • Injector: Split/splitless injection is common. Care must be taken to avoid thermal degradation.[7]

    • Temperature Program: A temperature gradient is used to elute compounds with a wide range of boiling points.

  • Detection: An Electron Capture Detector (ECD) is highly sensitive to the electronegative nitro groups.

  • Confirmation: Due to the non-specific nature of the ECD, confirmation on a second column with a different stationary phase or by GC-MS is recommended.[6]

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of substituted nitroaromatics. It is typically coupled with a chromatographic separation technique like GC or HPLC.

Principle of Operation

MS measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. The fragmentation pattern serves as a molecular fingerprint, allowing for confident identification.

GC-MS

GC-MS combines the separation power of GC with the detection capabilities of MS, making it a "gold standard" for the identification of volatile organic compounds.[8] Electron Ionization (EI) is a common ionization technique that produces reproducible fragmentation patterns, which can be searched against spectral libraries.

LC-MS

LC-MS is ideal for the analysis of less volatile and thermally labile nitroaromatics.[10] Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common ionization sources.[11] Tandem mass spectrometry (MS/MS) can provide even greater selectivity and structural information.[10][12][13]

Strengths and Limitations
StrengthsLimitations
Provides definitive structural information.Higher instrumentation cost compared to other detectors.
High sensitivity and selectivity, especially with MS/MS.[12][13]Ionization efficiency can be highly compound-dependent.[10]
Can identify unknown compounds through library searching (GC-MS).Matrix suppression or enhancement can be a significant issue in LC-MS.
Data Interpretation: A Cross-Referencing Example

For an unknown sample suspected to contain 2,4-Dinitrotoluene (2,4-DNT), a multi-technique approach would be as follows:

  • HPLC-UV: A peak is observed at a retention time corresponding to a 2,4-DNT standard. The UV spectrum of the peak matches that of the standard.

  • GC-MS: The sample is analyzed by GC-MS. A peak is observed at the expected retention time for 2,4-DNT. The mass spectrum shows a molecular ion at m/z 182 and characteristic fragments.

  • Confirmation: The combination of matching retention times in two different chromatographic systems and a matching mass spectrum provides unambiguous identification of 2,4-DNT.

Spectroscopic Techniques

Spectroscopic techniques provide valuable information about the functional groups and overall structure of substituted nitroaromatics.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence of the nitro (NO₂) group.[14][15] The NO₂ group exhibits two strong and characteristic absorption bands:

  • Asymmetric stretch: 1550-1475 cm⁻¹[16]

  • Symmetric stretch: 1360-1290 cm⁻¹[16]

Conjugation with the aromatic ring shifts these bands to lower wavenumbers compared to aliphatic nitro compounds.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The chemical shifts of aromatic protons are influenced by the electron-withdrawing nature of the nitro group. Protons ortho and para to the nitro group are shifted downfield.

  • ¹³C NMR: The carbon atom attached to the nitro group is significantly deshielded.

NMR is a powerful tool for distinguishing between isomers of substituted nitroaromatics.[17][18]

Cross-Referencing Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive analysis and cross-referencing of data for substituted nitroaromatics.

Analytical Workflow for Substituted Nitroaromatics cluster_0 Initial Screening & Separation cluster_1 Structural Confirmation cluster_2 Functional Group & Isomer Identification cluster_3 Data Integration & Final Report Sample Sample HPLC_UV_DAD HPLC-UV/DAD Sample->HPLC_UV_DAD Non-volatile/ Thermally Labile GC_ECD_NPD GC-ECD/NPD Sample->GC_ECD_NPD Volatile/ Semi-volatile LC_MS LC-MS(/MS) HPLC_UV_DAD->LC_MS GC_MS GC-MS GC_ECD_NPD->GC_MS NMR NMR Spectroscopy (¹H, ¹³C) LC_MS->NMR IR IR Spectroscopy LC_MS->IR GC_MS->NMR GC_MS->IR Final_Report Comprehensive Report (Unambiguous Identification & Quantification) NMR->Final_Report IR->Final_Report

Caption: A workflow for the analysis of substituted nitroaromatics.

Comparative Data Summary

The following table provides a comparative overview of the primary analytical techniques discussed.

TechniquePrimary ApplicationInformation ProvidedStrengths
HPLC-UV/DAD Separation and quantification of non-volatile compounds.Retention time, UV-Vis spectrum.Excellent for isomer separation.
GC-ECD/NPD Trace analysis of volatile compounds.Retention time.High sensitivity and selectivity for nitro compounds.
GC-MS Definitive identification of volatile compounds.Retention time, mass spectrum (fragmentation pattern)."Gold standard" for identification.
LC-MS(/MS) Identification of non-volatile/thermally labile compounds.Retention time, molecular weight, structural fragments.High specificity and sensitivity.
IR Spectroscopy Functional group identification.Vibrational frequencies of chemical bonds.Confirms presence of nitro group.
NMR Spectroscopy Complete structural elucidation.Chemical environment of ¹H and ¹³C nuclei.Unambiguous isomer differentiation.

Conclusion

The reliable analysis of substituted nitroaromatics necessitates a multi-faceted approach. While chromatographic techniques provide the necessary separation and initial quantification, mass spectrometry and spectroscopic methods are crucial for unambiguous structural confirmation. By cross-referencing data from these orthogonal techniques, researchers can ensure the accuracy and integrity of their findings, which is essential for advancing drug development and other scientific endeavors.

References

  • EPA Method 8330B (SW-846): Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • IR: nitro groups. Available at: [Link]

  • Gas chromatographic and mass spectrometric determination of nitroaromatics in water - PubMed. Available at: [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition - Spectroscopy. Available at: [Link]

  • HPLC Analysis of Explosives Using EPA Method 8330. Available at: [Link]

  • 24.6: Nitro Compounds - Chemistry LibreTexts. Available at: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed. Available at: [Link]

  • Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter - PubMed. Available at: [Link]

  • Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluatin - EPA. Available at: [Link]

  • Analytical Tools and Methods for Explosive Analysis in Forensics: A Critical Review. Available at: [Link]

  • SW-846 Test Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC) | US EPA. Available at: [Link]

  • (PDF) Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter - ResearchGate. Available at: [Link]

  • Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Explosives detection: comparison of analytical and performance characteristics of mass spectrometers and ion mobility spectrometers - Buryakov - Samara Journal of Science. Available at: [Link]

  • GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Available at: [Link]

  • Studies on nitroaromatic compounds. Part I. Nuclear magnetic resonance investigation of complexes of benzene with trinitrotoluenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

  • Nitro Groups. Available at: [Link]

  • Analytical Tools and Methods for Explosive Analysis in Forensics: A Critical Review. Available at: [Link]

  • (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS) - ResearchGate. Available at: [Link]

  • Nitrogen-14 nuclear magnetic resonance. Part IV. Aromatic nitrocompounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

  • Ultraviolet and infrared spectra of some aromatic nitro-compounds - RSC Publishing. Available at: [Link]

  • Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives) - Waters Corporation. Available at: [Link]

  • method 8091 nitroaromatics and cyclic ketones by gas chromatography - EPA. Available at: [Link]

  • Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications - PubMed. Available at: [Link]

  • NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. - SciSpace. Available at: [Link]

  • Rapid Quantitative Analysis of Multiple Explosive Compound Classes on a Single Instrument via Flow-Injection Analysis Tandem Mass Spectrometry - MIT Lincoln Laboratory. Available at: [Link]

  • Field-Based Analytical Methods for Explosive Compounds - CLU-IN. Available at: [Link]

  • Separation of nitroaromatics by C-18 column: (a) self-optimization... - ResearchGate. Available at: [Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Meth - EPA. Available at: [Link]

  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns - Loughborough University Research Repository. Available at: [Link]

  • Gas chromatography–mass spectrometry - Wikipedia. Available at: [Link]

  • How Does GC-MS Work and Its Principle Explained - Phenomenex. Available at: [Link]

  • Nitroaromatics, Environmental Analysis of - Schmidt - Major Reference Works - Wiley Online Library. Available at: [Link]

  • Nitrogen-14 Nuclear Magnetic Resonance in Nitro Compounds | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • (PDF) Sensing of Nitroaromatics Using Substituted Nitrene-Functionalized Boron Carbide Nanosurfaces - ResearchGate. Available at: [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. Available at: [Link]

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Strategic Guide to N-Arylation: Palladium, Copper, and Nickel Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of Different Catalysts for N-Arylation Reactions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The formation of C–N bonds via N-arylation is a pillar of modern medicinal chemistry. While the Buchwald-Hartwig (Palladium) reaction remains the gold standard for reliability and scope, recent advances have revitalized Ullmann-Goldberg (Copper) chemistry and positioned Nickel catalysis as a powerful tool for activating difficult electrophiles (aryl chlorides/esters) under mild conditions.

This guide provides a technical comparison of these three catalytic manifolds, offering decision frameworks, experimental protocols, and mechanistic insights to optimize your synthetic campaigns.

Decision Framework: Selecting the Right Catalyst

The choice of metal is rarely arbitrary; it is dictated by the electrophile's leaving group, the nucleophile's basicity, and the structural complexity of the substrate.

DecisionTree Start Select Substrate Class Electrophile Electrophile Type? Start->Electrophile ArCl Aryl Chloride Electrophile->ArCl ArBr Aryl Bromide/Iodide Electrophile->ArBr Boronic Boronic Acid Electrophile->Boronic Pd_Route Palladium (Buchwald) High Reliability ArCl->Pd_Route Standard Ni_Route Nickel (Thermal/Photo) Cost/Activation ArCl->Ni_Route Sterically Hindered/Cost ArBr->Pd_Route Complex Amines Cu_Route Copper (Ullmann) Scalability/Cost ArBr->Cu_Route Primary Amides/Azoles Chan_Route Copper (Chan-Lam) Mild/Oxidative Boronic->Chan_Route Air Tolerant

Figure 1: Strategic decision tree for selecting N-arylation catalysts based on substrate availability and reactivity profiles.

Performance Matrix: Head-to-Head Comparison
FeaturePalladium (Pd) Copper (Cu) Nickel (Ni)
Primary Methodology Buchwald-HartwigUllmann-Goldberg / Chan-LamPhotoredox / Thermal Cross-Coupling
Key Advantage Reliability: Works on the broadest range of substrates with predictable kinetics.Cost & Scalability: Ideal for simple arylations and large-scale manufacturing.Activation: Excellent for aryl chlorides, esters, and sp³-hybridized alkyl electrophiles.
Primary Limitation Cost: Pd precatalysts and ligands (e.g., BrettPhos) are expensive.Conditions: Often requires high temperatures (>100°C) or stoichiometric copper.Sensitivity: Air/moisture sensitive (thermal); requires light source (photoredox).
Electrophile Scope Cl, Br, I, OTf, OTsBr, I (Cl is difficult), B(OH)₂Cl, Br, I, Esters, Sulfamates
Nucleophile Scope 1°/2° Amines, Anilines, AmidesAmides, Azoles (Imidazole/Pyrazole)Amides, 1° Amines, difficult Anilines
Standard Ligands Dialkylbiaryl phosphines (BrettPhos, XPhos)Diamines (DMEDA, DACH), Amino AcidsBipyridines (dtbbpy), Bisphosphines (dppf)
Deep Dive: Palladium Catalysis (The Gold Standard)

Mechanism: The Pd cycle relies on a 2-electron process: Oxidative Addition (OA)


 Amine Binding 

Deprotonation

Reductive Elimination (RE). Expert Insight: The rate-determining step varies. For hindered substrates, OA is fast, but RE is slow. Bulky, electron-rich ligands like BrettPhos or RuPhos facilitate RE by forcing the Pd center into a mono-ligated state.
Experimental Protocol: Pd-Catalyzed N-Arylation of Primary Amines

This protocol utilizes a third-generation (G3) precatalyst to ensure rapid initiation and prevent off-cycle Pd-dimer formation.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (1–2 mol%)

  • Base: NaOtBu (1.4 equiv) or LHMDS (for base-sensitive substrates)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Workflow:

  • Setup: In a nitrogen-filled glovebox or using Schlenk technique, charge a reaction vial with Aryl Chloride, BrettPhos Pd G3, and NaOtBu.

  • Addition: Add solvent and the Amine. Seal the vial with a PTFE-lined cap.

  • Reaction: Heat to 80–100 °C for 1–4 hours.

    • Note: Reaction progress is often indicated by the precipitation of sodium halide salts.

  • Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad, and concentrate. Purify via flash chromatography.

Deep Dive: Copper Catalysis (The Robust Alternative)

Mechanism: Modern Ullmann chemistry avoids the harsh conditions of the past by using bidentate ligands (diamines) that stabilize the Cu(I) intermediate and prevent disproportionation. Expert Insight: Copper is superior for N-heterocycle arylation (e.g., indoles, pyrazoles). Unlike Pd, Cu does not suffer from


-hydride elimination, making it robust for certain alkyl substrates.
Experimental Protocol: Ligand-Promoted Ullmann Coupling

Ideal for coupling Aryl Iodides with Amides or Azoles.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Amide/Azole (1.2 equiv)

  • Catalyst: CuI (5–10 mol%)

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) (10–20 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene or DMF

Workflow:

  • Setup: Charge a tube with CuI, K₃PO₄, Aryl Iodide, and Nucleophile. Evacuate and backfill with Argon (3x).

  • Ligand Addition: Add solvent followed by DMEDA and the liquid substrate (if applicable) via syringe.

  • Reaction: Heat to 110 °C for 12–24 hours.

    • Tip: A blue/green color often indicates catalyst oxidation (death); the active mixture should remain yellowish/brown suspension.

  • Workup: Dilute with ammonium hydroxide (to sequester Cu) and extract with EtOAc.

Deep Dive: Nickel Catalysis (The Modern Challenger)

Mechanism: Nickel operates via diverse manifolds, including Ni(0)/Ni(II) (thermal) and Ni(I)/Ni(III) (photoredox/radical). Expert Insight: Nickel is uniquely capable of "Cross-Electrophile Coupling" and activating phenol derivatives (aryl esters/pivalates). For difficult aryl chlorides where Pd fails due to cost or sterics, Ni/Photoredox is the solution.

Experimental Protocol: Ni/Photoredox Dual Catalysis

Enables room temperature arylation of amides/amines with Aryl Bromides.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Amine/Amide (1.5 equiv)

  • Ni Catalyst: NiCl₂·glyme (5 mol%) + dtbbpy (5 mol%)

  • Photocatalyst: Ir(ppy)₃ (1 mol%) or organic equivalent (4-CzIPN)

  • Base: Quinuclidine or TMG (soluble organic bases preferred)

  • Solvent: DMSO or MeCN

Workflow:

  • Pre-complexation: Stir Ni source and ligand in solvent for 10 mins to form the active green complex.

  • Assembly: Add Aryl Bromide, Amine, Photocatalyst, and Base.

  • Irradiation: Irradiate with Blue LEDs (450 nm) at RT for 12–24 hours. Use a fan to maintain ambient temperature.

  • Workup: Standard aqueous extraction.

Mechanistic Comparison: The Catalytic Cycles

The fundamental difference lies in how the metals handle the oxidative addition and nucleophilic attack.

CatalyticCycles cluster_Pd Palladium (2e- Process) cluster_Ni Nickel (Radical/SET) cluster_Cu Copper (Nucleophilic) Pd0 L-Pd(0) PdII_Ar L-Pd(II)-Ar-X Pd0->PdII_Ar Oxidative Addn PdII_Am L-Pd(II)-Ar-N PdII_Ar->PdII_Am Amine Bind/Base PdII_Am->Pd0 Reductive Elim Ni0 Ni(0) NiI Ni(I) Ni0->NiI SET/Radical Capture NiI->Ni0 Reduction (Photo/Mn) NiIII Ni(III) NiI->NiIII Oxidative Addn NiIII->NiI Reductive Elim CuI L-Cu(I) CuIII L-Cu(III) CuI->CuIII Oxidative Addn (Disputed) CuIII->CuI Reductive Elim

Figure 2: Simplified mechanistic topologies. Pd follows a predictable 2-electron cycle. Ni often engages in Single Electron Transfer (SET) shuttling between Ni(I)/Ni(III).[1] Cu mechanisms are ligand-dependent, often involving


-complexation.
References
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971.

  • Corcoran, E. B., et al. (2016). Aryl Amination using Ligand-Free Ni(II) Salts and Photoredox Catalysis. Science, 353(6296), 279–283.

  • Diccianni, J. B., & Diao, T. (2019). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Trends in Chemistry, 1(9), 830–844.

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives (Chan-Lam Coupling). Synthesis, 2011(06), 829–856.

Sources

Navigating the Complexities of Nitro Compound Analysis: A Guide to Inter-Laboratory Method Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical development and chemical analysis, ensuring the reliability and consistency of analytical methods is paramount. This is particularly true for the analysis of nitro compounds, a class of molecules often associated with high reactivity and potential toxicity.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of analytical methods for nitro compounds and a comprehensive framework for conducting robust inter-laboratory validation studies.

The successful transfer of analytical methods between laboratories is a critical component of the drug development lifecycle, ensuring consistent and reliable data for regulatory submissions and quality control.[3] Inter-laboratory validation, also known as analytical method transfer, is the documented process that qualifies a laboratory to use an analytical method that originated in another laboratory.[3] The primary objective is to ensure that the receiving laboratory can achieve comparable results to the transferring laboratory, thereby maintaining the method's validated state.[3]

The Analytical Challenge: Unraveling Nitro Compounds

Nitro compounds present unique analytical challenges due to their diverse structures and potential for instability.[2] Their analysis is crucial in various fields, from environmental monitoring of explosives to quality control in pharmaceutical manufacturing.[1] The choice of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix.[4]

Commonly employed techniques for the analysis of nitro compounds include High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with various detectors such as Flame Ionization Detection (FID) or Electron Capture Detection (ECD).[5][6][7] More advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are increasingly utilized for their high sensitivity and specificity, especially for trace-level analysis of impurities like nitrosamines.[8][9][10]

A Comparative Look at Analytical Techniques

The selection of an analytical method is a critical first step. Below is a comparative overview of commonly used techniques for nitro compound analysis.

Analytical Technique Principle Advantages Limitations Typical Applications
HPLC-UV Separation based on polarity, detection via UV absorbance.[6]Robust, widely available, good for quantitative analysis of known compounds.[4][6]Limited specificity, may not be suitable for complex matrices without extensive sample preparation.[6]Assay of active pharmaceutical ingredients (APIs), quantification of known impurities.
GC-FID Separation of volatile compounds based on boiling point, detection by flame ionization.[4][6]Excellent for volatile and semi-volatile nitro compounds, high precision.[4][6]Requires derivatization for non-volatile compounds, potential for thermal degradation of labile analytes.Analysis of residual solvents, determination of volatile nitroaromatic compounds.
GC-ECD Similar to GC-FID but with a highly sensitive detector for electrophilic compounds like nitro groups.[7][11]Extremely high sensitivity for halogenated and nitro compounds.[7]Less linear range compared to other detectors, requires careful calibration.[7][11]Trace analysis of explosives and pesticides in environmental samples.
LC-MS/MS Combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry.[8][10]High specificity and sensitivity, capable of identifying and quantifying unknown compounds, suitable for complex matrices.[8][9]Higher cost and complexity, potential for matrix effects (ion suppression or enhancement).[10]Detection of trace-level nitrosamine impurities, metabolite identification studies.

The Cornerstone of Confidence: A Framework for Inter-Laboratory Validation

A successful inter-laboratory validation study hinges on a well-defined protocol and clear acceptance criteria. The process ensures that different laboratories can produce comparable and reliable results when using the same analytical method.[3] This is a critical requirement for regulatory bodies like the FDA and EMA.[3]

The validation process should encompass several key parameters as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[12][13][14] These include:

  • Accuracy: The closeness of test results to the true value.[12][15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory precision).[12][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12][15]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12][17]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[12]

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

A Step-by-Step Protocol for Inter-Laboratory Validation

The following provides a generalized workflow for conducting an inter-laboratory validation study for an analytical method for nitro compounds.

Caption: A typical workflow for an inter-laboratory validation study.

1. Establish a Detailed Validation Protocol:

  • Clearly define the scope, objectives, and acceptance criteria for the study.[3]

  • Specify the analytical method in detail, including all parameters and system suitability tests.

  • Outline the statistical methods that will be used for data analysis.[3]

2. Select and Qualify Participating Laboratories:

  • Choose laboratories with the necessary equipment, expertise, and quality systems.

  • The originating laboratory is the one that developed and validated the method, while the receiving laboratory is where the method will be transferred.[17]

3. Prepare and Distribute Homogeneous Samples:

  • Use well-characterized and stable samples that are representative of the intended application.

  • Ensure samples are stored and shipped under conditions that maintain their integrity.

4. Method Familiarization and Training:

  • Provide comprehensive training to the analysts in the receiving laboratory.

  • This may involve on-site training or detailed documentation and remote support.

5. Independent Sample Analysis:

  • Each laboratory should analyze the samples independently according to the established protocol.

  • It is crucial to follow the exact same procedure for sample and standard preparation.[3]

6. Data Collection and Statistical Analysis:

  • Collect all raw data, including system suitability results, chromatograms, and calculated concentrations.

  • Employ appropriate statistical tools to compare the results between laboratories.[3] Analysis of variance (ANOVA) is a robust statistical tool for determining intermediate precision.[18]

7. Evaluation Against Predefined Acceptance Criteria:

  • Compare the statistical analysis results with the acceptance criteria defined in the validation protocol.

  • Any discrepancies or out-of-specification results should be thoroughly investigated.

8. Final Validation Report:

  • The report should clearly state whether the method transfer was successful.

Statistical Tools for Ensuring Comparability

Statistical analysis is a cornerstone of inter-laboratory cross-validation to objectively compare the results from the transferring and receiving laboratories.[3] The goal of these statistical tests is to determine if there is a statistically significant difference between the results obtained by the two laboratories.[3] Commonly used statistical tools include:

  • t-test: Used to compare the means of two sets of data.

  • F-test: Used to compare the variances of two sets of data.

  • Analysis of Variance (ANOVA): A powerful tool for analyzing the variability between and within groups.[18]

  • Regression Analysis: Used to assess the linearity and relationship between two variables.

The choice of statistical method will depend on the experimental design and the specific validation parameter being assessed.[16]

Caption: The central role of statistical analysis in inter-laboratory validation.

Conclusion: Building a Foundation of Trust in Analytical Data

References

  • ANOVA - a robust statistical tool for determining intermediate precision in analytical method validation. (2025, February 12).
  • analytical methods.
  • Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives - PubMed.
  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition - Spectroscopy. (2023, August 16).
  • A Comparative Guide to the Validation of a New Analytical Method for 3-Nitro-2-butanol - Benchchem.
  • Cross-Validation of Analytical Methods for 1-(m-Nitro-phenyl)-2-nitro-propane: A Comparative Guide - Benchchem.
  • Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC - ResearchGate.
  • Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers | Spectroscopy Online. (2023, December 20).
  • Statistical tools and approaches to validate analytical methods: methodology and practical examples.
  • A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods - Benchchem.
  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science. (2025, March 28).
  • Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC - dtic.mil.
  • Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation | Environmental Science & Technology - ACS Publications. (2026, January 2).
  • Validation of Data Nitroaromatics and Nitroamines by HPLC, SW-846, Method 8330 SOP HW-16 Revision 2.1 December 2010 - epa nepis.
  • Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. (2025, April 15).
  • Analysis of interlaboratory comparison when the measurements are not normally distributed - archimer – ifremer.
  • Statistical methodology considerations for analytical validation studies where measures have directly comparable units - DATAcc.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Trends and Challenges in Nitrosamine Testing: Part Two - The Analytical Scientist. (2025, March 12).
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate.
  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers | PDF - Scribd.
  • Development and validation of assay methods for nitrosamines in your pharmaceutical specialities - Eurofins.
  • (PDF) Validation of an Analytical Method for Nitrite and Nitrate Determination in Meat Foods for Infants by Ion Chromatography with Conductivity Detection - ResearchGate. (2025, October 16).
  • Validation of Analytical Methods: A Review - Gavin Publishers. (2018, January 19).

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Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Gefitinib (Iressa) and Osimertinib (Tagrisso), focusing on their biological activity against Epidermal Growth Factor Receptor (EGFR) variants. While Gefitinib revolutionized the treatment of EGFR-mutant Non-Small Cell Lung Cancer (NSCLC), the emergence of the T790M "gatekeeper" mutation necessitated the development of Osimertinib.

This document details the mechanistic divergence, quantitative potency (IC50) across relevant cell lines, and the specific experimental protocols (TR-FRET and CellTiter-Glo) required to validate these profiles in a drug discovery setting.

Mechanistic Divergence & Structural Biology

To understand the biological activity differences, one must first analyze the binding modes.

  • Gefitinib (1st Gen): A reversible ATP-competitive inhibitor.[1] It binds effectively to the kinase domain of sensitizing mutations (L858R, Exon 19 Del) but is sterically hindered by the bulky methionine residue in T790M mutants.

  • Osimertinib (3rd Gen): A mono-anilino-pyrimidine compound designed to bind covalently to the Cysteine-797 (C797) residue. This irreversible binding mode allows it to overcome the T790M steric hindrance while maintaining high selectivity against Wild-Type (WT) EGFR, thereby reducing off-target toxicity (e.g., skin rash).

Visualization: Mechanism of Action & Resistance

The following diagram illustrates the signaling cascade and the critical point of T790M-mediated resistance.[1]

EGFR_Signaling_Mechanism EGFR_WT EGFR (Wild Type) [Physiological Signaling] Signaling Downstream Signaling (RAS/RAF/MEK/ERK) (PI3K/AKT) EGFR_WT->Signaling EGFR_Mut EGFR (L858R/Ex19Del) [Oncogenic Driver] EGFR_Mut->Signaling EGFR_T790M EGFR (T790M) [Drug Resistant] EGFR_T790M->Signaling ATP ATP ATP->EGFR_WT Activates ATP->EGFR_Mut Hyper-activates Gefitinib Gefitinib (Reversible Binding) Gefitinib->EGFR_Mut Inhibits (High Potency) Gefitinib->EGFR_T790M Blocked by Steric Hindrance Osimertinib Osimertinib (Covalent Binding C797) Osimertinib->EGFR_WT Sparts WT (High Selectivity) Osimertinib->EGFR_Mut Inhibits (High Potency) Osimertinib->EGFR_T790M Inhibits (Covalent Bond) Proliferation Cell Proliferation & Survival Signaling->Proliferation

Caption: Comparative binding logic. Gefitinib is blocked by T790M, whereas Osimertinib bypasses this resistance via covalent binding to C797, effectively halting downstream oncogenic signaling.

Comparative Biological Activity Data[1][2]

The following data summarizes the potency profiles. Note the "Selectivity Window," which is critical for predicting the therapeutic index.

Table 1: Enzymatic Potency (Cell-Free Kinase Assays)

Data represents mean IC50 values (nM).

Target VariantGefitinib IC50 (nM)Osimertinib IC50 (nM)Interpretation
EGFR (L858R) 0.412Both highly potent against sensitizing mutations.
EGFR (L858R / T790M) > 3,0005Critical Differentiator: Osimertinib retains potency; Gefitinib loses activity.[1]
EGFR (Wild Type) 1.2480Safety Profile: Osimertinib is ~40x less potent against WT, predicting fewer side effects.
Table 2: Cellular Proliferation Assays (Cell Viability)

Data represents mean IC50 values (nM) in lung cancer cell lines.

Cell LineGenotypeGefitinib IC50 (nM)Osimertinib IC50 (nM)
PC-9 Exon 19 Del (Sensitive)46
H1975 L858R + T790M (Resistant)> 5,00011
A431 Wild Type EGFR (High Exp)50650

Experimental Protocols (The "How-To")

To generate the data above, robust and reproducible assays are required.[2] Below are the standard operating procedures (SOPs) for validating these compounds.

Protocol A: TR-FRET Kinase Affinity Assay

Purpose: To determine the biochemical IC50 (Table 1) by measuring the inhibition of substrate phosphorylation in a cell-free system. Why TR-FRET? Time-Resolved Fluorescence Resonance Energy Transfer minimizes background fluorescence, providing a high Z-factor suitable for screening.[2]

  • Reagent Prep:

    • Prepare 1X Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Prepare 4X Compound working solutions in buffer (max 1% DMSO).

    • Prepare 2X Enzyme/Substrate mix (EGFR T790M recombinant protein + Biotin-Poly-GT substrate).

  • Reaction Assembly (384-well low volume plate):

    • Add 2.5 µL of 4X Compound.

    • Add 5 µL of 2X Enzyme/Substrate mix.

    • Incubate 15 mins at RT (allows compound to bind).

    • Add 2.5 µL of 4X ATP solution (at Km apparent concentration) to initiate reaction.

  • Detection:

    • Incubate for 60 mins at RT.

    • Add 10 µL of Detection Mix (Europium-labeled anti-phosphotyrosine Ab + Streptavidin-XL665).

    • Read on an HTRF-compatible plate reader (Excitation: 337nm; Emission: 620nm & 665nm).

  • Analysis: Calculate Ratio (665/620 * 10^4). Plot % Inhibition vs. Log[Compound].

Protocol B: CellTiter-Glo® Luminescent Viability Assay

Purpose: To determine cellular IC50 (Table 2) by quantifying ATP, which correlates directly with metabolically active cells.[3][4][5]

  • Cell Seeding:

    • Harvest H1975 or PC-9 cells.

    • Seed 3,000 cells/well in 96-well white opaque plates (90 µL volume).

    • Incubate 24h at 37°C/5% CO2 for attachment.

  • Compound Treatment:

    • Prepare 10X compound serial dilutions (10-point curve, 1:3 dilution steps).

    • Add 10 µL of 10X compound to cells (Final DMSO < 0.5%).

    • Incubate for 72 hours.

  • Readout:

    • Equilibrate plate and CellTiter-Glo reagent to Room Temperature (critical for reaction stability).[4][6][7]

    • Add 100 µL CellTiter-Glo reagent to each well.[6]

    • Shake on orbital shaker for 2 mins (induce cell lysis).

    • Incubate 10 mins (stabilize signal).

    • Measure Luminescence (Integration time: 1.0 sec).

Workflow Visualization

The following diagram outlines the high-throughput screening (HTS) workflow used to compare these compounds, ensuring data integrity from compound management to data analysis.

Assay_Workflow cluster_Assay Assay Execution Compound_Prep 1. Compound Prep (DMSO Stocks) Dosing 2. Acoustic Dosing (Echo 550) Compound_Prep->Dosing Incubation 3. Incubation (72h @ 37°C) Dosing->Incubation Detection 4. Reagent Addition (CellTiter-Glo) Incubation->Detection Read 5. Plate Read (Luminescence) Detection->Read Analysis 6. Data Analysis (Non-linear Regression) Read->Analysis QC QC Check (Z-Factor > 0.5) Analysis->QC

Caption: Standardized HTS workflow for cellular potency profiling. Automated dosing and strict QC gates (Z-Factor) ensure data reliability.

Data Analysis & Quality Control

To ensure the "Trustworthiness" of your data, apply the following metrics:

  • Selectivity Index (SI):

    
    
    
    • Gefitinib SI (WT/T790M):

      
       (Poor selectivity for mutant).
      
    • Osimertinib SI (WT/T790M):

      
       (High selectivity for mutant).
      
  • Z-Factor (Assay Robustness): For every plate, calculate the Z-factor to validate the assay window.

    
    
    
    • Where

      
       is standard deviation and 
      
      
      
      is the mean of positive (p) and negative (n) controls. A value
      
      
      is required for valid screening data.

References

  • Cross, D. A. E., et al. (2014).[8][9][10][11] AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer.[1][9][10][11][12] Cancer Discovery.

  • Mok, T. S., et al. (2009). Gefitinib or Carboplatin–Paclitaxel in Pulmonary Adenocarcinoma. The New England Journal of Medicine.

  • Promega Corporation. (n.d.).[7] CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.

  • Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

Sources

Safety Operating Guide

3-(Benzylamino)-4-nitrobenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Compliance

Proper disposal of 3-(Benzylamino)-4-nitrobenzoic acid (CAS 1400644-88-3) requires strict adherence to protocols governing nitrogen-containing aromatic acids .[1] As a likely intermediate in pharmaceutical synthesis (e.g., analogs of Bumetanide or similar sulfonamide diuretics), this compound presents dual hazards: the potential energetic instability of the nitro group and the corrosivity/reactivity of the carboxylic acid functionality.[1]

Immediate Action Directive:

  • Waste Stream: Segregate as Hazardous Organic Waste (Solid) or Acidic Organic Waste (Liquid) .[1]

  • Prohibition: DO NOT dispose of down the drain or mix with strong oxidizers/reducers.

  • Destruction Method: High-temperature incineration with flue gas scrubbing (NOx control) is the only authorized final disposal method.

Chemical Identity & Hazard Profile

Understanding the molecular architecture is the first step in safe disposal. The nitro group at the 4-position acts as a strong electron-withdrawing group, significantly reducing the basicity of the amine at position 3, while the carboxylic acid retains its proton-donating capability.[1]

PropertyDataOperational Implication
Chemical Name 3-(Benzylamino)-4-nitrobenzoic acidOfficial shipping/waste manifest name.
CAS Number 1400644-88-3 Use for waste profiling and inventory tracking.
Formula C₁₄H₁₂N₂O₄Nitrogen content requires NOx scrubbing during incineration.
Molecular Weight 272.26 g/mol -
Appearance Yellow to Orange PowderColor indicates nitro-conjugation; dust control is critical.[1]
Solubility Low in water; Soluble in DMSO, DMF, dilute BaseLiquid waste will likely be organic solvent-based.[1]
Key Hazards Skin/Eye Irritant (Cat 2), Potential MutagenHandle as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate if tox data is absent.[1]

Pre-Disposal Assessment & Compatibility

Before disposal, you must categorize the material based on its physical state and purity. The presence of unreacted reagents (e.g., thionyl chloride from acid chloride formation) changes the disposal protocol significantly.[1]

Compatibility Matrix
  • Incompatible: Strong Oxidizers (Peroxides, Nitrates), Strong Bases (Exothermic salt formation), Reducing Agents (Hydrides).[1]

  • Compatible: General organic solvents (Ethyl Acetate, DCM), inert solid supports (Silica, Celite).[1]

Waste Categorization Workflow

The following decision tree illustrates the logical flow for categorizing 3-(Benzylamino)-4-nitrobenzoic acid waste.

Waste_Decision_Tree Start Waste Material: 3-(Benzylamino)-4-nitrobenzoic acid State_Check Determine Physical State Start->State_Check Solid Solid (Pure/Precipitate) State_Check->Solid Powder/Filter Cake Liquid Liquid (Solution/Mother Liquor) State_Check->Liquid Reaction Mixture Solid_Bin Bin: Hazardous Solid Waste (Tag: Toxic/Irritant) Solid->Solid_Bin Contam_Check Contains Reactive Reagents? (e.g., SOCl2, Hydrides) Liquid->Contam_Check Quench Perform Quenching Protocol (Slow addition to Ice/Bicarb) Contam_Check->Quench Yes Liquid_Bin Bin: Organic Waste (Acidic) (Tag: Halogenated/Non-Halogenated) Contam_Check->Liquid_Bin No Quench->Liquid_Bin

Figure 1: Logic flow for determining the correct waste stream container based on physical state and chemical reactivity.

Operational Disposal Procedures

Protocol A: Solid Waste (Pure Substance or Filter Cake)

Scope: Expired chemicals, weighing boat residues, or isolated product.[1]

  • PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety glasses. Use a P95/N95 dust mask or work within a fume hood to prevent inhalation of nitro-aromatic dusts.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar.

  • Transfer:

    • Transfer the solid carefully to avoid dust generation.

    • Wipe the exterior of the container with a damp tissue (solvent-wet) to remove any yellow residue.[1] Place the tissue inside the container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-(Benzylamino)-4-nitrobenzoic acid"[1][2][3]

    • Hazard Checkboxes: Toxic, Irritant.[4]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Scope: Reaction mixtures, HPLC waste, or cleaning solvents containing the compound.[1]

  • pH Check: Since the compound is an acid, ensure the waste stream is compatible. If mixing with general organic waste, verify the container does not contain strong bases (which could cause heating) or oxidizers.[1]

  • Solvent Segregation:

    • Halogenated: If dissolved in DCM, Chloroform, or Chlorobenzene.[1]

    • Non-Halogenated: If dissolved in Methanol, Ethyl Acetate, or DMSO.[1]

  • Quenching (Critical Step): If the waste solution comes directly from a synthesis step involving acid chlorides or anhydrides, quench the solution first.

    • Procedure: Slowly add the reaction mixture to a stirred slurry of ice and saturated Sodium Bicarbonate (

      
      ). Stir until gas evolution ceases.
      
  • Transfer: Pour into the appropriate carboy (HDPE or Glass). Leave at least 10% headspace for expansion.

Protocol C: Spill Management (Immediate Response)

Scenario: A 5g bottle drops and shatters on the floor.

Spill_Response Alert 1. Alert Personnel & Isolate Area PPE 2. Don PPE (Gloves, Goggles, Mask) Alert->PPE Contain 3. Containment Cover with absorbent pads PPE->Contain Clean 4. Wet Wipe Avoid dry sweeping (Dust) Contain->Clean Dispose 5. Disposal Seal in bag -> Haz Waste Clean->Dispose

Figure 2: Step-by-step workflow for managing a solid spill of nitro-aromatic compounds.

Detailed Steps:

  • Isolate: Evacuate the immediate area.

  • PPE: Wear respiratory protection (N95 minimum) because nitro-aromatic dusts can be absorbed or inhaled, leading to methemoglobinemia in extreme exposure cases.

  • Containment: Do not dry sweep. This generates dust.[4] Cover the spill with wet paper towels (water or ethanol) to dampen the powder.

  • Cleanup: Scoop up the damp material and broken glass using a scoop/dustpan. Place everything into a heavy-duty plastic bag or bucket.

  • Decontamination: Wipe the surface with a mild alkaline solution (1%

    
    ) to solubilize any remaining acid residues, followed by water.
    

Regulatory & Compliance

While 3-(Benzylamino)-4-nitrobenzoic acid is not explicitly listed on the EPA's P-list or U-list (RCRA), it must be characterized by its properties.[1]

  • RCRA Waste Codes (USA):

    • If the waste exhibits ignitability (e.g., in solvent): D001 .

    • If the waste is corrosive (pH < 2): D002 .

    • Otherwise, classify as Non-RCRA Regulated Hazardous Waste (unless state regulations differ, e.g., California Title 22).[1]

  • DOT Shipping (for waste transport):

    • Likely falls under UN 2811, Toxic solids, organic, n.o.s. (3-(Benzylamino)-4-nitrobenzoic acid) or UN 3261, Corrosive solid, acidic, organic, n.o.s. depending on the dominant hazard manifesting in the waste profile.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12064511, Methyl 4-(benzylamino)-3-nitrobenzoate (Analog Structure).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.